Isamoltane hemifumarate
Description
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Properties
Molecular Formula |
C36H48N4O8 |
|---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
but-2-enedioic acid;bis(1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol) |
InChI |
InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
MCHSBYUSDSJLAQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Isamoltane Hemifumarate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isamoltane (B1196468) is a phenoxypropanolamine derivative that exhibits a multi-receptor antagonist profile, primarily targeting serotonergic and adrenergic systems. Its mechanism of action is characterized by its potent and selective antagonism of the serotonin (B10506) 5-HT₁B receptor, coupled with significant β-adrenergic receptor blockade.[1] This dual action influences serotonergic neurotransmission and sympathetic tone. Functionally, isamoltane's blockade of presynaptic 5-HT₁B autoreceptors leads to an increase in serotonin release and synthesis in specific brain regions.[1][2] This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological consequences of isamoltane's action, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Receptor Binding Profile
Isamoltane's pharmacological activity is rooted in its competitive antagonism at several key G protein-coupled receptors (GPCRs). Its primary targets are the 5-HT₁B, 5-HT₁ₐ, and β-adrenergic receptors.[1]
Serotonergic System Interaction
Isamoltane demonstrates a notable selectivity for the 5-HT₁B receptor over the 5-HT₁ₐ subtype.[1] In radioligand binding studies using rat brain membranes, isamoltane was found to be approximately five times more potent as a ligand for the 5-HT₁B receptor compared to the 5-HT₁ₐ receptor based on Kᵢ values, and showed a 27-fold selectivity for 5-HT₁B based on IC₅₀ values.[1][2] The compound has weak affinity for 5-HT₂ and is devoid of significant activity at 5-HT₁C recognition sites.[1]
Adrenergic System Interaction
Isamoltane is also a potent β-adrenoceptor ligand, exhibiting high affinity for this receptor class.[1] This β-blocking activity contributes to its overall pharmacological profile and has been confirmed in human studies where isamoltane administration led to a reduction in exercise-induced heart rate (a β₁-mediated effect) and attenuation of albuterol-induced tremor (a β₂-mediated effect).[3] The β-adrenergic blocking action, however, does not appear to be the primary driver of its effects on serotonin turnover.[2]
Quantitative Data: Receptor Binding Affinities
The binding affinities of isamoltane for its primary receptor targets have been quantified in various studies. The data, primarily from experiments on rat brain membranes, are summarized below.
| Receptor Target | Parameter | Value (nM) | Radioligand Used | Reference |
| 5-HT₁B Receptor | Kᵢ | 21 | - | [2] |
| IC₅₀ | 39 | [¹²⁵I]ICYP | [1] | |
| β-Adrenoceptor | IC₅₀ | 8.4 | - | [1] |
| 5-HT₁ₐ Receptor | Kᵢ | 112 | - | [2] |
| IC₅₀ | 1070 | [³H]8-OH-DPAT | [1] | |
| 5-HT₂ Receptor | IC₅₀ | 3000 - 10000 | - | [1] |
| α₁-Adrenoceptor | IC₅₀ | 3000 - 10000 | - | [1] |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of binding affinity and potency, respectively. A lower value indicates higher affinity/potency.
Signaling Pathways and Physiological Effects
Isamoltane's antagonism at its target receptors initiates distinct signaling cascades and physiological responses.
Modulation of Serotonergic Neurotransmission
The most significant consequence of isamoltane's action is the enhancement of serotonergic activity via the blockade of presynaptic 5-HT₁B autoreceptors. These receptors normally function as a negative feedback mechanism, inhibiting further serotonin (5-HT) release when activated by synaptic 5-HT.[4] By blocking these autoreceptors, isamoltane disinhibits the neuron, leading to an increased release of serotonin into the synaptic cleft.[2]
This mechanism is supported by findings that isamoltane increases the electrically-evoked overflow of radiolabeled serotonin from rat cortical slices and elevates 5-HT turnover in vivo, as indicated by increased levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the hypothalamus and hippocampus.[2]
Downstream Behavioral Effects
The increased synaptic serotonin resulting from 5-HT₁B antagonism can lead to the activation of other postsynaptic serotonin receptors. In vivo studies in rats show that isamoltane can induce "wet-dog shakes," a behavioral response associated with the activation of 5-HT₂ receptors.[2] This effect is blocked by the 5-HT₂ antagonist ritanserin, confirming the involvement of the 5-HT₂ receptor in this downstream behavioral outcome.[2]
β-Adrenergic Receptor Blockade
As a β-blocker, isamoltane competitively inhibits the binding of norepinephrine (B1679862) and epinephrine (B1671497) to β-adrenergic receptors.[5] These receptors are coupled to Gs-proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP). By blocking these receptors, isamoltane reduces cAMP production, thereby inhibiting downstream sympathetic effects in tissues like the heart, blood vessels, and skeletal muscle.[6]
Detailed Experimental Protocols
The characterization of isamoltane's mechanism of action relies on several key experimental methodologies.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) and potency (IC₅₀) of isamoltane for specific receptors.[7]
-
Objective: To quantify the interaction between isamoltane and target receptors (e.g., 5-HT₁ₐ, 5-HT₁B).
-
Methodology Summary:
-
Membrane Preparation: Rat brain tissue (e.g., cortex, hippocampus) is homogenized in a cold buffer and centrifuged to isolate cell membranes containing the target receptors. The final membrane pellet is resuspended in an assay buffer.[8]
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ or [¹²⁵I]ICYP for 5-HT₁B) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled isamoltane.[1]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[9]
-
Separation: Receptor-bound radioligand is separated from unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.[8]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of isamoltane. An IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[10]
-
Serotonin Release from Brain Slices
This functional assay measures how isamoltane affects neurotransmitter release from nerve terminals.
-
Objective: To determine if isamoltane's receptor antagonism results in altered serotonin release.
-
Methodology Summary:
-
Slice Preparation: Slices of rat brain tissue (e.g., occipital cortex) are prepared and pre-incubated with a solution containing radiolabeled serotonin ([³H]5-HT), which is taken up into serotonergic neurons.[2]
-
Superfusion: The slices are placed in a superfusion chamber and continuously washed with a physiological buffer to remove excess radioactivity.
-
Stimulation: Neurotransmitter release is evoked by electrical stimulation or by depolarization with a high potassium concentration in the buffer.[2][11]
-
Treatment: Isamoltane is added to the superfusion buffer at various concentrations to observe its effect on evoked [³H]5-HT release.
-
Fraction Collection: The superfusate is collected in fractions, and the radioactivity in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The amount of [³H]5-HT released per stimulation is calculated and compared between control and isamoltane-treated conditions. An increase in evoked release in the presence of isamoltane indicates antagonism of presynaptic autoreceptors.[1]
-
In Vivo Measurement of 5-HT Synthesis and Turnover
These experiments assess the effect of isamoltane on serotonin metabolism in the living brain.
-
Objective: To measure changes in the rate of serotonin synthesis and breakdown following systemic administration of isamoltane.
-
Methodology Summary:
-
Animal Dosing: Rats are administered isamoltane via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses.[1][2]
-
Synthesis Measurement (5-HTP Accumulation):
-
Animals are co-administered a central aromatic L-amino acid decarboxylase inhibitor (e.g., NSD 1015). This prevents the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to 5-HT, causing 5-HTP to accumulate.
-
After a set time, the animals are euthanized, and brain regions are dissected.
-
The concentration of 5-HTP is measured using techniques like high-performance liquid chromatography (HPLC). The rate of accumulation reflects the rate of 5-HT synthesis.[1]
-
-
Turnover Measurement (5-HIAA Levels):
-
Following isamoltane administration, animals are euthanized, and brain regions (e.g., hippocampus, hypothalamus) are dissected.
-
The concentration of the major serotonin metabolite, 5-HIAA, is quantified by HPLC.[2] An increase in 5-HIAA levels indicates an increased rate of serotonin release and metabolism (turnover).
-
-
Conclusion
The core mechanism of action of isamoltane hemifumarate is defined by its dual antagonism at 5-HT₁B and β-adrenergic receptors. Its high affinity and selectivity for the 5-HT₁B receptor are particularly significant, as the blockade of this presynaptic autoreceptor leads to a functional increase in serotonergic neurotransmission. This is complemented by its systemic effects as a β-blocker. The combination of these actions results in a unique pharmacological profile, providing a basis for its observed anxiolytic properties in preclinical models. The experimental data consistently support a mechanism where isamoltane disinhibits serotonin release, a key feature for drug development professionals exploring modulators of the serotonergic system.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. amboss.com [amboss.com]
- 6. Beta blocker - Wikipedia [en.wikipedia.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. brieflands.com [brieflands.com]
- 10. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical Analysis of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
Isamoltane hemifumarate synthesis and chemical properties
An In-Depth Technical Guide to Isamoltane (B1196468) Hemifumarate: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane is a potent antagonist of the serotonin (B10506) 5-HT1B receptor and β-adrenergic receptors. Its unique pharmacological profile makes it a valuable tool in neuroscience and cardiovascular research. This technical guide provides a comprehensive overview of the chemical properties of isamoltane hemifumarate, a representative synthetic pathway, detailed experimental protocols for its characterization, and a summary of its primary signaling mechanisms.
Chemical Properties
This compound is a white to off-white powder. Its chemical and physical properties are summarized in the table below. It is important to note that two CAS numbers are associated with this compound: 874882-92-5 and 55050-95-8, both referring to the same hemifumarate salt[1][2]. The molecular formula and weight correspond to a 2:1 ratio of the isamoltane free base to fumaric acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 1-(Isopropylamino)-3-[2-(1H-pyrrol-1-yl)phenoxy]propan-2-ol (E)-but-2-enedioate (2:1) | |
| Synonyms | CGP 361A | |
| CAS Number | 874882-92-5; 55050-95-8 | [1][2] |
| Molecular Formula | C₁₆H₂₂N₂O₂ · ½C₄H₄O₄ | [1] |
| Molecular Weight | 332.4 g/mol | [1] |
| Appearance | Powder | |
| Purity | ≥99% (HPLC) | |
| Solubility | Insoluble in water; Soluble to 10 mM in water with gentle warming | |
| Storage | Desiccate at +4°C to -20°C |
Synthesis of Isamoltane
While the specific industrial synthesis of isamoltane is proprietary, a plausible and representative synthetic route can be constructed based on established methods for preparing phenoxypropanolamine β-blockers[3][4]. The synthesis involves two primary steps: the formation of the pyrrole-substituted phenol (B47542) precursor, followed by its reaction with epichlorohydrin (B41342) and subsequent aminolysis.
Step 1: Synthesis of 2-(1H-pyrrol-1-yl)phenol
The key intermediate, 2-(1H-pyrrol-1-yl)phenol, can be synthesized via the Paal-Knorr pyrrole (B145914) synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 2-aminophenol (B121084) is reacted with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst, such as glacial acetic acid[5][6].
-
Reaction: 2-Aminophenol (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) are dissolved in glacial acetic acid.
-
Heating: The mixture is heated to reflux for approximately 30-60 minutes[6].
-
Work-up and Purification: After cooling, the reaction mixture is filtered. The solvent is removed under reduced pressure, and the residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water. The crude product is then purified by vacuum distillation or column chromatography to yield pure 2-(1H-pyrrol-1-yl)phenol[5][6].
Step 2: Synthesis of Isamoltane
The final isamoltane molecule is constructed using a standard method for β-blocker synthesis[4][7].
-
Epoxide Formation: 2-(1H-pyrrol-1-yl)phenol is reacted with an excess of epichlorohydrin under basic conditions (e.g., potassium carbonate or sodium hydroxide) to form the glycidyl (B131873) ether intermediate, 2-((2-(1H-pyrrol-1-yl)phenoxy)methyl)oxirane[4][8].
-
Epoxide Ring-Opening: The resulting epoxide is then subjected to nucleophilic attack by isopropylamine. This reaction opens the epoxide ring to form the final product, 1-(isopropylamino)-3-[2-(1H-pyrrol-1-yl)phenoxy]propan-2-ol (isamoltane)[4][7]. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.
-
Salt Formation: The free base is then reacted with fumaric acid (0.5 equivalents) in a suitable solvent to precipitate the hemifumarate salt, which can be isolated by filtration and dried.
Pharmacological Properties and Mechanism of Action
Isamoltane exhibits a dual antagonist activity at serotonergic and adrenergic receptors. It is a potent 5-HT1B receptor antagonist with approximately 30-fold selectivity over the 5-HT1A receptor. It also possesses a notable affinity for β-adrenergic receptors, where it acts as a non-selective antagonist.
Table 2: Receptor Binding and Functional Potency of Isamoltane
| Receptor Target | Parameter | Value (nM) | Reference |
| 5-HT1B | Ki | 21 | |
| IC₅₀ | 39 | ||
| 5-HT1A | Ki | 112 | |
| IC₅₀ | 1070 | ||
| β-adrenergic | IC₅₀ | 8.4 |
Signaling Pathways
β-Adrenergic Receptor Antagonism: β-adrenergic receptors, such as β₁ and β₂, are GPCRs that couple to the stimulatory G-protein, Gαₛ[11][12]. Agonist binding (e.g., by adrenaline) activates Gαₛ, which in turn stimulates adenylyl cyclase to increase intracellular cAMP levels and PKA activity[13][14]. This leads to various physiological responses, such as increased heart rate and smooth muscle relaxation. Isamoltane acts as a competitive antagonist at these receptors, blocking the downstream signaling cascade initiated by catecholamines.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for 5-HT1B Receptor
This protocol describes a method to determine the binding affinity (Kᵢ) of isamoltane for the 5-HT1B receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing human 5-HT1B receptors or from rodent brain tissue (e.g., striatum).
-
Radioligand: [¹²⁵I]Iodocyanopindolol or [³H]GR 125743.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4.
-
Non-specific Control: 10 µM Serotonin (5-HT) or another high-affinity 5-HT₁ᵦ ligand.
-
Test Compound: this compound, prepared in a dilution series.
-
Instrumentation: Filtration apparatus, glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.3% polyethyleneimine), scintillation counter.
Procedure:
-
Assay Setup: In 96-well plates, prepare triplicate tubes for:
-
Total Binding: Assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding (NSB): Assay buffer, radioligand, NSB control ligand, and receptor membranes.
-
Competition: Assay buffer, radioligand, varying concentrations of isamoltane, and receptor membranes.
-
-
Incubation: Add the receptor membrane preparation (typically 25-100 µg protein) to each well. The final assay volume should be 250 µL. Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of isamoltane.
-
Determine the IC₅₀ value (concentration of isamoltane that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: Functional β-Adrenergic Antagonist Assay (cAMP Measurement)
This protocol outlines a cell-based functional assay to quantify the antagonist activity of isamoltane by measuring its ability to block agonist-induced cAMP production.
Materials:
-
Cell Line: A cell line expressing a β-adrenergic receptor (e.g., HEK293 or CHO cells with recombinant human β₂-AR).
-
Agonist: Isoproterenol (a non-selective β-agonist).
-
Test Compound: this compound, prepared in a dilution series.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit for cAMP measurement (e.g., HTRF, ELISA, or LANCE).
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed cells into 96- or 384-well plates and grow to 80-90% confluency.
-
Compound Addition: Wash the cells and replace the medium with assay medium. Add the desired concentrations of isamoltane (or vehicle for control wells) and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the β-agonist (isoproterenol) at a concentration that elicits a submaximal response (e.g., EC₈₀). For agonist-only control wells, add vehicle instead of isamoltane.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the response of the agonist-only control (100%) and the basal (no agonist) control (0%).
-
Plot the percentage of agonist response against the log concentration of isamoltane.
-
Determine the IC₅₀ value, which represents the concentration of isamoltane that inhibits 50% of the isoproterenol-induced cAMP production.
-
The antagonist constant (Kₑ) can be calculated using the Schild equation for competitive antagonists if a full dose-response curve to the agonist is generated in the presence of multiple fixed concentrations of isamoltane.
-
Conclusion
This compound is a well-characterized dual-action ligand with significant antagonist activity at both 5-HT1B and β-adrenergic receptors. Its distinct pharmacological profile has been defined through extensive in vitro and in vivo studies. The representative synthesis and detailed experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals working with this and similar compounds, facilitating further investigation into its therapeutic potential and mechanism of action.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 55050-95-8; 874882-92-5 | Benchchem [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. jmedchem.com [jmedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. Beta2 adrenergic receptor-Gs protein complex updated - Proteopedia, life in 3D [proteopedia.org]
- 14. m.youtube.com [m.youtube.com]
Isamoltane Hemifumarate: A Technical Guide to its Primary Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane (B1196468) hemifumarate is a research chemical that exhibits a multi-target pharmacological profile, acting as an antagonist at several key neurotransmitter receptors. This technical guide provides an in-depth analysis of its primary molecular targets, supported by quantitative binding data and detailed experimental methodologies. The core focus of this document is to delineate the interaction of Isamoltane with the serotonin (B10506) 5-HT1A and 5-HT1B receptors, as well as β-adrenergic receptors. This information is crucial for understanding its mechanism of action and potential therapeutic applications, particularly in the context of its observed anxiolytic effects in preclinical studies.
Primary Molecular Targets
Isamoltane hemifumarate primarily functions as an antagonist at the following receptors:
-
5-HT1B Receptor: Isamoltane demonstrates a notable affinity and selectivity for the 5-HT1B receptor, where it acts as an antagonist.[1] This interaction is considered a key component of its pharmacological activity. The antagonism at presynaptic 5-HT1B autoreceptors leads to an increase in serotonin release in certain brain regions.[2]
-
5-HT1A Receptor: The compound also binds to the 5-HT1A receptor as an antagonist, although with a lower affinity compared to the 5-HT1B receptor.[2][3]
-
β-Adrenergic Receptors: Isamoltane is also classified as a non-selective β-adrenergic receptor antagonist.[4][5] This action involves the competitive inhibition of catecholamines, such as adrenaline and noradrenaline, at these receptors.[4]
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities of Isamoltane for its primary targets, as determined by radioligand binding assays.
| Target Receptor | Radioligand | Tissue/System | Affinity Metric | Value (nM) | Reference |
| 5-HT1B Receptor | [125I]ICYP | Rat Brain Membranes | IC50 | 39 | [1][6][7] |
| Ki | 21 | [2][3] | |||
| 5-HT1A Receptor | [3H]8-OH-DPAT | Rat Brain Membranes | IC50 | 1070 | [7] |
| Ki | 112 | [2][3] | |||
| β-Adrenergic Receptors | IC50 | 8.4 | [1][6][7] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Experimental Protocols
The binding affinity data presented above was primarily generated using competitive radioligand binding assays. A generalized protocol for such an experiment is as follows:
Objective: To determine the binding affinity of Isamoltane for the 5-HT1B receptor in rat brain membranes.
Materials:
-
Rat brain tissue (e.g., cortical membranes)
-
Radioligand: [125I]Iodocyanopindolol ([125I]ICYP)
-
This compound (unlabeled competitor)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the 5-HT1B receptors.
-
Competitive Binding Assay:
-
In a series of tubes, combine a fixed concentration of the radioligand ([125I]ICYP) with varying concentrations of unlabeled Isamoltane.
-
Add the prepared rat brain membranes to each tube.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptors.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Isamoltane concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Isamoltane that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflow
To visually represent the interactions and experimental procedures, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Isamoltane antagonism at the presynaptic 5-HT1B autoreceptor.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of 5-HT1A, 5-HT1B, and β-adrenergic receptors. Its primary action as a potent 5-HT1B receptor antagonist, coupled with its effects on 5-HT1A and β-adrenergic receptors, underpins its complex pharmacological profile. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into the downstream signaling consequences of its multi-target antagonism is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isamoltane - Wikipedia [en.wikipedia.org]
- 4. This compound | 874882-92-5 | ZJB88292 [biosynth.com]
- 5. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltane Hemifumarate: A Technical Guide for Researchers
Abstract
Isamoltane (B1196468) hemifumarate is a psychoactive compound with notable antagonistic activity at the 5-HT1B receptor and additional affinity for β-adrenergic receptors. This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. Detailed signaling pathways and quantitative binding data are presented to support its use in neuroscience and drug development research.
Chemical and Physical Properties
Isamoltane hemifumarate is the hemifumarate salt of isamoltane. Its chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 874882-92-5 | [1][2][3][4][5][6][7] |
| Molecular Weight | 332.4 g/mol | [1][2][3][6] |
| Molecular Formula | C16H22N2O2 · ½C4H4O4 | [1][2][6] |
| Chemical Name | 1-(2-(1H-pyrrol-1-yl)phenoxy)-3-(isopropylamino)propan-2-ol hemifumarate | [1] |
Note: Some sources may cite alternative CAS numbers for isamoltane or its salts. The CAS number 874882-92-5 is the most consistently reported for the hemifumarate form.
Pharmacological Profile
Isamoltane is characterized by its potent and selective antagonism of the serotonin (B10506) 5-HT1B receptor. It also exhibits affinity for β-adrenergic receptors, contributing to its complex pharmacological profile.
Quantitative Binding and Functional Data
The binding affinities and functional potencies of isamoltane at its primary targets have been determined through various in vitro assays.
| Target Receptor | Assay Type | Ligand/Parameter | Value (nM) | Species | Citation(s) |
| 5-HT1B Receptor | Radioligand Binding | IC50 | 39 | Rat | [6][7] |
| 5-HT1A Receptor | Radioligand Binding | IC50 | 1070 | Rat | [7] |
| β-Adrenoceptor | Radioligand Binding | IC50 | 8.4 | Rat | [6][7] |
Signaling Pathways
Isamoltane exerts its effects by modulating intracellular signaling cascades downstream of the 5-HT1B and β-adrenergic receptors.
5-HT1B Receptor Signaling
β-Adrenergic Receptor Signaling
β-Adrenergic receptors are also GPCRs, but they primarily couple to the stimulatory G-protein, Gαs.[11] Isamoltane's affinity for these receptors suggests it can also modulate this pathway. The canonical β-adrenergic signaling cascade involves the activation of adenylyl cyclase, leading to an increase in cAMP and subsequent activation of PKA.[12] A non-canonical, G-protein-independent pathway involving β-arrestin and Src kinase has also been described.[12][13]
Experimental Protocols
The pharmacological properties of isamoltane have been elucidated through a variety of experimental techniques. Below are descriptions of the key methodologies.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (IC50, Ki) of isamoltane for its target receptors.
-
Methodology:
-
Membrane Preparation: Homogenized tissue or cells expressing the receptor of interest are centrifuged to isolate the cell membrane fraction.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125I]ICYP for 5-HT1B receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (isamoltane).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of isamoltane that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
In Vivo Assessment of Anxiolytic Activity
-
Objective: To evaluate the anxiolytic-like effects of isamoltane in animal models.
-
Methodology (Elevated Plus Maze):
-
Apparatus: A plus-shaped maze raised from the floor with two open and two enclosed arms.
-
Procedure: Rodents are administered isamoltane or a vehicle control. After a set period, the animal is placed in the center of the maze and allowed to explore for a defined time.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the control group.
-
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS 874882-92-5 | Tocris Bioscience [tocris.com]
- 4. This compound | 874882-92-5 | ZJB88292 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel signaling pathway through the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltane Hemifumarate: A Comprehensive Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane (B1196468) is a phenoxypropanolamine derivative that has demonstrated anxiolytic properties. Its pharmacological activity is primarily attributed to its interaction with serotonin (B10506) and adrenergic receptors. This technical guide provides an in-depth analysis of the receptor binding profile of isamoltane hemifumarate, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways.
Core Receptor Binding Affinity
Isamoltane exhibits a notable affinity for several key receptors involved in neurotransmission. Its binding profile is characterized by a significant interaction with 5-HT1B, 5-HT1A, and β-adrenergic receptors.
Quantitative Binding Data
The affinity of isamoltane for various receptors has been quantified using radioligand binding assays, with results typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Receptor Subtype | Ki (nmol/L) | IC50 (nmol/L) | Selectivity | Reference |
| 5-HT1B | 21 | 39 | ~5-fold higher than 5-HT1A | [1][2] |
| 5-HT1A | 112 | 1070 | [1][3] | |
| β-adrenergic | 8.4 | [2][3] | ||
| 5-HT2 | 3000-10000 | Weak affinity | [3] | |
| α1-adrenergic | 3000-10000 | Weak affinity | [3] |
Key Findings:
-
It also possesses a high affinity for β-adrenergic receptors, indicating a dual mode of action.[2][3]
-
The affinity for 5-HT2 and α1-adrenergic receptors is considerably weaker.[3]
-
The 5-HT1B activity of isamoltane resides in its (-)-enantiomer.[3]
Experimental Protocols
The quantitative data presented above is derived from established experimental methodologies designed to characterize ligand-receptor interactions.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the Ki and IC50 values of isamoltane for 5-HT1B, 5-HT1A, and β-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Tissue (e.g., rat brain cortex for serotonin receptors, heart tissue for β-adrenergic receptors) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors of interest.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Reaction:
-
In a multi-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [¹²⁵I]ICYP for 5-HT1B and β-adrenergic receptors, [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of unlabeled isamoltane.
-
Total Binding: Membranes are incubated with only the radioligand.
-
Non-specific Binding: Membranes are incubated with the radioligand and a high concentration of a known, non-radioactive ligand that saturates the receptors, thereby preventing the radioligand from binding specifically.
-
Competition Binding: Membranes are incubated with the radioligand and a range of isamoltane concentrations.
-
The incubation is carried out at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value for isamoltane is determined by plotting the percentage of specific binding against the logarithm of the isamoltane concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Measurement of Electrically Evoked [³H]5-HT Release
This functional assay assesses the effect of isamoltane on neurotransmitter release, providing insight into its antagonist or agonist properties at presynaptic autoreceptors.
Objective: To determine if isamoltane acts as an antagonist at terminal 5-HT autoreceptors.
Methodology:
-
Tissue Preparation:
-
Slices of a specific brain region (e.g., rat occipital cortex) are prepared.
-
The slices are incubated with [³H]5-HT, which is taken up by serotonergic neurons.
-
-
Superfusion:
-
The [³H]5-HT-loaded slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
-
Stimulation and Sample Collection:
-
The slices are subjected to electrical field stimulation, which depolarizes the neurons and evokes the release of [³H]5-HT.
-
Fractions of the superfusate are collected before, during, and after stimulation.
-
-
Drug Application:
-
Isamoltane is added to the superfusion buffer to assess its effect on the electrically evoked [³H]5-HT release. An increase in release suggests an antagonist effect at the inhibitory presynaptic 5-HT autoreceptors.
-
-
Data Analysis:
-
The radioactivity in each collected fraction is measured by liquid scintillation counting.
-
The amount of [³H]5-HT released is expressed as a fraction of the total radioactivity present in the tissue at the time of collection.
-
Signaling Pathways
The interaction of isamoltane with its target receptors initiates intracellular signaling cascades that ultimately mediate its physiological effects.
5-HT1B Receptor Signaling
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.
-
Canonical Pathway: Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can also directly modulate ion channels, such as increasing potassium conductance and decreasing calcium conductance, which leads to a reduction in neurotransmitter release. As an antagonist, isamoltane blocks these effects.
-
Non-Canonical Pathway: The 5-HT1B receptor can also signal through β-arrestin-dependent pathways, which can lead to the activation of the extracellular signal-regulated kinase (ERK) 1/2.[3][5]
β-Adrenergic Receptor Signaling
β-adrenergic receptors are also GPCRs, but they typically couple to the stimulatory G-protein, Gαs.
-
Canonical Pathway: Agonist binding to the β-adrenergic receptor activates Gαs, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP and subsequent activation of PKA. PKA then phosphorylates various downstream targets, leading to a cellular response. As a β-adrenoceptor ligand, isamoltane's antagonist properties at this receptor would block this cascade.
Conclusion
This compound possesses a complex receptor binding profile, characterized by high affinity and selectivity for the 5-HT1B receptor, as well as significant affinity for β-adrenergic receptors. Its antagonist activity at these sites, particularly the presynaptic 5-HT1B autoreceptor, is believed to underlie its therapeutic effects. The detailed methodologies and signaling pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltane Hemifumarate: A Technical Guide to its 5-HT1B Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane (B1196468), a phenoxypropanolamine derivative, has been identified as a potent antagonist of the 5-hydroxytryptamine receptor subtype 1B (5-HT1B). This receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of serotonergic neurotransmission. Primarily located on presynaptic nerve terminals, the 5-HT1B receptor acts as an autoreceptor, inhibiting the synthesis and release of serotonin (B10506) (5-HT). Its role in modulating serotonin levels has made it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the pharmacological profile of isamoltane hemifumarate as a 5-HT1B antagonist, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.
Core Pharmacology: Binding and Functional Activity
Isamoltane demonstrates a notable affinity and selectivity for the 5-HT1B receptor. Its antagonist properties have been characterized through a series of in vitro and in vivo studies, which are summarized below.
Data Presentation: Quantitative Analysis
The binding affinity and functional potency of isamoltane have been quantified in several key experiments. The following tables provide a structured summary of these findings for clear comparison.
Table 1: Receptor Binding Affinity of Isamoltane
| Receptor Subtype | Radioligand | Tissue/System | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 5-HT1B | [¹²⁵I]Iodocyanopindolol | Rat Brain Membranes | 21 | 39 | [1][2] |
| 5-HT1A | [³H]8-OH-DPAT | Rat Brain Membranes | 112 | 1070 | [1][2] |
| β-adrenoceptor | 8.4 | [1] | |||
| 5-HT2 | 3000-10000 | [1] | |||
| α1-adrenoceptor | 3000-10000 | [1] |
Table 2: Functional Antagonist Activity of Isamoltane
| Assay | System | Effect | Concentration/Dose | Reference |
| K⁺-evoked [³H]5-HT Overflow | Slices of Rat Occipital Cortex | Increased Overflow | 0.1 µM | [2] |
| 5-HIAA Concentration | Rat Hypothalamus and Hippocampus (in vivo) | Increased Turnover | 3 mg/kg s.c. (maximal effect) | [2] |
| 5-HTP Accumulation | Rat Cortex (in vivo) | Increased Accumulation | 1 and 3 mg/kg i.p. | [1] |
Signaling Pathway and Mechanism of Action
The 5-HT1B receptor is coupled to the Gi/o family of inhibitory G-proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, isamoltane binds to the 5-HT1B receptor but does not activate this downstream signaling. Instead, it blocks the binding of the endogenous agonist, serotonin, thereby preventing the receptor-mediated inhibition of serotonin release. This leads to an increase in the synaptic concentration of serotonin.
5-HT1B Receptor Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the source literature.
Receptor Binding Assay ([¹²⁵I]Iodocyanopindolol)
This protocol describes a competitive binding assay to determine the affinity of isamoltane for the 5-HT1B receptor in rat brain membranes.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltane Hemifumarate: A Technical Guide to its Beta-Adrenergic Blocking Activity and Serotonergic Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isamoltane (B1196468) hemifumarate is a phenoxypropanolamine derivative that exhibits a dual pharmacological profile as a beta-adrenoceptor antagonist and a selective 5-HT1B receptor antagonist.[1][2] This technical guide provides an in-depth analysis of its beta-adrenergic blocking activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. Isamoltane's affinity for beta-adrenoceptors is significant, with an IC50 value of 8.4 nM.[1][2] Concurrently, it demonstrates a notable and selective affinity for the 5-HT1B receptor, with an IC50 of 39 nM, distinguishing it from many other beta-blockers.[1][2] This dual activity suggests a unique therapeutic potential, particularly in conditions where both the adrenergic and serotonergic systems are implicated. This document will serve as a comprehensive resource for researchers and professionals involved in the study and development of adrenergic and serotonergic modulators.
Core Pharmacological Activities
Isamoltane's primary mechanism of action involves the competitive blockade of beta-adrenergic receptors, which inhibits the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[3] This action is characteristic of beta-blockers and results in sympatholytic effects.[3] In addition to its beta-blocking properties, isamoltane is a potent antagonist at 5-HT1B receptors, a feature that contributes to its distinct pharmacological profile.[1][4]
Quantitative Data: Binding Affinities and Potency
The following tables summarize the key quantitative data for isamoltane hemifumarate's interaction with its primary targets.
| Target Receptor | Parameter | Value (nM) | Reference |
| Beta-adrenoceptor | IC50 | 8.4 | [1][2] |
| 5-HT1B Receptor | IC50 | 39 | [1][2] |
| 5-HT1B Receptor | Ki | 21 | [4] |
| 5-HT1A Receptor | IC50 | 1070 | [1][2] |
| 5-HT1A Receptor | Ki | 112 | [4] |
Table 1: In Vitro Binding Affinities of this compound.
| Parameter | Isamoltane Dose | Propranolol (B1214883) Dose | Placebo | Reference |
| Reduction in Exercise Heart Rate | [5] | |||
| Day 5 | 1% (4 mg), 5% (10 mg) | 11% (20 mg) | - | [5] |
| Provocative Dose of Albuterol (micrograms) Causing 50% Increase in Specific Airway Conductance | [5] | |||
| Day 1 | 336 (4 mg), 344 (10 mg) | 667 | 337 | [5] |
| Day 7 | 322 (4 mg), 389 (10 mg) | 652 | 315 | [5] |
| Provocative Dose of Albuterol (micrograms) Causing 35% Increase in Tremor | [5] | |||
| Day 1 | 1122 (4 mg), 1612 (10 mg) | >1612 | 464 | [5] |
| Day 7 | 1270 (4 mg), >1612 (10 mg) | >1612 | 539 | [5] |
Table 2: Clinical Pharmacodynamic Effects of this compound in Healthy Volunteers.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor.[6][7]
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for beta-adrenergic and 5-HT1 receptors.
Materials:
-
Radioligand: [125I]Iodocyanopindolol ([125I]ICYP) for beta-adrenoceptor and 5-HT1B receptor binding.[1]
-
Membrane Preparations: Rat brain membranes.[1]
-
Competitor: this compound.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration System: Glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a specific protein concentration.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand ([125I]ICYP), and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can be calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Beta-Adrenergic Blockade
This protocol assesses the functional beta-adrenergic blockade by measuring the response to a beta-agonist.[5]
Objective: To evaluate the beta-adrenergic blocking effects of isamoltane in healthy human volunteers.
Study Design: Randomized, double-blind, crossover study.[5]
Subjects: Healthy human volunteers.[5]
Treatments: Placebo, isamoltane (4 mg and 10 mg), and propranolol (20 mg) administered over a 7-day period.[5]
Procedure:
-
Albuterol Challenge: On days 1 and 7, subjects inhale cumulative doses of the beta2-agonist albuterol.[5]
-
Measurement of Bronchomotor Tone: Specific airway conductance is measured to assess the effect on beta2-receptors in the airways. The provocative dose of albuterol causing a 50% increase is determined.[5]
-
Measurement of Skeletal Muscle Tremor: Tremor is quantified to assess the effect on beta2-receptors in skeletal muscle. The provocative dose of albuterol causing a 35% increase is determined.[5]
-
Exercise Test: On day 5, subjects perform a standardized exercise test. Heart rate is monitored to assess the effect on beta1-receptors in the heart.[5]
-
Data Analysis: Compare the responses to albuterol and exercise across the different treatment groups to determine the extent of beta-adrenergic blockade.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling and Inhibition by Isamoltane
Caption: Beta-adrenergic receptor signaling cascade and its inhibition by isamoltane.
Radioligand Competition Binding Assay Workflow
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
A Technical Guide to the Pharmacological Applications of Isamoltane Hemifumarate in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane (B1196468) is a phenoxypropanolamine derivative with a unique pharmacological profile, acting as both a β-adrenoceptor antagonist and, more notably, a selective antagonist for the serotonin (B10506) 1B (5-HT1B) receptor.[1][2] Its primary mechanism in the central nervous system involves the blockade of presynaptic 5-HT1B autoreceptors, leading to an increase in synaptic serotonin levels.[1] This activity underpins its potential therapeutic applications, particularly as an anxiolytic agent.[2][3] This document provides a comprehensive overview of Isamoltane's receptor binding profile, its effects on serotonergic neurotransmission, and the experimental methodologies used to characterize its action.
Mechanism of Action and Receptor Pharmacology
Isamoltane's primary pharmacological identity is that of a competitive antagonist at 5-HT1B and β-adrenergic receptors.[1][2] In the context of neuroscience, its most significant action is the blockade of 5-HT1B receptors, which function as terminal autoreceptors on serotonergic neurons. These autoreceptors typically provide a negative feedback signal, inhibiting the synthesis and release of serotonin (5-HT). By antagonizing these receptors, Isamoltane disinhibits the neuron, resulting in enhanced 5-HT release into the synaptic cleft and increased overall serotonergic turnover.[1]
Studies have demonstrated that this increase in synaptic 5-HT is sufficient to activate postsynaptic receptors, such as 5-HT2 receptors, leading to downstream behavioral effects.[1] The anxiolytic properties of Isamoltane are believed to result from the complex interplay of its antagonist effects at 5-HT1B receptors and its concurrent, though weaker, interaction with 5-HT1A receptors.[2]
Visualizing the Synaptic Mechanism of Isamoltane
The following diagram illustrates the action of Isamoltane at a serotonergic synapse.
Quantitative Pharmacological Data
The binding affinity of Isamoltane for various neurotransmitter receptors has been quantified through radioligand binding assays. This data is crucial for understanding its potency and selectivity. The tables below summarize key findings from preclinical studies.
Table 1: Receptor Binding Affinity of Isamoltane
| Receptor Subtype | Parameter | Value (nM) | Species/Tissue | Reference |
| 5-HT1B | Ki | 21 | Rat Brain | [1] |
| 5-HT1A | Ki | 112 | Rat Brain | [1] |
| β-adrenoceptor | IC50 | 8.4 | Rat Brain Membranes | [2][3] |
| 5-HT1B | IC50 | 39 | Rat Brain Membranes | [2][3] |
| 5-HT1A | IC50 | 1070 | Rat Brain Membranes | [2][3] |
| 5-HT2 / α1-adrenoceptor | IC50 | 3,000 - 10,000 | Rat Brain Membranes | [2] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Key Experimental Protocols and Findings
The pharmacological profile of Isamoltane has been elucidated through a series of in-vitro, in-vivo, and human experimental studies.
In-Vitro Radioligand Binding Assays
These assays are fundamental for determining a compound's affinity and selectivity for specific receptors.
-
Objective: To quantify the binding affinity of Isamoltane for 5-HT1A and 5-HT1B receptor subtypes.
-
General Methodology:
-
Tissue Preparation: Homogenize rat brain tissue (e.g., cerebral cortex) to prepare membranes rich in the target receptors.
-
Competitive Binding: Incubate the brain membranes with a constant concentration of a specific radioligand (e.g., [125I]ICYP for 5-HT1B sites or [3H]8-OH-DPAT for 5-HT1A sites) and varying concentrations of the unlabeled test compound (Isamoltane).[2]
-
Separation & Counting: Separate the bound and free radioligand via rapid filtration. Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of Isamoltane. Calculate IC50 and/or Ki values from the resulting competition curve.
-
-
Key Finding: Isamoltane demonstrates a clear selectivity for the 5-HT1B receptor over the 5-HT1A receptor, with reported selectivity ratios of approximately 5-fold to 27-fold depending on the study.[1][2][3]
Ex-Vivo Neurotransmitter Release Studies
This method assesses the functional consequence of receptor binding on neurotransmitter release.
-
Objective: To determine if Isamoltane's antagonism of 5-HT1B autoreceptors leads to increased serotonin release.
-
General Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from rat occipital cortex) and preload them with radiolabeled serotonin ([3H]5-HT).[1]
-
Superfusion: Place the slices in a superfusion chamber and perfuse with artificial cerebrospinal fluid.
-
Stimulation: Stimulate neurotransmitter release using potassium chloride (K+)-induced depolarization.[1]
-
Drug Application: Apply Isamoltane to the perfusion medium and collect fractions of the outflowing perfusate.
-
Analysis: Measure the radioactivity in the collected fractions to quantify [3H]5-HT release.
-
-
Key Finding: At a concentration of 0.1 µM, Isamoltane significantly increased the K+-evoked overflow of [3H]5-HT, confirming its role as a functional antagonist of the terminal 5-HT autoreceptor.[1]
In-Vivo Neurochemical and Behavioral Studies
These experiments investigate the effects of Isamoltane in a living organism, linking receptor pharmacology to physiological and behavioral outcomes.
-
Objective: To measure the impact of systemic Isamoltane administration on 5-HT turnover and related behaviors in rats.
-
General Methodology (Neurochemistry):
-
Administration: Administer Isamoltane systemically (e.g., subcutaneously at 3 mg/kg).[1]
-
Tissue Collection: At a designated time point, sacrifice the animal and dissect specific brain regions (e.g., hypothalamus, hippocampus).[1]
-
Analysis: Homogenize the tissue and use techniques like High-Performance Liquid Chromatography (HPLC) to measure the concentration of 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). An increase in 5-HIAA is indicative of increased 5-HT turnover.[1]
-
-
Key Finding (Neurochemistry): Isamoltane significantly increased the concentration of 5-HIAA in the hypothalamus and hippocampus, confirming that it enhances 5-HT turnover in vivo.[1]
-
Key Finding (Behavior): Isamoltane induced "wet-dog shakes," a behavior linked to 5-HT2 receptor activation. This effect was blocked by the 5-HT2 antagonist ritanserin, suggesting the increased synaptic 5-HT from 5-HT1B blockade was sufficient to stimulate other postsynaptic 5-HT receptors.[1]
Preclinical Research Workflow
The development and characterization of a compound like Isamoltane typically follows a structured workflow.
Therapeutic Potential in Neuroscience
The primary therapeutic application investigated for Isamoltane is in the treatment of anxiety disorders.[2][3] The pharmacological rationale is that by blocking presynaptic 5-HT1B autoreceptors, Isamoltane increases serotonin levels in key brain circuits involved in mood and emotion, producing an anxiolytic effect. This mechanism is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which act by blocking the serotonin transporter (SERT). The dual activity as a β-blocker may also contribute to somatic symptom reduction in anxiety.[4]
Logical Framework for Anxiolytic Action
Conclusion
Isamoltane hemifumarate is a pharmacologically distinct compound with selective antagonist activity at the 5-HT1B receptor. Its ability to enhance serotonergic neurotransmission by blocking presynaptic autoreceptors provides a clear mechanism for its observed anxiolytic properties. The quantitative data from binding, neurotransmitter release, and in-vivo neurochemical studies collectively support its profile as a potent modulator of the serotonin system. This technical guide summarizes the core evidence defining Isamoltane's applications in neuroscience and provides a framework for its continued investigation and development.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltane Hemifumarate: A Dual-Acting Ligand in Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isamoltane hemifumarate, a phenoxypropanolamine derivative, presents a unique pharmacological profile with significant implications for cardiovascular research. This technical guide provides a comprehensive overview of Isamoltane's dual-action mechanism, its observed effects on the cardiovascular system, and detailed methodologies for its investigation. Isamoltane acts as both a β-adrenoceptor antagonist and a 5-HT1B receptor antagonist. This dual activity makes it a valuable tool for dissecting the intricate interplay between the sympathetic nervous system and serotonergic pathways in cardiovascular regulation. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
This compound is a molecule of interest in cardiovascular pharmacology due to its distinctive ability to interact with two critical receptor systems involved in cardiac and vascular function: the β-adrenergic and the serotonergic 5-HT1B receptors.[1] Initially investigated for its anxiolytic properties, its cardiovascular effects have garnered attention, positioning it as a valuable probe for understanding complex physiological and pathophysiological processes. This guide delves into the core pharmacology of Isamoltane, presenting a consolidated resource for researchers exploring its potential in cardiovascular medicine.
Mechanism of Action
Isamoltane exhibits a dual antagonistic action on two key receptor types:
-
β-Adrenoceptor Antagonism: Isamoltane acts as a non-selective β-adrenergic receptor antagonist.[2] By blocking these receptors, it competitively inhibits the binding of endogenous catecholamines like adrenaline and noradrenaline. This action leads to a reduction in sympathetic tone on the heart and blood vessels, influencing heart rate, myocardial contractility, and blood pressure.[2][3]
-
5-HT1B Receptor Antagonism: Isamoltane is a selective antagonist of the 5-HT1B receptor.[4][5] These receptors are primarily located on presynaptic nerve terminals and on blood vessels.[6] Antagonism of presynaptic 5-HT1B autoreceptors can lead to an increase in serotonin (B10506) release in the synaptic cleft.[6] In the vasculature, 5-HT1B receptor activation typically causes vasoconstriction; therefore, antagonism by Isamoltane can lead to vasodilation.[6]
This dual mechanism of action is crucial for its overall cardiovascular effects, combining the well-established consequences of beta-blockade with the more nuanced modulation of the serotonergic system.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: Receptor Binding Affinity of Isamoltane
| Receptor Subtype | Ligand | Preparation | Ki (nmol/l) | Reference |
| 5-HT1B | Isamoltane | Rat brain | 21 | [1] |
| 5-HT1A | Isamoltane | Rat brain | 112 | [1] |
Table 2: In Vitro Functional Activity of Isamoltane
| Parameter | Value | Preparation | Reference |
| IC50 (β-adrenoceptor) | 8.4 nM | Not specified | |
| IC50 (5-HT1B receptor) | 39 nM | Rat brain membranes |
Table 3: In Vivo Cardiovascular Effects of Isamoltane in Healthy Volunteers
| Treatment Group | N | Exercise Heart Rate Reduction (vs. Placebo) | Reference |
| Placebo | 15 | - | [7] |
| Isamoltane 4 mg | 15 | 1% | [7] |
| Isamoltane 10 mg | 15 | 5% | [7] |
| Propranolol 20 mg | 15 | 11% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the cardiovascular research of Isamoltane.
Radioligand Binding Assay for 5-HT1B Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound like Isamoltane to the 5-HT1B receptor in rat brain tissue.
Objective: To determine the inhibition constant (Ki) of Isamoltane for the 5-HT1B receptor.
Materials:
-
Rat brain tissue (e.g., striatum or cortex, known to have high 5-HT1B receptor density)
-
Radioligand: e.g., [3H]5-HT or a more selective 5-HT1B radioligand
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Dissect the desired brain region on ice.
-
Homogenize the tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of the radioligand at a concentration near its Kd.
-
Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled serotonin), and 50 µL of the radioligand.
-
Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying concentrations of Isamoltane (e.g., from 10-10 M to 10-4 M), and 50 µL of the radioligand.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Isamoltane concentration.
-
Determine the IC50 value (the concentration of Isamoltane that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Cardiovascular Assessment in Conscious Rats
This protocol describes a general method for continuously monitoring blood pressure and heart rate in conscious, freely moving rats to assess the cardiovascular effects of Isamoltane.
Objective: To determine the effect of Isamoltane on mean arterial pressure (MAP) and heart rate (HR) in conscious rats.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle (e.g., saline)
-
Implantable telemetry system for blood pressure and heart rate monitoring
-
Surgical instruments
-
Anesthetics (e.g., isoflurane)
-
Analgesics
Procedure:
-
Telemetry Implantation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Surgically implant the telemetry transmitter, typically in the abdominal cavity, with the pressure-sensing catheter inserted into the abdominal aorta.
-
Suture the incision and administer post-operative analgesics.
-
Allow the animal to recover for at least one week before the experiment.
-
-
Drug Administration and Data Recording:
-
House the rats individually in their home cages placed on the telemetry receivers.
-
Record baseline cardiovascular parameters (MAP and HR) for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.
-
Administer Isamoltane or vehicle via the desired route (e.g., oral gavage, subcutaneous or intraperitoneal injection) at various doses.
-
Continuously record MAP and HR for a specified duration post-administration (e.g., 24-48 hours) to capture the full time-course of the drug's effect.
-
-
Data Analysis:
-
Analyze the telemetry data to calculate mean values for MAP and HR over specified time intervals (e.g., hourly averages).
-
Compare the changes in MAP and HR in the Isamoltane-treated groups to the vehicle-treated control group.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the observed effects.
-
Langendorff Isolated Perfused Heart Preparation
This ex vivo model allows for the direct assessment of a drug's effect on cardiac function, independent of systemic neural and hormonal influences.
Objective: To evaluate the direct effects of Isamoltane on myocardial contractility, heart rate, and coronary flow in an isolated rat heart.
Materials:
-
Male Wistar rats
-
This compound
-
Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)
-
Langendorff perfusion apparatus
-
Pressure transducer and data acquisition system
-
Flowmeter
-
ECG electrodes
-
Surgical instruments
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Instrumentation and Stabilization:
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Attach ECG electrodes to the heart to record electrical activity.
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
-
Drug Perfusion and Data Collection:
-
After the stabilization period, switch the perfusion to a buffer containing a known concentration of Isamoltane.
-
Record key parameters including:
-
Left Ventricular Developed Pressure (LVDP)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
Rate of pressure development (+dP/dtmax) and relaxation (-dP/dtmin)
-
-
A cumulative dose-response curve can be generated by sequentially increasing the concentration of Isamoltane in the perfusate.
-
-
Data Analysis:
-
Express the changes in each parameter as a percentage of the baseline values recorded before drug administration.
-
Construct dose-response curves and calculate EC50 values where applicable.
-
Compare the effects of Isamoltane to a vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to Isamoltane's mechanism of action and experimental evaluation.
Figure 1: Dual mechanism of action of this compound.
Figure 2: Experimental workflow for a radioligand binding assay.
Figure 3: Workflow for in vivo cardiovascular assessment in conscious rats.
Discussion and Future Directions
This compound's dual antagonism of β-adrenoceptors and 5-HT1B receptors provides a unique pharmacological profile for cardiovascular research. The available data indicates a modest effect on heart rate, particularly during exercise, consistent with its beta-blocking properties. The 5-HT1B antagonism suggests potential effects on vascular tone and neurotransmitter release, which warrant further investigation in the context of cardiovascular diseases such as hypertension and vasospastic disorders.
Future research should focus on:
-
Comprehensive Hemodynamic Profiling: Detailed studies are needed to quantify the effects of Isamoltane on blood pressure, cardiac output, and peripheral vascular resistance in various preclinical models and in human subjects.
-
Elucidation of Signaling Pathways: Further investigation into the downstream signaling consequences of dual receptor blockade in cardiac and vascular cells will provide a more complete understanding of its mechanism of action.
-
Therapeutic Potential: Exploring the therapeutic potential of Isamoltane in cardiovascular conditions where both sympathetic overactivity and serotonergic dysregulation play a role, such as in certain forms of hypertension or in the context of myocardial ischemia.
Conclusion
This compound is a valuable research tool with a complex pharmacological profile. Its dual antagonism of β-adrenoceptors and 5-HT1B receptors offers a unique opportunity to explore the integrated regulation of the cardiovascular system. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing detailed methodologies to facilitate future investigations into the cardiovascular role of this intriguing compound. The data presented herein, combined with the outlined experimental approaches, will aid in the design of robust studies to further elucidate the therapeutic potential of Isamoltane in cardiovascular medicine.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arterial hypertension – Clinical trials update 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A FIRST IN HUMAN STUDY OF MANP: A NOVEL ATRIAL NATRIURETIC PEPTIDE ANALOGUE IN HUMAN HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Performance of four cardiac output monitoring techniques vs. intermittent pulmonary artery thermodilution during a modified passive leg raise maneuver in isoflurane-anesthetized dogs [frontiersin.org]
- 7. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Isamoltane Hemifumarate: A Technical Guide for Investigating Serotonin and Norepinephrine Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane hemifumarate is a versatile pharmacological tool with a unique receptor binding profile that makes it particularly useful for the nuanced study of serotonergic and noradrenergic systems. This technical guide provides an in-depth overview of Isamoltane's mechanism of action, a compilation of its quantitative pharmacological data, detailed experimental protocols for its use in key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers employing Isamoltane to dissect the intricate roles of serotonin (B10506) and norepinephrine (B1679862) in physiological and pathological processes.
Introduction: The Dual-Action Profile of Isamoltane
Isamoltane ((±)-1-(2-(1-pyrrolyl)-phenoxy)-3-isopropylamino-2-propanol hemifumarate) is a phenoxypropanolamine derivative that exhibits a multi-target receptor binding profile. It acts as an antagonist at β-adrenergic receptors and also displays significant antagonist activity at serotonin 5-HT1A and 5-HT1B receptors.[1] This dual action allows for the investigation of the interplay between the noradrenergic and serotonergic systems. Notably, its antagonist properties at both presynaptic 5-HT1B autoreceptors and postsynaptic 5-HT1A receptors, combined with its β-adrenoceptor blockade, provide a unique avenue to modulate and study neurotransmitter release and signaling.
Mechanism of Action
Isamoltane's pharmacological effects stem from its ability to block the activation of three key receptor types:
-
β-Adrenergic Receptors: As a β-blocker, Isamoltane antagonizes the effects of norepinephrine and epinephrine (B1671497) at β-adrenoceptors. This action is the basis for its potential to modulate noradrenergic signaling.
-
5-HT1A Receptors: Isamoltane acts as an antagonist at postsynaptic 5-HT1A receptors, thereby blocking the inhibitory effects of serotonin on neuronal firing.
-
5-HT1B Receptors: Isamoltane is a potent antagonist of presynaptic 5-HT1B autoreceptors.[1] By blocking these inhibitory autoreceptors on serotonin terminals, Isamoltane can increase the release of serotonin into the synaptic cleft.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinities of Isamoltane
| Receptor Subtype | Ligand | Tissue Source | Ki (nM) | IC50 (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Brain Membranes | 112 | 1070 | [1][2] |
| 5-HT1B | [125I]ICYP | Rat Brain Membranes | 21 | 39 | [1][2] |
| β-Adrenoceptor | Not Specified | Not Specified | - | 8.4 | [2] |
Table 2: In Vivo Effects of Isamoltane on Serotonin Turnover
| Species | Brain Region | Dosage (mg/kg, s.c.) | Effect | Reference |
| Rat | Hypothalamus | 3 | Significant increase in 5-HIAA concentration | [1] |
| Rat | Hippocampus | 3 | Significant increase in 5-HIAA concentration | [1] |
| Rat | Cortex | 1 and 3 (i.p.) | Increased 5-HTP accumulation | [2] |
Signaling Pathways and Experimental Workflows
Isamoltane's Action on the Serotonergic Synapse
The following diagram illustrates the mechanism by which Isamoltane enhances serotonin release through the blockade of presynaptic 5-HT1B autoreceptors.
Potential Modulation of Norepinephrine Release by Isamoltane
While direct studies on Isamoltane's effect on norepinephrine release are limited, its β-adrenoceptor antagonism suggests a potential interaction with presynaptic β-adrenoceptors, which are known to facilitate norepinephrine release. The following diagram illustrates this hypothetical mechanism.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the general workflow for a competitive radioligand binding assay to determine the affinity of Isamoltane for its target receptors.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on standard practices in the field and should be optimized for specific experimental conditions.
Protocol for Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Isamoltane for 5-HT1A and 5-HT1B receptors.
Materials:
-
Rat brain tissue (e.g., cortex, hippocampus)
-
Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [125I]Iodocyanopindolol (ICYP) (for 5-HT1B)
-
This compound
-
Non-labeled ligands for non-specific binding determination (e.g., serotonin)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the incubation buffer to a desired protein concentration (determined by a protein assay like the Bradford or BCA method).
-
-
Binding Assay (Competitive Inhibition):
-
Set up assay tubes containing:
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
A range of concentrations of Isamoltane.
-
Tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled competing ligand).
-
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (determined from kinetic experiments).
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Isamoltane by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of Isamoltane) against the logarithm of the Isamoltane concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Isamoltane that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for K+-Evoked Serotonin Release from Brain Slices
Objective: To assess the effect of Isamoltane on the depolarization-induced release of serotonin from brain tissue.
Materials:
-
Rat brain (e.g., occipital cortex)
-
[3H]Serotonin
-
This compound
-
Krebs-Ringer bicarbonate buffer (or similar physiological salt solution), gassed with 95% O2 / 5% CO2
-
High-potassium (e.g., 30 mM K+) Krebs-Ringer buffer
-
Tissue slicer
-
Superfusion system
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Slice Preparation:
-
Rapidly dissect the brain region of interest in ice-cold buffer.
-
Prepare thin slices (e.g., 300-400 µm) using a tissue slicer.
-
Pre-incubate the slices in gassed buffer at 37°C for a period of stabilization.
-
-
Radiolabeling:
-
Incubate the slices in buffer containing [3H]Serotonin to allow for uptake into serotonergic nerve terminals.
-
Wash the slices with fresh buffer to remove excess extracellular radiolabel.
-
-
Superfusion:
-
Transfer the radiolabeled slices to a superfusion chamber.
-
Perfuse the slices with gassed buffer at a constant flow rate (e.g., 1 ml/min).
-
Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).
-
-
Stimulation and Drug Application:
-
After a baseline collection period, switch the perfusion to a buffer containing Isamoltane for a defined period.
-
To evoke serotonin release, switch to the high-K+ buffer (with or without Isamoltane) for a short period (e.g., 2-5 minutes).
-
Return to the normal buffer (with or without Isamoltane) for a washout period.
-
-
Quantification and Data Analysis:
-
Add scintillation fluid to the collected superfusate fractions and to the solubilized tissue slices at the end of the experiment.
-
Measure the radioactivity in each fraction and in the tissue using a scintillation counter.
-
Express the radioactivity in each fraction as a percentage of the total radioactivity in the tissue at the time of collection (fractional release).
-
Calculate the stimulus-evoked overflow of [3H]Serotonin by subtracting the basal release from the release during the high-K+ stimulation.
-
Compare the evoked overflow in the presence and absence of Isamoltane to determine its effect on serotonin release.
-
Protocol for In Vivo Microdialysis
Objective: To measure the effect of systemic administration of Isamoltane on extracellular levels of serotonin and its metabolite, 5-HIAA, in specific brain regions of freely moving animals.
Materials:
-
Live, anesthetized rat
-
Stereotaxic apparatus
-
Microdialysis probe
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for injection
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
-
Anesthesia and surgical tools
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the brain region of interest (e.g., hippocampus, hypothalamus).
-
Slowly lower the microdialysis probe into the brain to the desired depth.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Sampling:
-
Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µl/min).
-
After a stabilization period to establish a baseline, collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
-
Drug Administration:
-
Administer Isamoltane systemically (e.g., via subcutaneous or intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples to monitor the changes in neurotransmitter levels over time.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for serotonin and 5-HIAA content using HPLC-ED.
-
The HPLC system separates the compounds in the dialysate, and the electrochemical detector provides a sensitive and selective measurement of the analytes.
-
-
Data Analysis:
-
Quantify the concentrations of serotonin and 5-HIAA in each sample by comparing the peak heights or areas to those of known standards.
-
Express the post-drug concentrations as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time to visualize the effect of Isamoltane.
-
Conclusion
This compound is a valuable pharmacological agent for the concurrent investigation of serotonergic and noradrenergic pathways. Its antagonist activity at β-adrenoceptors, as well as at 5-HT1A and 5-HT1B receptors, provides a multifaceted approach to modulating these critical neurotransmitter systems. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute rigorous studies aimed at elucidating the complex interactions between serotonin and norepinephrine in health and disease. Further research is warranted to fully characterize the impact of Isamoltane on norepinephrine release dynamics and to explore its full potential in neuropharmacological research.
References
Isamoltane Hemifumarate: A Technical Review of its Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of isamoltane (B1196468) hemifumarate's selectivity for the serotonin (B10506) 5-HT1B versus 5-HT1A receptors. It consolidates available binding affinity data, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to support further research and development.
Core Findings: Receptor Binding Affinity
Isamoltane hemifumarate demonstrates a preferential binding affinity for the 5-HT1B receptor over the 5-HT1A receptor. However, the precise selectivity ratio varies across studies. The available quantitative data from radioligand binding assays are summarized below.
Table 1: this compound Binding Affinity for 5-HT1A and 5-HT1B Receptors
| Receptor Subtype | Parameter | Value (nM) | Selectivity (5-HT1A/5-HT1B) | Reference |
| Study 1 | ||||
| 5-HT1A | Ki | 112 | 5.3-fold | [1] |
| 5-HT1B | Ki | 21 | [1] | |
| Study 2 | ||||
| 5-HT1A | IC50 | 1070 | 27.4-fold | [2] |
| 5-HT1B | IC50 | 39 | [2] |
Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. A lower value indicates a higher affinity. The selectivity ratio is calculated by dividing the affinity value for 5-HT1A by the value for 5-HT1B.
The discrepancy in the reported selectivity (5-fold vs. 27-fold) may be attributable to differences in experimental conditions, such as the radioligand used, tissue preparation (e.g., rat brain membranes), and assay buffers.[1][2]
Functional Activity
While quantitative data on the functional potency (e.g., EC50, pEC50) of isamoltane at 5-HT1A and 5-HT1B receptors are not extensively detailed in the primary literature, its functional profile is characterized as a 5-HT1B receptor antagonist.[1][2] Isamoltane has been shown to block the terminal 5-HT autoreceptors, leading to an increase in synaptic serotonin levels.[1] At the 5-HT1A receptor, its activity is less clearly defined but it is suggested to have agonist/antagonist effects.[2]
Signaling Pathways
Both 5-HT1A and 5-HT1B receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7]
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the selectivity of isamoltane.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[8]
Objective: To quantify the binding affinity (Ki or IC50) of isamoltane for 5-HT1A and 5-HT1B receptors.
Materials:
-
Tissue Preparation: Rat brain tissue (e.g., cortex, hippocampus) homogenized in a suitable buffer (e.g., Tris-HCl).
-
Radioligands:
-
For 5-HT1A: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).
-
For 5-HT1B: [125I]iodocyanopindolol or [3H]GR 125743.
-
-
Competitor: this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing relevant ions (e.g., MgCl2, CaCl2) and a protease inhibitor cocktail.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Workflow:
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the biological response following receptor activation or inhibition. For Gαi/o-coupled receptors like 5-HT1A and 5-HT1B, a common functional assay is the measurement of adenylyl cyclase activity through cAMP accumulation.[9]
Objective: To determine the functional potency of isamoltane as an antagonist at 5-HT1B receptors and its functional effect at 5-HT1A receptors.
Materials:
-
Cell Line: A stable cell line expressing the human 5-HT1A or 5-HT1B receptor (e.g., HEK293, CHO, or HeLa cells).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Agonist: Serotonin (5-HT) or a selective agonist for the respective receptor.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Workflow:
Conclusion
This compound exhibits a clear selectivity for the 5-HT1B receptor over the 5-HT1A receptor, with reported selectivity ratios ranging from approximately 5- to 27-fold based on binding affinity studies.[1][2] Its functional profile is primarily that of a 5-HT1B antagonist. The provided experimental frameworks and pathway diagrams offer a foundation for researchers to further investigate the nuanced pharmacology of isamoltane and similar compounds. Future studies focusing on quantifying its functional potency at both receptor subtypes would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gαi/o-coupled receptor signaling restricts pancreatic β-cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Isamoltane Hemifumarate: In Vivo Dosage and Administration Protocols for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of isamoltane (B1196468) hemifumarate in rodent models, with a focus on rats. Isamoltane is recognized for its antagonist activity at β-adrenergic, 5-HT1A, and notably, 5-HT1B receptors, exhibiting approximately five times greater potency for the 5-HT1B receptor over the 5-HT1A receptor.[1] This profile makes it a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes.
Data Presentation: In Vivo Dosages and Effects
The following table summarizes the key quantitative data from in vivo studies using isamoltane in rats. These studies have primarily focused on the drug's effects on serotonin (B10506) (5-HT) turnover and synthesis.
| Species | Route of Administration | Dosage (mg/kg) | Effect | Reference |
| Rat | Subcutaneous (s.c.) | 3 | Maximal increase in 5-hydroxyindoleacetic acid (5-HIAA) concentration in the hypothalamus and hippocampus. Higher doses resulted in a less pronounced effect. | [1] |
| Rat | Subcutaneous (s.c.) | 3 | Induced wet-dog shake (WDS) response. | [1] |
| Rat | Intraperitoneal (i.p.) | 1 and 3 | Increased 5-hydroxytryptophan (B29612) (5-HTP) accumulation in the cortex. This effect was diminished at higher doses. | |
| Rat | Subcutaneous (s.c.) | 5 | No significant effect on 5-HT turnover (as a comparator for other β-blockers). | [1] |
Signaling Pathway of Isamoltane's Target: The 5-HT1B Receptor
Isamoltane acts as an antagonist at the 5-HT1B receptor. The binding of an agonist to this receptor typically initiates an inhibitory signaling cascade. As an antagonist, isamoltane blocks these downstream effects. The signaling pathway is depicted below.
Experimental Protocols
The following are detailed protocols for the preparation and administration of isamoltane hemifumarate to rodent models, as well as for a key behavioral assessment.
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Heating block or water bath (optional)
Procedure:
-
Determine the required concentration. Based on the desired dose (e.g., 3 mg/kg) and a standard injection volume (e.g., 1 ml/kg for subcutaneous injection in rats), calculate the necessary concentration of the solution. For a 3 mg/kg dose at 1 ml/kg, a 3 mg/ml solution is required.
-
Weigh the this compound. Accurately weigh the required amount of powder.
-
Dissolve the powder. this compound is soluble in water with gentle warming. Add the powder to a sterile vial and add the appropriate volume of sterile water for injection or saline.
-
Aid dissolution. Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution to aid dissolution.
-
Ensure sterility. All procedures should be conducted in a sterile environment to prevent contamination.
-
Storage. Store the prepared solution according to the manufacturer's recommendations, typically at +4°C and protected from light.
Subcutaneous (s.c.) Injection Protocol for Rats
This protocol is suitable for administering a dose of 3 mg/kg of isamoltane.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) swabs
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint. Gently restrain the rat. This can be done manually by a trained handler or using a suitable restraint device.
-
Site Preparation. The preferred site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) region. Swab the injection site with a 70% ethanol swab and allow it to dry.
-
Injection. Pinch the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspiration. Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If no blood appears, proceed with the injection.
-
Administer the dose. Inject the calculated volume of the isamoltane solution slowly.
-
Withdraw the needle. Remove the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Monitoring. Monitor the animal for any adverse reactions post-injection.
Intraperitoneal (i.p.) Injection Protocol for Rats
This protocol is suitable for administering doses of 1-3 mg/kg of isamoltane.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (23-25 gauge)
-
70% ethanol swabs
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint. Restrain the rat securely, exposing the abdomen. The animal should be tilted with its head slightly lower than its hindquarters to allow the abdominal organs to shift forward.
-
Site Identification. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Site Preparation. Swab the injection site with a 70% ethanol swab and allow it to dry.
-
Injection. Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.
-
Aspiration. Gently aspirate to ensure the needle has not entered the intestines or bladder.
-
Administer the dose. Inject the calculated volume of the isamoltane solution.
-
Withdraw the needle. Remove the needle in a swift, smooth motion.
-
Monitoring. Observe the animal for any signs of distress or adverse effects.
Wet-Dog Shake (WDS) Behavioral Assessment
Isamoltane has been shown to induce wet-dog shakes, a rapid, rotational shaking of the head and body.[1] This behavior is often associated with the activation of the serotonergic system.
Procedure:
-
Habituation. Place the animal in a clear observation chamber and allow it to habituate for a predetermined period (e.g., 30 minutes).
-
Drug Administration. Administer this compound according to one of the protocols described above.
-
Observation Period. Immediately after administration, begin the observation period (e.g., 30-60 minutes).
-
Scoring. A trained observer should count the number of wet-dog shakes during the observation period. A wet-dog shake is characterized by a rapid, paroxysmal shudder of the trunk and head.
-
Data Analysis. Compare the frequency of WDS in the isamoltane-treated group to a vehicle-treated control group.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study with isamoltane.
References
Application Notes and Protocols for Isamoltane Hemifumarate in Cell Culture
Introduction
Isamoltane is a versatile pharmacological tool used in neuroscience research. It functions as a selective 5-HT1B receptor antagonist and also possesses an affinity for β-adrenergic receptors.[1][2] In binding studies, Isamoltane has demonstrated approximately 30-fold selectivity for the 5-HT1B receptor over the 5-HT1A receptor.[1] Its antagonistic action on presynaptic 5-HT1B autoreceptors leads to an increase in the synaptic concentration of serotonin (B10506) (5-HT), making it a valuable compound for studying serotonergic neurotransmission and its downstream effects in various cell models.[3] These application notes provide detailed protocols for the preparation, sterilization, and storage of Isamoltane hemifumarate solutions for use in in vitro cell culture experiments.
Data Presentation: Properties of this compound
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 332.4 g/mol | |
| Formula | C₁₆H₂₂N₂O₂ · ½C₄H₄O₄ | |
| CAS Number | 874882-92-5 | [4] |
| Purity | ≥99% | |
| Physical Form | Powder | [1] |
| Storage (Solid) | Desiccate at +4°C or -20°C | [1] |
Solubility and Recommended Solvents
Proper dissolution is critical for ensuring accurate and reproducible experimental results. While one source indicates this compound is insoluble in water[4], multiple other suppliers state it is soluble up to 10 mM in water, particularly with gentle warming.[1][5] For cell culture applications where aqueous solutions are preferred, this method should be attempted first. Dimethyl sulfoxide (B87167) (DMSO) serves as a reliable alternative solvent.
| Solvent | Maximum Concentration | Notes | Source(s) |
| Water | 10 mM | Requires gentle warming and agitation. An ultrasonic bath can aid dissolution. | [1][5] |
| DMSO | ≥ 10 mM (expected) | Standard solvent for many organic compounds in cell culture. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is recommended when avoiding organic solvents is preferred.
Materials and Equipment:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade, WFI)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Water bath or heating block set to 37°C
-
Vortex mixer
-
Sterile syringe filters (0.2 or 0.22 µm pore size, low protein binding, e.g., PVDF)[8][9]
-
Sterile syringes
-
Sterile, amber microcentrifuge tubes or cryovials for storage
Methodology:
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed.
-
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 5 mL of a 10 mM stock:
-
Mass (mg) = 10 mM × 5 mL × 332.4 g/mol / 1000 = 16.62 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Dissolution:
-
Add the desired volume of sterile, high-purity water to the tube.
-
Warm the solution in a 37°C water bath for 5-10 minutes.[1]
-
Vortex the tube intermittently until the powder is completely dissolved. An ultrasonic bath can also be used to facilitate dissolution.[1] Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Sterilization:
-
Storage:
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
This protocol is a reliable alternative if complete dissolution in water is not achieved.
Materials and Equipment:
-
Same as Protocol 1, but substitute high-purity water with cell culture grade DMSO.
-
Use DMSO-compatible sterile syringe filters (e.g., PTFE or nylon).[6]
Methodology:
-
Calculate and Weigh: Perform steps 1 and 2 from Protocol 1.
-
Dissolution:
-
Add the desired volume of DMSO to the conical tube containing the powder.
-
Vortex at room temperature until the solid is fully dissolved. Gentle warming is typically not necessary with DMSO.
-
-
Sterilization:
-
Following step 4 from Protocol 1, use a DMSO-compatible (e.g., PTFE) 0.22 µm syringe filter to sterilize the solution.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -20°C to minimize water absorption and prevent repeated freeze-thaw cycles.
-
Protocol 3: Preparation of Working Solutions for Cell Treatment
Methodology:
-
Thaw Stock Solution: Thaw a single aliquot of the Isamoltane stock solution at room temperature.
-
Dilution:
-
Perform a serial dilution of the stock solution directly into pre-warmed, complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[7]
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock:
-
First, create an intermediate dilution: Add 10 µL of 10 mM stock to 990 µL of medium (Result: 100 µM solution).
-
Next, add 1 mL of the 100 µM intermediate solution to 9 mL of medium (Result: 10 µM final working solution).
-
-
-
Application: Mix the final working solution gently by pipetting and immediately add it to the cells. Always include a vehicle control (medium with the same final concentration of water or DMSO) in your experimental design.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing Isamoltane solutions.
Signaling Pathway: Mechanism of Action
This diagram illustrates the primary mechanism of action of Isamoltane as a 5-HT1B autoreceptor antagonist.
Caption: Isamoltane blocks 5-HT1B autoreceptors.
References
- 1. This compound | CAS:874882-92-5 | 5-HT1B antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. biosynth.com [biosynth.com]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]
- 9. Sterile Filtration | Sartorius [sartorius.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols: Isamoltane Hemifumarate for Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane hemifumarate is a selective antagonist for the serotonin (B10506) 1B (5-HT1B) receptor, demonstrating a higher affinity for this subtype compared to the 5-HT1A receptor.[1] This selectivity makes it a valuable pharmacological tool for researchers investigating the role of the 5-HT1B receptor in various physiological and pathological processes. Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with their receptors. This document provides a detailed protocol for a competition radioligand binding assay using this compound to determine the affinity of test compounds for the human 5-HT1B receptor.
Data Presentation
The following table summarizes the binding affinity of Isamoltane for the 5-HT1B and 5-HT1A receptors, highlighting its selectivity.
| Compound | Receptor | Parameter | Value (nM) | Selectivity (5-HT1A/5-HT1B) |
| Isamoltane | 5-HT1B | Ki | ~21-39 | ~5-30 fold |
| Isamoltane | 5-HT1A | Ki | ~112-1070 |
Note: The range of values is derived from multiple sources and may vary depending on experimental conditions.
Signaling Pathway
References
Application Notes and Protocols for Isamoltane Hemifumarate in Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isamoltane (B1196468) hemifumarate is a versatile pharmacological tool with a dual mechanism of action, functioning as both a beta-adrenoceptor antagonist and a serotonin (B10506) 5-HT1 receptor ligand.[1][2] Its distinct affinity profile, particularly its higher affinity for 5-HT1B over 5-HT1A receptors, makes it a valuable compound for dissecting the roles of adrenergic and serotonergic systems in regulating neuronal excitability and synaptic transmission.[2] These notes provide a comprehensive overview of Isamoltane's pharmacological properties and detailed protocols for its application in in-vitro electrophysiology experiments.
Pharmacological Profile and Quantitative Data
Isamoltane exhibits a complex pharmacological profile, acting on multiple receptor types with varying affinities. Understanding these binding characteristics is crucial for designing experiments and interpreting results. For instance, its action as a beta-blocker may influence cardiovascular parameters, while its effects on 5-HT receptors can modulate neurotransmitter release.[2][3]
Table 1: Receptor Binding and Functional Activity of Isamoltane
| Receptor Target | Parameter | Value (nmol/L) | Species | Preparation | Reference |
|---|---|---|---|---|---|
| Beta-adrenoceptor | IC₅₀ | 8.4 | Rat | Brain Membranes | [1] |
| 5-HT₁B Receptor | IC₅₀ | 39 | Rat | Brain Membranes | [1] |
| 5-HT₁B Receptor | Kᵢ | 21 | Rat | Brain Membranes | [2] |
| 5-HT₁A Receptor | IC₅₀ | 1070 | Rat | Brain Membranes | [1] |
| 5-HT₁A Receptor | Kᵢ | 112 | Rat | Brain Membranes | [2] |
| 5-HT₂ Receptor | IC₅₀ | 3,000 - 10,000 | Rat | Brain Membranes | [1] |
| Alpha₁-adrenoceptor | IC₅₀ | 3,000 - 10,000 | Rat | Brain Membranes |[1] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Mechanism of Action
Isamoltane's primary utility in electrophysiology stems from its antagonist activity at key receptors that regulate neuronal function.
-
5-HT₁B Receptor Antagonism: In the central nervous system, 5-HT₁B receptors often function as terminal autoreceptors on serotonergic neurons. By blocking these receptors, Isamoltane inhibits the negative feedback mechanism that normally limits serotonin release. This leads to an increase in the synaptic concentration of serotonin upon neuronal activity.[2]
-
Beta-Adrenoceptor Antagonism: As a beta-blocker, Isamoltane competitively inhibits the binding of norepinephrine (B1679862) and epinephrine (B1671497) to β₁ and β₂ adrenergic receptors.[4] This action is useful for isolating synaptic events from adrenergic modulation or for studying the intrinsic properties of beta-adrenoceptor blockade on neuronal circuits.[4][5]
Experimental Protocols
The following are generalized protocols for using Isamoltane in acute brain slice electrophysiology. Researchers should adapt these protocols based on the specific brain region, neuron type, and experimental question.
Protocol 1: Acute Brain Slice Preparation
This protocol describes the standard procedure for obtaining viable brain slices for electrophysiological recording.[6]
-
Anesthesia and Perfusion:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with approved institutional animal care protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated (95% O₂, 5% CO₂) NMDG-based slicing solution to improve neuronal health.
-
-
Brain Extraction and Slicing:
-
Rapidly decapitate the animal and extract the brain, submerging it immediately in ice-cold, oxygenated slicing solution.[7]
-
Mount the brain onto the stage of a vibratome or tissue chopper.
-
Cut slices (typically 250-350 µm thick) of the desired brain region.
-
-
Slice Recovery:
-
Transfer the slices to a recovery chamber containing ACSF oxygenated with 95% O₂ / 5% CO₂.
-
Incubate at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[6]
-
Solutions for Slicing and Recovery:
| Reagent | Slicing ACSF (in mM) | Recording ACSF (in mM) |
| NaCl | 125 | 125 |
| KCl | 2.5 | 2.5 |
| NaH₂PO₄ | 1.25 | 1.25 |
| NaHCO₃ | 25 | 25 |
| Glucose | 25 | 25 |
| CaCl₂ | 2 | 2 |
| MgCl₂ | 1 | 1 |
Ensure solutions are continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol outlines the steps for obtaining whole-cell recordings from a neuron within a brain slice.[8]
-
Slice Placement: Transfer a single slice to the recording chamber on the microscope stage. Secure it with a slice anchor and continuously perfuse with oxygenated recording ACSF at a rate of 2-3 mL/min.
-
Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipette with intracellular solution.
-
Cell Targeting: Using differential interference contrast (DIC) or infrared microscopy, identify a healthy-looking neuron in the target region.
-
Achieving a Seal: Apply positive pressure to the pipette and carefully approach the cell membrane. Once the pipette tip touches the cell, release the positive pressure to form a high-resistance (>1 GΩ) "gigaseal".[6]
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This provides electrical access to the entire cell.[8]
-
Baseline Recording: Switch the amplifier to current-clamp or voltage-clamp mode. Allow the cell to stabilize for 5-10 minutes and record baseline electrical activity (e.g., resting membrane potential, action potential firing, postsynaptic currents).
Standard Intracellular Solution (K-Gluconate based):
| Reagent | Concentration (in mM) |
| K-Gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| EGTA | 0.2 |
Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
Protocol 3: Application of Isamoltane Hemifumarate
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile water or DMSO. Store aliquots at -20°C. Note the final DMSO concentration in your working solution should be <0.1% to avoid off-target effects.
-
Drug Application: Dilute the stock solution into the recording ACSF to the desired final concentration. Based on the data in Table 1, concentrations between 100 nM and 10 µM are recommended to target 5-HT and beta-adrenergic receptors.
-
Perfusion: Switch the perfusion line from the control ACSF to the Isamoltane-containing ACSF.
-
Data Acquisition: Record the cellular response to Isamoltane. The time to effect will depend on the perfusion rate and tissue depth of the recorded neuron. Washout is achieved by switching the perfusion back to the control ACSF.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. Electrophysiology of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acnp.org [acnp.org]
- 7. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isamoltane Hemifumarate for In Vitro Neurotransmitter Release Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isamoltane (B1196468) is a phenoxypropanolamine derivative that exhibits a dual pharmacological profile as a potent β-adrenoceptor antagonist and a selective serotonin (B10506) 5-HT₁B receptor antagonist.[1][2] This unique activity makes it a valuable pharmacological tool for investigating the role of presynaptic 5-HT₁B autoreceptors in modulating neurotransmitter release. In vitro neurotransmitter release assays, particularly using brain tissue preparations, are crucial for elucidating the mechanisms of action of such compounds. Isamoltane's ability to block the negative feedback loop controlled by 5-HT₁B autoreceptors leads to an increase in stimulus-evoked serotonin release, providing a functional measure of its antagonist properties at this receptor.[1][3]
These application notes provide a summary of Isamoltane's receptor binding profile and a detailed protocol for its use in a classic in vitro neurotransmitter release assay using rat brain slices.
Mechanism of Action: Modulation of Serotonin Release
In serotonergic neurons, the release of serotonin (5-HT) into the synaptic cleft is regulated by a negative feedback mechanism involving presynaptic autoreceptors, primarily the 5-HT₁B subtype. When synaptic 5-HT levels rise, it binds to these 5-HT₁B autoreceptors, which are G-protein coupled receptors that inhibit further 5-HT release.[4][5]
Isamoltane acts as a competitive antagonist at these 5-HT₁B receptors.[3] By blocking the binding of endogenous 5-HT, Isamoltane prevents the activation of the inhibitory feedback loop. Consequently, upon neuronal depolarization (e.g., via electrical stimulation or high potassium), the neuron releases more serotonin than it would in the absence of the antagonist. This makes Isamoltane a useful tool to study the physiological role of 5-HT₁B autoreceptors and to screen for compounds with similar mechanisms.
Data Presentation: Receptor Binding Affinity
Isamoltane's affinity for serotonin and adrenergic receptors has been characterized in radioligand binding studies using rat brain membranes. The data clearly indicate its selectivity for the 5-HT₁B receptor over the 5-HT₁A subtype.
| Receptor Subtype | Ligand/Assay | Value | Reference |
| 5-HT₁B | Inhibition of [¹²⁵I]ICYP binding (IC₅₀) | 39 nM | [1][2] |
| 5-HT₁B | Binding affinity (Kᵢ) | 21 nM | [3] |
| 5-HT₁A | Inhibition of [³H]8-OH-DPAT binding (IC₅₀) | 1070 nM | [1] |
| 5-HT₁A | Binding affinity (Kᵢ) | 112 nM | [3] |
| β-adrenoceptor | β-adrenoceptor ligand binding (IC₅₀) | 8.4 nM | [1][2] |
| 5-HT₂ & α₁-adrenoceptors | Weak activity (IC₅₀) | 3-10 µM | [1] |
Experimental Protocol: [³H]-Serotonin Release from Rat Cortical Slices
This protocol describes an in vitro superfusion method to measure the effect of Isamoltane on depolarization-evoked release of pre-loaded tritiated serotonin ([³H]5-HT) from rat brain slices. This method is based on procedures described in the literature.[1][3]
Principle
Brain slices are incubated with [³H]5-HT, which is taken up and stored in synaptic vesicles within serotonergic neurons. The slices are then placed in a superfusion system and washed to remove excess radioactivity. The release of [³H]5-HT is induced by a depolarizing stimulus (e.g., high potassium concentration or electrical field stimulation). Samples of the superfusate are collected before, during, and after stimulation to measure basal and evoked release. The experiment is performed in the presence and absence of Isamoltane to determine its effect on evoked release. An increase in stimulus-evoked [³H]5-HT overflow in the presence of Isamoltane indicates antagonism of the 5-HT₁B autoreceptor.
Materials and Reagents
-
Isamoltane hemifumarate
-
[³H]-Serotonin ([³H]5-HT)
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
High Potassium (K⁺) Krebs buffer (e.g., 30 mM KCl, with adjusted NaCl to maintain osmolarity)
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Tissue chopper or vibratome
-
Superfusion apparatus (e.g., Brandel or equivalent system) with chambers
-
Liquid scintillation counter and scintillation fluid
-
Standard laboratory equipment (pipettes, tubes, water bath, etc.)
Experimental Workflow
Step-by-Step Procedure
-
Slice Preparation:
-
[³H]5-HT Loading:
-
Transfer the slices to a beaker containing Krebs buffer with [³H]5-HT (final concentration ~50-100 nM).
-
Incubate for 30 minutes at 37°C, gently bubbling the buffer with 95% O₂ / 5% CO₂.
-
-
Superfusion Setup and Equilibration:
-
After incubation, gently transfer individual slices to the chambers of the superfusion apparatus.
-
Begin superfusing the slices with fresh, oxygenated Krebs buffer at a constant flow rate (e.g., 0.5-1.0 mL/min) at 37°C.
-
Allow the slices to equilibrate for a washout period of 45-60 minutes to remove non-specifically bound radioactivity.
-
-
Sample Collection and Stimulation:
-
Begin collecting the superfusate in fractions (e.g., 5-minute fractions).
-
Collect 2-3 fractions to establish a stable basal release baseline.
-
Introduce this compound (e.g., 0.1 µM) or its vehicle into the superfusion buffer.[3]
-
After a pre-incubation period with the drug (e.g., 15-20 minutes), induce the first depolarization stimulus (S1).
-
After stimulation, switch back to the standard Krebs buffer (still containing Isamoltane or vehicle).
-
Continue collecting fractions to allow the release rate to return to baseline. A second stimulation (S2) can be performed to assess reproducibility or the effect of a different compound.
-
-
Radioactivity Measurement:
-
At the end of the experiment, remove the slices from the chambers and lyse them to determine the total remaining radioactivity.
-
Add scintillation fluid to each collected fraction and the slice lysate.
-
Measure the radioactivity (in disintegrations per minute, DPM) of all samples using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Fractional Release: For each fraction, calculate the percentage of the total radioactivity that was released during that collection period.
-
Fractional Release (%) = (DPM in fraction / Total DPM in slice at the start of that fraction) x 100
-
-
Quantify Evoked Release: The stimulus-evoked release is the total fractional release during and immediately after the stimulus, corrected for the basal release.
-
Evoked Release = (Sum of fractional release during stimulation fractions) - (Basal fractional release)
-
-
Interpretation: Compare the evoked release in the presence of Isamoltane to the control (vehicle) condition. A statistically significant increase in K⁺- or electrically-evoked [³H]5-HT release demonstrates Isamoltane's antagonist activity at the presynaptic 5-HT₁B autoreceptor.[1][3] Results can be expressed as a percentage increase over the control condition. Isamoltane has been shown to increase the overflow of [³H]5-HT in a concentration-dependent manner, typically starting at concentrations around 0.01-0.1 µM.[2][3]
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. academic.oup.com [academic.oup.com]
Application of Isamoltane Hemifumarate in Microdialysis Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane hemifumarate is a potent and selective antagonist of 5-HT1A and 5-HT1B serotonin (B10506) receptors, also exhibiting β-adrenoceptor blocking activity. Its unique pharmacological profile makes it a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes, including anxiety, depression, and other neuropsychiatric disorders. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals. This application note provides a detailed protocol for the use of this compound in microdialysis experiments to study its effects on neurotransmitter dynamics, particularly serotonin and dopamine (B1211576).
Mechanism of Action
Isamoltane acts as a competitive antagonist at both presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei, and at presynaptic 5-HT1B autoreceptors located on serotonin terminals. By blocking these inhibitory autoreceptors, Isamoltane disinhibits serotonin release, leading to an increase in extracellular serotonin levels.[1] Additionally, its β-adrenoceptor antagonism may contribute to its overall pharmacological effects.
Isamoltane Signaling Pathway
Data Presentation
The following table summarizes representative quantitative data on the effect of Isamoltane on extracellular dopamine levels in the rat striatum, as investigated by in vivo microdialysis. Basal dopamine levels are normalized to 100%.
| Treatment Group | Dose | Brain Region | Analyte | Change from Baseline (%) |
| Vehicle Control | - | Striatum | Dopamine | 100 ± 5 |
| Isamoltane | 1 mg/kg, i.p. | Striatum | Dopamine | 150 ± 10 |
| Isamoltane | 3 mg/kg, i.p. | Striatum | Dopamine | 220 ± 15 |
| Isamoltane | 10 mg/kg, i.p. | Striatum | Dopamine | 180 ± 12* |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Note: This table is a representative example based on the known pharmacological effects of 5-HT1B receptor antagonists on dopamine release. Actual results may vary depending on experimental conditions.
Experimental Protocols
Animal Model and Surgical Preparation
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Stereotaxic Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., dorsal raphe nucleus, prefrontal cortex, or striatum) using stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson).
-
Implant a guide cannula (e.g., CMA 12) to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 5-7 days post-surgery.
-
In Vivo Microdialysis Procedure
Microdialysis Experimental Workflow
-
Materials:
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.
-
This compound solution (dissolved in saline or aCSF)
-
-
Procedure:
-
On the day of the experiment, gently restrain the awake rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe to the syringe pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.
-
Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.
-
Administer this compound at the desired dose and route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for the desired duration (e.g., 2-4 hours) post-administration.
-
Store collected samples at -80°C until analysis.
-
Sample Analysis
-
Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying monoamine neurotransmitters and their metabolites in microdialysate samples.
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column
-
Mobile Phase: A buffered solution containing an ion-pairing agent (e.g., octane (B31449) sulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: Electrochemical detector with a glassy carbon working electrode set at an appropriate oxidizing potential (e.g., +0.65 V) versus an Ag/AgCl reference electrode.
-
-
Quantification: Neurotransmitter concentrations in the dialysate samples are quantified by comparing their peak areas to those of external standards. Results are typically expressed as a percentage of the average baseline concentration.
Troubleshooting
-
Low or No Analyte Recovery:
-
Check for leaks in the tubing and connections.
-
Ensure the microdialysis probe is patent and not clogged.
-
Verify the correct placement of the probe in the target brain region via post-mortem histology.
-
Optimize the HPLC-ECD system for sensitivity.
-
-
High Variability in Baseline:
-
Allow for a longer equilibration period before baseline sample collection.
-
Ensure the animal is calm and not stressed during the experiment.
-
Maintain a consistent perfusion flow rate.
-
-
Drug Precipitation:
-
Ensure this compound is fully dissolved in the vehicle before administration.
-
Check the solubility of the compound at the desired concentration and pH.
-
Conclusion
The combination of in vivo microdialysis with this compound administration provides a powerful experimental paradigm to investigate the role of 5-HT1A and 5-HT1B receptors in modulating neurotransmitter release in specific brain circuits. This approach can yield valuable insights into the neurobiological mechanisms underlying various neurological and psychiatric disorders and can aid in the development of novel therapeutic agents. The detailed protocols provided herein offer a robust framework for conducting such studies.
References
Application Notes and Protocols for Isamoltane Hemifumarate in Receptor Desensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane (B1196468) hemifumarate is a selective antagonist for the serotonin (B10506) 1B (5-HT1B) receptor, also exhibiting affinity for the 5-HT1A and β-adrenergic receptors.[1][2][3][4] Its utility in neuroscience research stems from its ability to competitively block the action of endogenous serotonin and other agonists at the 5-HT1B receptor, a key player in neurotransmitter release and mood regulation.[5] Receptor desensitization, a process wherein a receptor's response to a stimulus is diminished over time with continuous or repeated exposure to an agonist, is a fundamental mechanism for cellular adaptation.[6] This process is critical in both normal physiological function and the development of tolerance to drugs. Isamoltane, as a 5-HT1B antagonist, can be a valuable tool to investigate the mechanisms of 5-HT1B receptor desensitization, primarily by preventing agonist-induced desensitization and helping to elucidate the downstream signaling pathways involved.
These application notes provide detailed protocols for utilizing isamoltane hemifumarate to study 5-HT1B receptor desensitization in various experimental paradigms.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 21 nM | Rat Brain 5-HT1B Receptor | [1] |
| 112 nM | Rat Brain 5-HT1A Receptor | [1] | |
| Binding Affinity (IC50) | 39 nM | Rat Brain 5-HT1B Receptor | [2] |
| 1070 nM | Rat Brain 5-HT1A Receptor | [2] | |
| 8.4 nM | β-adrenoceptor | [2] | |
| 3-10 µM | 5-HT2 and α1-adrenoceptors | [2] | |
| Functional Activity | Antagonist | 5-HT1B Receptor | [1][2] |
Experimental Protocols
Protocol 1: Investigating the Role of Isamoltane in Preventing Agonist-Induced 5-HT1B Receptor Desensitization using Radioligand Binding Assays
Principle:
This protocol aims to determine if isamoltane can prevent the downregulation of 5-HT1B receptors following prolonged exposure to a 5-HT1B agonist. Agonist-induced desensitization often leads to receptor internalization, resulting in a decrease in the total number of receptors available for ligand binding (Bmax) on the cell membrane. A competitive antagonist like isamoltane, by blocking the agonist binding site, is hypothesized to prevent this internalization. Changes in receptor number (Bmax) and binding affinity (Kd) will be quantified using saturation binding analysis with a suitable radioligand.
Materials:
-
This compound
-
5-HT1B receptor agonist (e.g., 5-HT, CP-93129)
-
Radioligand for 5-HT1B receptor (e.g., [¹²⁵I]iodocyanopindolol)
-
Cell culture expressing 5-HT1B receptors (e.g., CHO-K1 or HEK293 cells) or rat brain membrane preparations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Culture cells expressing 5-HT1B receptors to confluency.
-
Treat cell monolayers with one of the following for a specified time course (e.g., 3, 6, 12, 24 hours):
-
Vehicle (control)
-
5-HT1B agonist (e.g., 10 µM 5-HT) to induce desensitization.
-
Isamoltane (e.g., 1 µM) followed by the 5-HT1B agonist.
-
Isamoltane alone.
-
-
-
Membrane Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Harvest cells and homogenize in lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Saturation Binding Assay:
-
In a 96-well plate, add a constant amount of membrane protein (e.g., 20-50 µg) to each well.
-
Add increasing concentrations of the radioligand (e.g., 0.01-10 nM [¹²⁵I]iodocyanopindolol).
-
For non-specific binding determination, add a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin) to a parallel set of tubes.
-
Incubate at room temperature for 60-120 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).
-
Compare the Bmax and Kd values between the different treatment groups. A significant reduction in Bmax in the agonist-treated group compared to the control group indicates receptor downregulation. Prevention of this Bmax reduction by isamoltane would demonstrate its ability to block agonist-induced desensitization.
Workflow for studying isamoltane's effect on receptor downregulation.
Protocol 2: Functional Assessment of 5-HT1B Receptor Desensitization and its Prevention by Isamoltane via Measurement of Serotonin Release from Brain Slices
Principle:
5-HT1B autoreceptors are located on presynaptic terminals and their activation inhibits serotonin release.[7] Prolonged exposure to a 5-HT1B agonist can desensitize these autoreceptors, leading to a diminished inhibitory effect on subsequent serotonin release. This protocol uses electrically-evoked release of pre-loaded [³H]5-HT from rat brain slices to functionally assess autoreceptor desensitization. Isamoltane, by blocking the autoreceptor, is expected to prevent this agonist-induced desensitization.
Materials:
-
This compound
-
5-HT1B receptor agonist (e.g., CP-93129)
-
[³H]5-HT (radiolabeled serotonin)
-
Rat brain (occipital cortex or substantia nigra)
-
Krebs-Ringer buffer
-
Scintillation fluid
-
Tissue chopper
-
Superfusion system with stimulating electrodes
-
Scintillation counter
Procedure:
-
Brain Slice Preparation:
-
Dissect the desired brain region (e.g., occipital cortex) from a rat in ice-cold Krebs-Ringer buffer.
-
Prepare thin slices (e.g., 300-400 µm) using a tissue chopper.
-
-
Radiolabeling:
-
Incubate the slices in Krebs-Ringer buffer containing [³H]5-HT (e.g., 0.1 µM) for 30 minutes at 37°C to allow for uptake of the radiolabel into serotonergic neurons.
-
-
Superfusion and Desensitization:
-
Transfer the slices to a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer at a constant flow rate.
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
To induce desensitization, expose the slices to a 5-HT1B agonist (e.g., 100 nM CP-93129) for a prolonged period (e.g., 60 minutes).
-
In the experimental group, co-perfuse with isamoltane (e.g., 1 µM) during the agonist exposure.
-
-
Evoked Release:
-
After the desensitization period, stimulate the slices electrically (e.g., 2 ms (B15284909) pulses, 3 Hz for 2 minutes) at two time points (S1 and S2) separated by a rest period.
-
The first stimulation (S1) serves as a baseline, and the second stimulation (S2) assesses the functional state of the autoreceptors after the treatment period.
-
-
Measurement of Radioactivity:
-
Add scintillation fluid to the collected superfusate fractions and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the fractional release of [³H]5-HT for each fraction.
-
Determine the total evoked release for S1 and S2 by summing the release above baseline during the stimulation periods.
-
Calculate the S2/S1 ratio for each experimental condition.
-
A decrease in the S2/S1 ratio in the agonist-treated group compared to the control group indicates autoreceptor desensitization (i.e., a reduced ability of the autoreceptor to inhibit release upon the second stimulation).
-
If isamoltane prevents desensitization, the S2/S1 ratio in the isamoltane + agonist group should be similar to the control group and significantly higher than the agonist-only group.
Signaling pathway of the 5-HT1B autoreceptor and the role of isamoltane.
Mandatory Visualization
Conceptual diagram of how isamoltane prevents agonist-induced desensitization.
References
- 1. Desensitization and down-regulation of the 5-hydroxytryptamine1B receptor in the opossum kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified receptor internalization upon coexpression of 5-HT1B receptor and 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR desensitization: Acute and prolonged phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Release of [3H]serotonin from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isamoltane Hemifumarate in Experimental Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the biochemical properties and proposed mechanism of action of Isamoltane (B1196468) hemifumarate relevant to its potential use in experimental models of anxiety. While specific protocols for Isamoltane in behavioral anxiety paradigms such as the Elevated Plus Maze or the Vogel Conflict Test are not detailed in the available literature, this document outlines its pharmacological profile and provides general methodologies for these standard anxiety models.
Introduction
Isamoltane (CGP 361A) is a phenoxypropanolamine derivative that has been investigated for its anxiolytic properties. It acts as a β-adrenoceptor antagonist and also interacts with serotonin (B10506) (5-HT) receptor subtypes, which are critically involved in the regulation of anxiety.[1] Understanding its pharmacological profile is essential for designing and interpreting studies that aim to evaluate its anxiolytic potential in preclinical models.
Pharmacological Profile of Isamoltane
Isamoltane exhibits a distinct binding affinity for different receptor subtypes, which is crucial for its mechanism of action. Its primary interactions are with β-adrenergic and serotonergic 5-HT1 receptors.
Receptor Binding Affinity
Isamoltane demonstrates a notable selectivity for 5-HT1B receptors over 5-HT1A receptors. This profile distinguishes it from other β-adrenoceptor ligands like propranolol.[1]
| Receptor Subtype | Binding Affinity (IC50/Ki) | Species | Reference |
| β-adrenoceptor | IC50 = 8.4 nmol/l | Rat | [1] |
| 5-HT1B Receptor | IC50 = 39 nmol/l; Ki = 21 nmol/l | Rat | [1][2] |
| 5-HT1A Receptor | IC50 = 1070 nmol/l; Ki = 112 nmol/l | Rat | [1][2] |
| 5-HT2 Receptor | Weak activity (IC50 3-10 µmol/l) | Rat | [1] |
| α1-adrenoceptors | Weak activity (IC50 3-10 µmol/l) | Rat | [1] |
Effects on Serotonin Neurotransmission
In vivo and in vitro studies have demonstrated that Isamoltane can modulate serotonin synthesis and release.
| Experimental Model | Dosage | Route of Administration | Effect | Species | Reference |
| In vivo 5-HTP accumulation | 1 and 3 mg/kg | i.p. | Increased 5-HTP accumulation in the cortex | Rat | [1] |
| In vivo 5-HIAA concentration | 3 mg/kg | s.c. | Increased 5-hydroxyindoleacetic acid (5-HIAA) in hypothalamus and hippocampus | Rat | [2] |
| In vitro [3H]5-HT release | 0.1 µmol/l | - | Increased electrically evoked release from cortical slices | Rat | [2] |
Proposed Mechanism of Anxiolytic Action
Isamoltane's anxiolytic effects are thought to be mediated through its antagonist activity at 5-HT1B autoreceptors located on serotonin nerve terminals. By blocking these inhibitory autoreceptors, Isamoltane increases the synaptic concentration of serotonin, which can lead to anxiolytic effects.[2] Additionally, its interaction with 5-HT1A receptors and β-adrenoceptors may contribute to its overall pharmacological profile.[1]
Experimental Protocols for Anxiety Models
While specific studies detailing the use of Isamoltane in the following behavioral tests were not found, these sections provide generalized protocols for the Elevated Plus Maze and the Vogel Conflict Test, which are standard paradigms for assessing anxiolytic drug effects. Researchers should optimize dosage and administration timing based on Isamoltane's known pharmacokinetic and pharmacodynamic properties.
Elevated Plus Maze (EPM)
The EPM test is used to assess anxiety-like behavior in rodents by capitalizing on their natural aversion to open and elevated spaces.[3] An increase in the time spent and entries made into the open arms is indicative of an anxiolytic effect.
Materials:
-
Elevated plus maze apparatus (for rats: two open arms, 50x10 cm; two closed arms, 50x10x40 cm; elevated 50-70 cm from the floor)
-
Video recording and tracking software
-
Isamoltane hemifumarate
-
Vehicle solution (e.g., saline)
-
Animal subjects (e.g., male Wistar rats)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, subcutaneously). A pre-treatment time of 30 minutes is common for many compounds.
-
Testing: Place the animal in the center of the maze, facing an open arm.[3]
-
Recording: Record the animal's behavior for a 5-minute session using a video camera.
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total arm entries (as a measure of general activity)
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
Vogel Conflict Test
The Vogel Conflict Test is a conditioned conflict paradigm used to screen for anxiolytic drugs. The test measures a drug's ability to increase punished behavior (drinking), which is suppressed by fear of electric shock.
Materials:
-
Vogel-type conflict test apparatus (operant chamber with a drinking spout connected to a shock generator)
-
Water-deprived animal subjects (e.g., rats deprived of water for 24-48 hours)
-
This compound
-
Vehicle solution
Procedure:
-
Water Deprivation: Deprive animals of water for a specified period (e.g., 24-48 hours) to motivate drinking behavior.
-
Drug Administration: Administer this compound or vehicle.
-
Testing Session: Place the animal in the operant chamber.
-
Punishment Schedule: Allow the animal to drink from the spout. After a predetermined number of licks (e.g., every 20th lick), deliver a mild electric shock through the drinking spout.
-
Data Collection: Record the total number of licks and the number of shocks received during a fixed session duration (e.g., 3-5 minutes).
-
Interpretation: Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle-treated group, indicating a reduction in the fear-induced suppression of drinking.
Conclusion
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Isamoltane Hemifumarate: Application Notes for Isolated Tissue Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane is a compound with a dual pharmacological profile, acting as both a β-adrenergic receptor antagonist and a 5-HT1B receptor antagonist.[1] This unique combination of activities makes it a subject of interest for investigating its effects on various physiological systems. Isolated tissue bath experiments are a fundamental tool in pharmacology for characterizing the functional activity of compounds like Isamoltane on specific tissues, such as smooth muscle of the airways and blood vessels. These in vitro assays allow for the determination of a drug's potency, efficacy, and mechanism of action in a controlled environment.[2]
This document provides detailed application notes and protocols for studying Isamoltane hemifumarate in isolated tissue bath experiments, focusing on guinea pig trachea and rat aorta preparations.
Pharmacological Profile of Isamoltane
Isamoltane exhibits affinity for both β-adrenergic and serotonin (B10506) 5-HT1B receptors. Its antagonistic properties at these receptors are key to understanding its effects in isolated tissue preparations.
Receptor Binding Affinity
The following table summarizes the binding affinities of Isamoltane for various receptors, providing a basis for designing and interpreting isolated tissue bath experiments.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species |
| β-adrenoceptor | [125I]ICYP | IC50 | 8.4 | Rat Brain |
| 5-HT1A | [3H]8-OH-DPAT | IC50 | 1070 | Rat Brain |
| 5-HT1B | [125I]ICYP | IC50 | 39 | Rat Brain |
| 5-HT1B | Not Specified | Ki | 21 | Rat Brain |
| 5-HT1A | Not Specified | Ki | 112 | Rat Brain |
Data compiled from published studies.[1]
In Vivo Effects in Humans
Clinical studies in healthy volunteers have demonstrated the β-blocking activity of Isamoltane. The following data illustrates its effects on albuterol-induced changes, providing context for its potential functional antagonism in isolated tissues.
| Treatment | Provocative Dose of Albuterol causing 50% increase in Specific Airway Conductance (mcg) | Provocative Dose of Albuterol producing a 35% increase in Tremor (mcg) | Reduction in Exercise Heart Rate (%) |
| Placebo | 315 - 337 | 464 - 539 | - |
| Isamoltane (4 mg) | 322 - 336 | 1122 - 1270 | 1 |
| Isamoltane (10 mg) | 344 - 389 | > 1612 | 5 |
| Propranolol (20 mg) | 652 - 667 | > 1612 | 11 |
Data from a randomized, double-blind, crossover study in healthy volunteers.[3]
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in isolated guinea pig trachea and rat aorta. These protocols are based on standard organ bath methodologies.[4]
Protocol 1: Evaluation of β-Adrenergic Antagonism in Isolated Guinea Pig Trachea
This experiment aims to determine the potency of Isamoltane in antagonizing the relaxation induced by a β-adrenoceptor agonist, such as isoprenaline, in pre-contracted guinea pig tracheal smooth muscle.
Materials and Reagents:
-
Male Hartley guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1
-
Carbogen gas (95% O2 / 5% CO2)
-
This compound
-
Isoprenaline hydrochloride (β-agonist)
-
Carbachol (B1668302) or Histamine (contractile agents)
-
Isolated tissue bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the tracheal rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Induction of Contraction:
-
Induce a sustained contraction of the tracheal rings with a submaximal concentration of carbachol (e.g., 0.1-1 µM) or histamine.
-
-
Cumulative Concentration-Response to Isoprenaline:
-
Once a stable contraction is achieved, add cumulative concentrations of isoprenaline (e.g., 1 nM to 10 µM) to the organ bath to induce relaxation.
-
Record the relaxation as a percentage of the pre-induced contraction.
-
-
Antagonism by Isamoltane:
-
Wash the tissues extensively to return to baseline tension.
-
Incubate a set of tissues with a specific concentration of this compound (e.g., 10 nM, 100 nM, 1 µM) for a pre-determined period (e.g., 30-60 minutes). A parallel set of tissues should be incubated with vehicle as a control.
-
Repeat the carbachol-induced contraction followed by the cumulative addition of isoprenaline.
-
-
Data Analysis:
-
Construct concentration-response curves for isoprenaline in the absence and presence of different concentrations of Isamoltane.
-
Determine the EC50 values for isoprenaline in each condition.
-
Perform a Schild analysis to calculate the pA2 value of Isamoltane, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Protocol 2: Investigation of 5-HT1B Receptor Effects in Isolated Rat Aorta
This protocol is designed to assess the effect of Isamoltane on 5-HT1B receptor-mediated vascular responses in isolated rat aortic rings.
Materials and Reagents:
-
Male Wistar rat (250-300 g)
-
Physiological Salt Solution (PSS) (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, glucose 11, and EDTA 0.027.
-
Carbogen gas (95% O2 / 5% CO2)
-
This compound
-
Sumatriptan (B127528) or another 5-HT1B agonist
-
Phenylephrine (B352888) (α1-adrenergic agonist for viability check)
-
Isolated tissue bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat according to institutional guidelines.
-
Dissect the thoracic aorta and place it in cold, carbogen-aerated PSS.
-
Carefully remove surrounding connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in width.[5]
-
Suspend the aortic rings in organ baths containing PSS at 37°C, aerated with carbogen.
-
-
Equilibration:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g.
-
Wash the tissues with fresh PSS every 20-30 minutes.
-
-
Viability Test:
-
Contract the tissues with a maximal concentration of phenylephrine (e.g., 1-10 µM) to ensure tissue viability.
-
Wash the tissues until they return to baseline tension.
-
-
Cumulative Concentration-Response to 5-HT1B Agonist:
-
Add cumulative concentrations of a 5-HT1B agonist like sumatriptan (e.g., 10 nM to 100 µM) to the organ bath to elicit a contractile response.
-
Record the contractile force.
-
-
Antagonism by Isamoltane:
-
After washing the tissues and allowing them to return to baseline, incubate a set of aortic rings with a known concentration of this compound for at least 30 minutes.
-
Repeat the cumulative concentration-response curve for the 5-HT1B agonist in the presence of Isamoltane.
-
-
Data Analysis:
-
Plot the concentration-response curves for the 5-HT1B agonist with and without Isamoltane.
-
Determine the effect of Isamoltane on the agonist's potency (EC50) and maximum response (Emax).
-
If competitive antagonism is observed, a Schild analysis can be performed to determine the pA2 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by Isamoltane and a general workflow for isolated tissue bath experiments.
Caption: β-Adrenergic signaling pathway and antagonism by Isamoltane.
Caption: 5-HT1B receptor signaling and antagonism by Isamoltane.
References
- 1. Pharmacological evidence for a key role of voltage-gated K+ channels in the function of rat aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
Measuring the In Vivo Efficacy of Isamoltane Hemifumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vivo efficacy of Isamoltane hemifumarate, a compound with known antagonist activity at β-adrenergic and serotonin (B10506) 5-HT1A/1B receptors. The following protocols are designed to assess its anxiolytic, antidepressant, and cardiovascular effects in rodent models.
Pharmacological Profile of this compound
Isamoltane is a β-adrenoceptor antagonist that also displays a notable affinity for serotonin receptors, particularly the 5-HT1B subtype, for which it has a higher affinity than the 5-HT1A subtype.[1] Its dual action on both the adrenergic and serotonergic systems suggests its potential therapeutic application in anxiety and depression, as well as its influence on the cardiovascular system. In vivo studies have shown that Isamoltane can increase serotonin turnover and block β-adrenergic receptors.[1][2]
In Vivo Efficacy Assessment: Key Experimental Models
To evaluate the efficacy of this compound in vivo, a multi-faceted approach employing behavioral and physiological assays is recommended.
Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3][4] The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Adult male rats (e.g., Sprague-Dawley, 250-300g) are commonly used.
-
Procedure:
-
Acclimatize animals to the testing room for at least 60 minutes before the experiment.[4]
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle control 30 minutes prior to testing.
-
Place the rat in the center of the maze, facing an open arm.[5]
-
Allow the animal to explore the maze for a 5-minute session.[5]
-
Record the session using an overhead video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Time in Closed Arms (s) | Closed Arm Entries | Total Arm Entries |
| Vehicle Control | - | |||||
| Isamoltane | 1 | |||||
| Isamoltane | 3 | |||||
| Isamoltane | 10 |
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Experimental Workflow for Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze test.
Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity in rodents.[6][7] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, and antidepressant treatment reduces the duration of this immobility.
Experimental Protocol:
-
Apparatus: A transparent cylindrical container filled with water (23-25°C).[6]
-
Animals: Adult male rats (e.g., Sprague-Dawley, 250-300g).
-
Procedure:
-
On day 1 (pre-test session), place each rat in the cylinder for a 15-minute swim session.[8]
-
24 hours later (test session), administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle control 30-60 minutes before the test.
-
Place the rat in the water for a 5-minute test session.[7][8]
-
Record the session with a video camera for subsequent analysis.
-
-
Parameters Measured:
-
Immobility time: Time spent floating with only movements necessary to keep the head above water.
-
Swimming time: Time spent with active swimming movements.
-
Climbing time: Time spent making active movements with forepaws against the cylinder wall.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle Control | - | |||
| Isamoltane | 1 | |||
| Isamoltane | 3 | |||
| Isamoltane | 10 |
A significant decrease in immobility time is indicative of an antidepressant-like effect.
Experimental Workflow for Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Assessment of Serotonergic Activity: In Vivo Microdialysis
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[2] This technique can be used to determine the effect of Isamoltane on serotonin (5-HT) and its metabolites in brain regions associated with anxiety and depression, such as the prefrontal cortex or hippocampus.
Experimental Protocol:
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex).
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[9]
-
Collect baseline dialysate samples every 20 minutes.
-
Administer this compound (e.g., 3 mg/kg, s.c.) or vehicle.
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Analysis:
-
Analyze the dialysate samples for 5-HT and its metabolite 5-HIAA using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]
-
-
Data Presentation:
| Time Point (min) | Vehicle Control (% Baseline 5-HT) | Isamoltane (3 mg/kg) (% Baseline 5-HT) |
| -40 | ||
| -20 | ||
| 0 (Injection) | 100 | 100 |
| 20 | ||
| 40 | ||
| 60 | ||
| 80 | ||
| 100 | ||
| 120 |
An increase in extracellular 5-HT levels would be consistent with the known effects of Isamoltane on serotonin turnover.[1]
Assessment of Cardiovascular Effects: Radiotelemetry
Implantable radiotelemetry is the gold standard for monitoring cardiovascular parameters in conscious, freely moving animals, avoiding the confounding effects of anesthesia or restraint.[10][11]
Experimental Protocol:
-
Surgery:
-
Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta or carotid artery of the rat.[10]
-
Allow the animal to recover fully from surgery (typically 7-10 days).
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver that collects the telemetry signal.
-
Record baseline cardiovascular data (heart rate, blood pressure) for a stable period.
-
Administer this compound at various doses (e.g., 4 and 10 mg) or vehicle.[2]
-
Continuously monitor and record heart rate and blood pressure for several hours post-administration.
-
-
Data Presentation:
| Treatment Group | Dose | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |
| Baseline | |||
| Vehicle Control | - | ||
| Isamoltane | 4 mg | ||
| Isamoltane | 10 mg | ||
| Post-Dose (Peak Effect) | |||
| Vehicle Control | - | ||
| Isamoltane | 4 mg | ||
| Isamoltane | 10 mg |
Based on its β-blocking properties, Isamoltane is expected to cause a dose-dependent decrease in heart rate.[2]
Assessment of 5-HT2A Receptor-Mediated Behavior: Wet-Dog Shakes
Wet-dog shakes (WDS) are rapid, rotational movements of the head and body that can be induced by serotonergic agents and are often used as a behavioral marker of 5-HT2A receptor activation.[12][13] While Isamoltane is not a direct 5-HT2A agonist, its modulation of synaptic serotonin levels could potentially influence this behavior.
Experimental Protocol:
-
Animal Preparation:
-
Acclimatize rats to the observation cages.
-
-
Procedure:
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Number of Wet-Dog Shakes |
| Vehicle Control | - | |
| Isamoltane | 3 |
The induction of wet-dog shakes by Isamoltane has been reported and is thought to be a consequence of increased synaptic serotonin acting on 5-HT2 receptors.[1]
Signaling Pathways
Isamoltane's Putative Signaling Cascade
Caption: Proposed signaling mechanism of Isamoltane.
Isamoltane's effects are mediated through its interaction with G-protein coupled receptors. As a β-adrenergic antagonist, it blocks the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to β-adrenergic receptors.[1] This prevents the activation of the Gs protein, leading to a decrease in adenylyl cyclase activity and subsequent reduction in cyclic AMP (cAMP) levels.[15] Its antagonism at the 5-HT1B receptor, an autoreceptor, is thought to increase the synaptic concentration of serotonin.[1] 5-HT1A receptors are coupled to Gi/o proteins, and their activation typically inhibits adenylyl cyclase.[16][17] The net effect of Isamoltane on cellular signaling is a complex interplay between its actions on these different receptor systems.
5-HT1A Receptor Signaling Pathway
Caption: Simplified 5-HT1A receptor signaling pathway.
β-Adrenergic Receptor Signaling Pathway
Caption: Simplified β-adrenergic receptor signaling pathway.
By employing these detailed protocols and understanding the underlying signaling mechanisms, researchers can effectively evaluate the in vivo efficacy of this compound and similar compounds, contributing to the development of novel therapeutics for neuropsychiatric and cardiovascular disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Elevated plus maze protocol [protocols.io]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 10. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head-twitch response - Wikipedia [en.wikipedia.org]
- 13. metris.nl [metris.nl]
- 14. Valproate-Induced “Wet Dog Shakes” – A Reproducible Animal Model of Human Compulsive Behavior : Effect of Antidepressants | Jose | Annals of Neurosciences [annalsofneurosciences.org]
- 15. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isamoltane Hemifumarate Off-Target Effects on 5-HT2 and Alpha-1 Receptors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the off-target effects of isamoltane (B1196468) hemifumarate on 5-HT2 and alpha-1 adrenergic receptors. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the off-target effects of isamoltane hemifumarate on 5-HT2 and alpha-1 receptors?
A1: Published literature indicates that isamoltane exhibits weak activity at 5-HT2 and alpha-1 adrenergic receptors. A study by Waldmeier et al. (1988) reported an in vitro IC50 value of 3-10 µmol/L for (-)-isamoltane at these receptors[1]. However, specific binding affinities (Ki) or functional potencies (EC50, pA2) for the individual subtypes of 5-HT2 (5-HT2A, 5-HT2B, 5-HT2C) and alpha-1 (α1A, α1B, α1D) receptors are not well-documented in publicly available research. Therefore, further investigation is required to fully characterize the subtype selectivity and functional consequences of these off-target interactions.
Q2: What are the primary signaling pathways activated by 5-HT2 and alpha-1 receptors?
A2: Both 5-HT2 and alpha-1 adrenergic receptor subtypes are predominantly Gq/11 protein-coupled receptors (GPCRs). Upon agonist binding, they activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is a common mechanism for both receptor families and is a key pathway to investigate for functional activity.
Q3: How can I determine the binding affinity of isamoltane for 5-HT2 and alpha-1 receptor subtypes?
A3: Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. This involves using a radiolabeled ligand that is known to bind to the receptor of interest and measuring the ability of isamoltane to displace it. A detailed protocol for a competitive radioligand binding assay is provided in the "Experimental Protocols" section below.
Q4: How can I assess the functional activity of isamoltane at these receptors?
A4: To determine if isamoltane acts as an agonist, antagonist, or inverse agonist at 5-HT2 and alpha-1 receptors, functional assays are necessary. Given their coupling to the Gq/11 pathway, intracellular calcium mobilization assays are a common and effective method. For characterizing antagonist activity, a Schild analysis using a known agonist is the recommended approach. Detailed protocols for both of these functional assays are available in the "Experimental Protocols" section.
Data Presentation
The following table summarizes the currently available quantitative data for the off-target effects of isamoltane at 5-HT2 and alpha-1 receptors. As noted, subtype-specific data is limited, highlighting an area for further research.
| Receptor Family | Compound | Parameter | Value | Reference |
| 5-HT2 | (-)-Isamoltane | IC50 | 3 - 10 µmol/L | [1] |
| Alpha-1 Adrenergic | (-)-Isamoltane | IC50 | 3 - 10 µmol/L | [1] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines the steps to determine the binding affinity (Ki) of isamoltane for a specific 5-HT2 or alpha-1 receptor subtype.
Materials:
-
Cell membranes expressing the receptor subtype of interest (e.g., 5-HT2A, α1A)
-
Radioligand specific for the receptor subtype (e.g., [3H]Ketanserin for 5-HT2A, [3H]Prazosin for α1)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known, unlabeled antagonist for the receptor)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the specific radioligand at a concentration near its Kd, and the diluted isamoltane.
-
For total binding wells, add only the radioligand and buffer.
-
For non-specific binding wells, add the radioligand, buffer, and the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Add scintillation fluid to the filters and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of isamoltane to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol is for assessing the agonist or antagonist activity of isamoltane at Gq-coupled 5-HT2 or alpha-1 receptors.
Materials:
-
Cells stably expressing the receptor subtype of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
Known agonist for the receptor
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injector
Procedure:
-
Seed the cells in the 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To test for agonist activity, use the fluorescence plate reader to measure baseline fluorescence, then inject a solution of isamoltane and continue to measure the fluorescence signal over time.
-
To test for antagonist activity, pre-incubate the cells with isamoltane for a set period, then inject a known agonist and measure the fluorescence response.
-
Analyze the data by calculating the change in fluorescence from baseline. For agonist activity, generate a dose-response curve to determine the EC50. For antagonist activity, observe the rightward shift in the agonist's dose-response curve.
Schild Analysis for Antagonist Potency (pA2)
This protocol is used to quantify the potency of a competitive antagonist.
Materials:
-
Isolated tissue preparation expressing the receptor of interest (e.g., aortic rings for α1 receptors) or cells expressing the receptor.
-
Known agonist for the receptor (e.g., phenylephrine (B352888) for α1 receptors).
-
This compound.
-
Organ bath or cell-based assay setup.
Procedure:
-
Generate a cumulative concentration-response curve for the agonist alone to determine its EC50.
-
Wash the preparation and allow it to return to baseline.
-
Incubate the preparation with a fixed concentration of isamoltane for a time sufficient to reach equilibrium.
-
In the presence of isamoltane, generate a second cumulative concentration-response curve for the agonist.
-
Repeat steps 2-4 with increasing concentrations of isamoltane.
-
Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) for each concentration of isamoltane.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of isamoltane.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, a measure of the antagonist's potency. A slope of the regression line close to 1 is indicative of competitive antagonism.[2]
Mandatory Visualizations
Signaling Pathways
Caption: Canonical Gq signaling pathway for 5-HT2 and alpha-1 receptors.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for performing a Schild analysis to determine pA2.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background/Non-Specific Binding | - Radioligand concentration too high- Insufficient washing- Radioligand sticking to filter plates or tubes- Inappropriate blocking agents | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of wash steps with ice-cold buffer.- Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine).- Add bovine serum albumin (BSA) to the assay buffer. |
| Low Signal/Specific Binding | - Inactive receptor preparation- Degraded radioligand- Insufficient receptor concentration- Assay conditions not at equilibrium | - Ensure proper storage of cell membranes (-80°C) and avoid repeated freeze-thaw cycles.- Check the age and storage conditions of the radioligand.- Increase the amount of membrane protein per well.- Optimize incubation time and temperature to ensure equilibrium is reached. |
| Poor Reproducibility | - Pipetting errors- Inconsistent incubation times- Non-homogenous membrane preparation | - Calibrate pipettes regularly and use tips appropriate for the volumes.- Use a precise timer for all incubation steps.- Thoroughly vortex the membrane stock before aliquoting into assay wells. |
Intracellular Calcium Mobilization Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Response to Known Agonist | - Low receptor expression- Inadequate dye loading- Cell health issues- G-protein uncoupling | - Verify receptor expression in the cell line (e.g., by Western blot or binding assay).- Optimize dye concentration and loading time/temperature.- Ensure cells are healthy, not over-confluent, and within a low passage number.- Consider co-expression of a promiscuous G-protein like Gα16 if the native coupling is weak.[3] |
| High Basal Calcium Levels | - Constitutive receptor activity due to very high expression- Cell stress or damage during handling | - Use a cell line with a lower, more physiological level of receptor expression.- Handle cells gently during plating and washing steps.- Allow cells to rest at room temperature for a period after dye loading and before the assay. |
| Low Signal-to-Noise Ratio | - Suboptimal cell density- Low agonist potency/efficacy- Quenching of fluorescent signal | - Perform a cell titration to find the optimal number of cells per well.- Ensure the agonist is of high purity and used at an appropriate concentration range.- Check for autofluorescence of the test compound. Use a "no-dye" control. |
References
Addressing the non-selective nature of Isamoltane hemifumarate in experiments
Isamoltane (B1196468) Hemifumarate Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for addressing the non-selective nature of Isamoltane hemifumarate in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design robust experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a non-selective antagonist with primary activity at β-adrenergic receptors and serotonin (B10506) 5-HT1B receptors.[1] It also exhibits significantly lower affinity for 5-HT1A receptors.[1][2] The non-selective nature of this compound requires careful experimental design to isolate its effects on a specific receptor.
Data Presentation: Binding Affinity of Isamoltane
The following table summarizes the binding affinities of Isamoltane for its primary targets as reported in the literature. Note that affinity values can vary between studies due to different experimental conditions.
| Target Receptor | Ligand Type | Binding Affinity (IC50 / K_i) | Reference |
| β-adrenoceptor | Antagonist | IC50: 8.4 nM | [2][3] |
| 5-HT1B Receptor | Antagonist | IC50: 39 nM / K_i: 21 nM | [1][2] |
| 5-HT1A Receptor | Antagonist | IC50: 1070 nM / K_i: 112 nM | [1][2] |
IC50: Half-maximal inhibitory concentration. K_i: Inhibitory constant.
Q2: My experiment shows a biological effect with Isamoltane. How can I determine which receptor (β-adrenoceptor, 5-HT1B, or 5-HT1A) is responsible?
To dissect the specific receptor contribution to an observed effect, a pharmacological blockade strategy is recommended. This involves co-administering Isamoltane with highly selective antagonists for each of its potential targets. If a selective antagonist for a specific receptor prevents the effect of Isamoltane, it indicates that the effect is mediated by that receptor.
See the Troubleshooting Guide: Protocol for Receptor Contribution Analysis below for a detailed workflow.
Q3: What are some recommended control compounds to use in experiments with Isamoltane?
Using appropriate controls is critical. This includes a "no-treatment" or vehicle control to establish a baseline and selective antagonists to isolate the effects of Isamoltane.[4][5][6] A positive control, a compound with a known effect on one of the target receptors, can also be valuable for comparison.[7]
Data Presentation: Suggested Pharmacological Controls
| Compound | Primary Target | Action | Rationale for Use |
| Propranolol | β1/β2-adrenoceptor | Antagonist | To block β-adrenergic effects and isolate 5-HT receptor activity. Note: Propranolol itself has some affinity for 5-HT receptors.[2][8] |
| ICI 118,551 | β2-adrenoceptor | Selective Antagonist | To specifically investigate the involvement of β2-adrenergic receptors.[1] |
| Betaxolol | β1-adrenoceptor | Selective Antagonist | To specifically investigate the involvement of β1-adrenergic receptors.[1] |
| GR 127935 | 5-HT1B/1D Receptor | Selective Antagonist | To block 5-HT1B receptor effects and isolate β-adrenergic activity.[8] |
| WAY-100635 | 5-HT1A Receptor | Selective Antagonist | To rule out contributions from the lower-affinity 5-HT1A receptor target. |
| Isoproterenol | β-adrenoceptor | Agonist | Positive control to confirm β-adrenergic pathway functionality in the experimental system. |
| CP-94,253 | 5-HT1B Receptor | Agonist | Positive control to confirm 5-HT1B pathway functionality in the experimental system.[8] |
Q4: How does Isamoltane's antagonism at 5-HT1B receptors affect serotonin neurotransmission?
The 5-HT1B receptor often functions as a terminal autoreceptor on serotonergic neurons.[1] These autoreceptors act as a negative feedback mechanism, inhibiting further serotonin (5-HT) release. By antagonizing (blocking) these 5-HT1B autoreceptors, Isamoltane can prevent this negative feedback, leading to an increase in the synaptic concentration of 5-HT.[1] This effect has been observed in vitro as an increased overflow of 5-HT from cortical slices and in vivo as an increase in the concentration of the serotonin metabolite 5-HIAA.[1]
Mandatory Visualization: Isamoltane's Dual Mechanism of Action
Caption: Isamoltane antagonizes presynaptic 5-HT1B autoreceptors and postsynaptic β-adrenoceptors.
Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Receptor Contribution Analysis
This experimental workflow is designed to systematically determine which of Isamoltane's targets is responsible for an observed biological response.
Experimental Protocol: Pharmacological Blockade Assay
-
Preparation: Prepare cell cultures, tissue samples, or animal cohorts as required for your specific assay (e.g., cAMP measurement, gene expression analysis, behavioral test).
-
Grouping: Establish a minimum of seven experimental groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution used to dissolve the compounds.
-
Group 2 (Isamoltane Alone): Administer Isamoltane at the desired concentration.
-
Group 3 (Selective β-Antagonist): Administer a selective β-blocker (e.g., Propranolol).
-
Group 4 (Isamoltane + β-Antagonist): Pre-treat with the selective β-blocker for an appropriate time, then administer Isamoltane.
-
Group 5 (Selective 5-HT1B Antagonist): Administer a selective 5-HT1B antagonist (e.g., GR 127935).
-
Group 6 (Isamoltane + 5-HT1B Antagonist): Pre-treat with the selective 5-HT1B antagonist, then administer Isamoltane.
-
Group 7 (Optional - 5-HT1A Blockade): If a contribution from 5-HT1A receptors is suspected, include a group pre-treated with a selective 5-HT1A antagonist (e.g., WAY-100635) before Isamoltane administration.
-
-
Incubation/Administration: Administer the compounds and incubate for the time period relevant to your biological endpoint.
-
Measurement: Measure the biological response for all groups.
-
Data Analysis & Interpretation:
-
β-Adrenoceptor-Mediated Effect: If the response in Group 4 is significantly reduced compared to Group 2 and resembles the vehicle control (Group 1), the effect is likely mediated by β-adrenoceptors.
-
5-HT1B Receptor-Mediated Effect: If the response in Group 6 is significantly reduced compared to Group 2, the effect is likely mediated by 5-HT1B receptors.
-
Combined Effect: If both blockades (Group 4 and Group 6) partially reduce the effect, it suggests a contribution from both receptor systems.
-
Mandatory Visualization: Experimental Workflow for Dissecting Isamoltane's Effects
Caption: A logical workflow for using selective antagonists to identify the receptor mediating Isamoltane's effects.
Guide 2: Protocol for Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (K_i) of Isamoltane for a specific receptor in your tissue or cell line of interest. This example uses the 5-HT1B receptor.
Experimental Protocol: Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor (e.g., rat brain membranes for 5-HT1B).[2] Homogenize the tissue in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
A range of concentrations of unlabeled this compound (the "competitor").
-
A fixed, low concentration of a selective radioligand for the target receptor (e.g., [125I]Iodocyanopindolol ([125I]ICYP) for 5-HT1B).[2]
-
The prepared cell membranes to initiate the binding reaction.
-
-
Control Wells:
-
Total Binding: Wells containing only membranes and the radioligand (no competitor).
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of a known, non-radioactive ligand for the target receptor to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Isamoltane concentration.
-
Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Mandatory Visualization: Logic of Competitive Binding
Caption: As Isamoltane concentration increases, it displaces the radioligand, reducing the measured signal.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. What’s a Control Group in an Experiment? | Understanding the Basics [exeltis.com]
- 5. The importance of control groups in clinical trials | Novotech CRO [novotech-cro.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
Isamoltane hemifumarate solubility and stability in experimental buffers
This technical support center provides guidance on the solubility and stability of isamoltane (B1196468) hemifumarate in common experimental buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of isamoltane hemifumarate?
This compound is reported to be soluble in water up to 10 mM with gentle warming[1]. However, its solubility can be influenced by the choice of buffer, pH, and temperature.
Q2: In which organic solvents can I dissolve this compound?
Q3: How does pH affect the stability of this compound?
The stability of pharmaceutical compounds can be significantly pH-dependent. Acidic or alkaline conditions can lead to hydrolysis or other forms of degradation[5][6]. It is crucial to determine the optimal pH range for your experiments to ensure the integrity of the compound.
Q4: What is the impact of temperature on the stability of this compound?
Elevated temperatures can accelerate the degradation of chemical compounds[6][7]. For this compound, it is recommended to store it desiccated at +4°C[1]. During experiments, it is important to consider the temperature stability, especially for long-term incubations.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of the compound has been exceeded. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final percentage of DMSO in the aqueous buffer (note that high concentrations of DMSO can affect biological assays)[4].- Lower the final concentration of this compound.- Try a different buffer system or adjust the pH. |
| Inconsistent results in biological assays. | The compound may be degrading in the experimental buffer over the course of the experiment. | - Perform a stability study of this compound in your specific experimental buffer at the working temperature.- Prepare fresh solutions for each experiment.- Analyze the compound's purity at different time points using methods like HPLC. |
| Difficulty dissolving the compound directly in buffer. | The intrinsic aqueous solubility of the compound is low. | - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer[2][3][4].- Gentle warming may aid dissolution in water, but be cautious about potential degradation at higher temperatures[1]. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 332.4 g/mol | [1] |
| Solubility in Water | Soluble to 10 mM (with gentle warming) | [1] |
| Purity | ≥99% | [1] |
| Storage | Desiccate at +4°C | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination using Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of this compound.
Materials:
-
This compound
-
DMSO
-
Experimental buffer (e.g., Phosphate Buffered Saline - PBS)
-
Microtiter plates
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM)[2].
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate[2].
-
Add Buffer: Add the experimental buffer to each well to achieve the desired final concentration of the compound[2].
-
Mix and Incubate: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours)[2].
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved particles[2][8].
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to evaluate the stability of this compound in a given buffer over time.
Materials:
-
This compound solution in the experimental buffer
-
Incubator or water bath
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare Sample: Prepare a solution of this compound in the experimental buffer at the desired concentration.
-
Incubation: Incubate the solution at the desired temperature (e.g., room temperature, 37°C, or elevated temperatures for stress testing)[7].
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to determine the concentration of the remaining this compound. The appearance of new peaks may indicate degradation products[9].
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics[9].
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Isamoltane's interaction with 5-HT1B and β-adrenergic receptors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. asianpubs.org [asianpubs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isamoltane Hemifumarate for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Isamoltane (B1196468) hemifumarate in in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Isamoltane that I should consider for my in vitro study?
A1: Isamoltane is primarily known as a competitive antagonist at β-adrenergic receptors and serotonin (B10506) 5-HT1B receptors. It also has a lower affinity for 5-HT1A receptors.[1] In many studies, its key in vitro effect is the blockade of presynaptic 5-HT1B autoreceptors, which leads to an increase in the release of serotonin (5-HT) from nerve terminals.[1][2] When designing your experiment, it is crucial to use cell lines or primary cells that endogenously express these receptors or have been engineered to do so.
Q2: What is a good starting concentration range for Isamoltane hemifumarate in a new in vitro assay?
A2: A good starting point is to perform a dose-response curve spanning a wide range of concentrations, from nanomolar to micromolar, to determine the compound's potency and any potential cytotoxicity in your specific cell model.[3] Based on published data, Isamoltane shows high affinity for the 5-HT1B receptor with a Ki value of approximately 21 nmol/L and is effective in functional assays at concentrations around 0.1 µmol/L (100 nmol/L) for inhibiting terminal 5-HT autoreceptors.[1] Therefore, a concentration range from 1 nmol/L to 10 µmol/L would be appropriate for initial screening.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of small molecules for in vitro use.[4] For example, a 10 mM stock solution can be prepared. It is critical to keep the final concentration of the solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3] Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Q4: I am not observing the expected effect of Isamoltane in my assay. What are some potential reasons?
A4: There are several factors that could lead to a lack of an observable effect:
-
Incorrect Concentration: The concentration range may be too low to elicit a response. Try testing a higher concentration range.[3]
-
Cell Line Suitability: The chosen cell line may not express the target receptor (5-HT1B or β-adrenergic receptors) at a sufficient density. Verify receptor expression using techniques like qPCR, Western blot, or a receptor binding assay.
-
Compound Instability: The compound may have degraded due to improper storage or instability in the culture medium.[5] It is advisable to prepare fresh dilutions for each experiment.
-
Assay Incubation Time: The incubation time may be too short for the biological effect to manifest. A time-course experiment (e.g., 24, 48, and 72 hours) can help determine the optimal duration.[3]
Q5: I am observing excessive cell death, even at low concentrations of Isamoltane. What could be the cause?
A5: If you observe high cytotoxicity, consider the following troubleshooting steps:
-
Reduce Concentration: The compound may be more cytotoxic to your specific cell line than anticipated. Use a lower concentration range in your experiments.[3]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).[3]
-
Reduce Incubation Time: Shorten the exposure duration to see if the toxicity is time-dependent.[3]
-
Assay Interference: In viability assays, the compound itself might interfere with the assay reagents. For example, it could have autofluorescence in a fluorescence-based assay.[6] Running appropriate controls without cells can help identify such issues.
Quantitative Data Summary
The following table summarizes key quantitative data for Isamoltane from published studies, which can be used as a reference for planning experiments.
| Parameter | Receptor/System | Value | Reference |
| Ki (inhibition constant) | 5-HT1B Receptor | 21 nmol/L | [1] |
| Ki (inhibition constant) | 5-HT1A Receptor | 112 nmol/L | [1] |
| IC50 (half maximal inhibitory concentration) | β-adrenoceptor | 8.4 nmol/L | [2] |
| IC50 (half maximal inhibitory concentration) | 5-HT1B recognition sites | 39 nmol/L | [2] |
| IC50 (half maximal inhibitory concentration) | 5-HT1A receptors | 1070 nmol/L | [2] |
| Effective Concentration | K+-evoked overflow of 3H-5-HT from rat occipital cortex slices | 0.1 µmol/L | [1] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of Isamoltane for the 5-HT1B receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT1B receptor.
-
Radioligand, e.g., [³H]GR125743 (a selective 5-HT1B/1D antagonist).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.2 mM ascorbic acid).
-
Non-specific binding control (e.g., 10 µM of a non-labeled 5-HT1B antagonist like methiothepin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
Isamoltane dilution or vehicle control.
-
Radioligand at a concentration close to its Kd.
-
Cell membranes.
-
For non-specific binding wells, add the non-labeled antagonist.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Isamoltane concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement for 5-HT1A Receptor Activity
This protocol measures the effect of Isamoltane on forskolin-stimulated cAMP production in cells expressing the 5-HT1A receptor, a Gi-coupled receptor.
Materials:
-
A cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
This compound.
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
Forskolin (to stimulate adenylyl cyclase).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate and grow to confluence.
-
Compound Preparation: Prepare dilutions of Isamoltane in the appropriate assay buffer.
-
Pre-incubation: Pre-incubate the cells with the Isamoltane dilutions or vehicle control for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that gives a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the Isamoltane concentration. As an antagonist, Isamoltane should reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the IC50 value from the resulting dose-response curve.
Visualizations
Caption: Isamoltane's antagonist action on presynaptic 5-HT1B autoreceptors.
Caption: Workflow for optimizing Isamoltane concentration in vitro.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Isamoltane Hemifumarate and Beta-Adrenergic Receptor Modulation: A Technical Guide to Investigating Tachyphylaxis
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for tachyphylaxis with Isamoltane (B1196468) hemifumarate. Given Isamoltane's known affinity for beta-adrenergic receptors, understanding its long-term effects on receptor sensitivity is crucial for experimental design and data interpretation.[1][2] This guide offers a framework for assessing tachyphylaxis through frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a consideration for a compound interacting with beta-adrenergic receptors?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For drugs targeting G-protein coupled receptors like the beta-adrenergic receptor, this can occur through two primary mechanisms: desensitization and downregulation. Desensitization is a rapid, short-term process where the receptor is transiently uncoupled from its intracellular signaling pathways, often via phosphorylation. Downregulation is a longer-term process involving a decrease in the total number of receptors on the cell surface through internalization and degradation. Investigating tachyphylaxis is critical as it can impact the sustained efficacy of a compound in both experimental and clinical settings.
Q2: Isamoltane hemifumarate is characterized as a beta-adrenergic antagonist. Can antagonists induce tachyphylaxis?
A2: While classic tachyphylaxis is associated with agonists, some compounds classified as antagonists can exhibit partial agonist activity (also known as intrinsic sympathomimetic activity).[3][4] These partial agonists can weakly activate the receptor, and with chronic exposure, this low-level stimulation could potentially lead to desensitization and downregulation, similar to a full agonist.[4] Therefore, it is essential to experimentally determine if Isamoltane possesses any partial agonist activity and if chronic exposure leads to a diminished beta-adrenergic response.
Q3: What are the key molecular events in beta-adrenergic receptor desensitization and downregulation?
A3: Upon agonist binding, the beta-adrenergic receptor activates Gs proteins, leading to cAMP production. To prevent overstimulation, two main feedback mechanisms are initiated:
-
Desensitization: G-protein coupled receptor kinases (GRKs) phosphorylate the activated receptor. This phosphorylation promotes the binding of beta-arrestin, which sterically hinders the receptor's interaction with Gs proteins, thus dampening the signal.[5][6]
-
Downregulation: Beta-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery to internalize the receptor into endosomes. From here, the receptor can either be recycled back to the cell surface or targeted for lysosomal degradation, leading to a net loss of receptors.[7][8][9]
Q4: How can I begin to assess the potential for tachyphylaxis with this compound in my cellular model?
A4: A common approach is to pre-treat your cells with Isamoltane for a defined period (e.g., 24 hours) and then measure the functional response to a known beta-adrenergic agonist, such as isoproterenol. A reduction in the maximal response or a rightward shift in the agonist's dose-response curve would suggest desensitization. To investigate downregulation, you can quantify the number of beta-adrenergic receptors on the cell surface using radioligand binding assays after chronic exposure to Isamoltane.
Troubleshooting Guides
Issue 1: Inconsistent results in functional assays (e.g., cAMP accumulation) after prolonged Isamoltane exposure.
-
Possible Cause 1: Cell Health and Confluency. Ensure that cell viability is high and that confluency is consistent across all treatment groups, as these factors can significantly impact cAMP production.
-
Possible Cause 2: Reagent Stability. Prepare fresh solutions of Isamoltane and the stimulating agonist for each experiment to avoid degradation.
-
Possible Cause 3: Inadequate Washout. If assessing the reversal of desensitization, ensure a thorough washout of the pre-treatment drug to avoid residual effects.
Issue 2: No observable change in beta-adrenergic receptor density (Bmax) after chronic Isamoltane treatment.
-
Possible Cause 1: Insufficient Treatment Duration or Concentration. Tachyphylaxis is time and concentration-dependent. A time-course and dose-response experiment may be necessary to identify the optimal conditions for observing downregulation.
-
Possible Cause 2: Receptor Subtype Specificity. Isamoltane's effect might be specific to a particular beta-adrenergic receptor subtype (β1, β2, or β3). Ensure your cell line expresses the appropriate receptor and that your radioligand has affinity for that subtype.
-
Possible Cause 3: Upregulation by Antagonism. Chronic blockade by a pure antagonist can sometimes lead to an upregulation of receptor numbers.[4] If Isamoltane is a pure antagonist, you may observe an increase, rather than a decrease, in Bmax.
Data Presentation
Table 1: Hypothetical Data on the Effect of Isamoltane Pre-treatment on Isoproterenol-Stimulated cAMP Production
| Pre-treatment (24h) | Isoproterenol EC50 (nM) | Maximum cAMP Response (% of control) |
| Vehicle | 10 | 100 |
| Isamoltane (1 µM) | 25 | 75 |
| Isamoltane (10 µM) | 50 | 50 |
Table 2: Hypothetical Data on the Effect of Chronic Isamoltane Treatment on Beta-Adrenergic Receptor Density
| Treatment (48h) | Receptor Density (Bmax, fmol/mg protein) | Ligand Affinity (Kd, nM) |
| Vehicle | 250 ± 15 | 1.2 ± 0.1 |
| Isamoltane (1 µM) | 200 ± 12 | 1.3 ± 0.2 |
| Isamoltane (10 µM) | 150 ± 10 | 1.2 ± 0.1 |
Experimental Protocols
Protocol 1: Assessment of Beta-Adrenergic Receptor Desensitization by cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the beta-adrenergic receptor of interest at a consistent density and allow them to adhere overnight.
-
Pre-treatment: Treat cells with varying concentrations of this compound or vehicle for a specified duration (e.g., 18-24 hours).
-
Washout: Gently wash the cells three times with warm, serum-free media to remove the pre-treatment compound.
-
Agonist Stimulation: Add fresh media containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15 minutes. Then, add varying concentrations of a beta-adrenergic agonist (e.g., isoproterenol) and incubate for a further 15-30 minutes at 37°C.
-
cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax for each pre-treatment condition.
Protocol 2: Quantification of Beta-Adrenergic Receptor Downregulation by Radioligand Binding Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1 for a longer duration (e.g., 48 hours).
-
Membrane Preparation: Harvest the cells, wash with ice-cold PBS, and lyse them in a hypotonic buffer. Homogenize the cell lysate and centrifuge to pellet the crude membrane fraction. Resuspend the membrane pellet in a binding buffer.
-
Radioligand Binding: In a multi-well plate, incubate a fixed amount of membrane protein with increasing concentrations of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol). For each concentration, prepare a parallel set of wells containing an excess of a non-labeled beta-adrenergic antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubation and Filtration: Incubate the plate at room temperature for 60-90 minutes. Rapidly filter the contents of each well through a glass fiber filter mat and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and use non-linear regression analysis to determine the receptor density (Bmax) and dissociation constant (Kd).
Mandatory Visualizations
Caption: Beta-adrenergic receptor signaling pathway.
Caption: Experimental workflow for assessing tachyphylaxis.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Effects of chronic administration of agonists and antagonists on the density of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional desensitization of the isolated beta-adrenergic receptor by the beta-adrenergic receptor kinase: potential role of an analog of the retinal protein arrestin (48-kDa protein) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desensitization of the isolated beta 2-adrenergic receptor by beta-adrenergic receptor kinase, cAMP-dependent protein kinase, and protein kinase C occurs via distinct molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Downregulation of β-Adrenoceptors in Isoproterenol-Induced Cardiac Remodeling through HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Isamoltane hemifumarate interference with other signaling pathways
Technical Support Center: Isamoltane (B1196468) Hemifumarate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Isamoltane hemifumarate with other signaling pathways during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a beta-adrenoceptor antagonist and a serotonin (B10506) 5-HT1B receptor antagonist.[1] It exhibits a higher affinity for the 5-HT1B receptor compared to the 5-HT1A receptor.[1]
Q2: I'm observing unexpected changes in cell proliferation/survival in my experiments with Isamoltane. Could it be interfering with other signaling pathways?
Yes, it is plausible. While Isamoltane's primary targets are beta-adrenergic and 5-HT1B receptors, these receptors are known to crosstalk with other critical signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK and cAMP pathways. Therefore, off-target effects or pathway crosstalk are important considerations.
Q3: How might this compound interfere with the cAMP signaling pathway?
The 5-HT1B receptor, one of Isamoltane's primary targets, is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via an inhibitory G-protein (Gi/o).[2][3] This means that activation of the 5-HT1B receptor typically leads to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, Isamoltane would block this inhibitory effect, which could lead to an increase in cAMP levels, especially in the presence of a 5-HT1B agonist. This can subsequently affect the activation of downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB.
Q4: What is the potential for this compound to interfere with the MAPK/ERK signaling pathway?
Beta-adrenergic receptors, another primary target of Isamoltane, are known to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key proteins like ERK1/2.[4] The effect of beta-blockers on the MAPK pathway can be complex and context-dependent, sometimes leading to inhibition and other times activation, depending on the specific cellular background and the presence of other signaling inputs.[5][6] Therefore, Isamoltane, as a beta-adrenoceptor antagonist, could potentially alter the phosphorylation state and activity of ERK1/2.
Q5: Are there any known off-target binding sites for this compound?
Isamoltane has been shown to have weak activity at 5-HT2 and alpha 1-adrenoceptors.[7] Its affinity for these receptors is considerably lower than for beta-adrenoceptors and 5-HT1B receptors.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities of Isamoltane for its primary targets and known off-target receptors.
| Receptor | Ligand | IC50 / Ki (nmol/l) | Reference |
| Beta-adrenoceptor | Isamoltane | IC50 = 8.4 | [7] |
| 5-HT1B | Isamoltane | IC50 = 39 | [7] |
| 5-HT1A | Isamoltane | IC50 = 1070 | [7] |
| 5-HT1B | Isamoltane | Ki = 21 | [1] |
| 5-HT1A | Isamoltane | Ki = 112 | [1] |
| 5-HT2 | (-)-Isamoltane | IC50 = 3,000-10,000 | [7] |
| Alpha 1-adrenoceptor | (-)-Isamoltane | IC50 = 3,000-10,000 | [7] |
Troubleshooting Guides
This section provides guidance for specific issues you might encounter in your experiments with this compound.
Issue 1: Unexpected increase in cAMP levels or PKA-dependent gene expression.
-
Potential Cause: As a 5-HT1B receptor antagonist, Isamoltane may be blocking the constitutive or agonist-induced inhibition of adenylyl cyclase, leading to an increase in cAMP production.
-
Troubleshooting Steps:
-
Confirm 5-HT1B Receptor Expression: Ensure your cell line or tissue model expresses functional 5-HT1B receptors.
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Perform a cAMP Accumulation Assay: Directly measure intracellular cAMP levels in the presence and absence of Isamoltane, and with a known 5-HT1B agonist. (See Experimental Protocol 2).
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Assess CREB Phosphorylation: Use Western blotting to check the phosphorylation status of CREB at Serine 133, a downstream target of PKA. An increase in p-CREB could indicate an active cAMP pathway. (See Experimental Protocol 3).
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Issue 2: Altered phosphorylation of ERK1/2 or changes in MAPK-dependent cellular processes.
-
Potential Cause: Isamoltane's beta-adrenergic receptor antagonism may be interfering with the MAPK/ERK signaling pathway.
-
Troubleshooting Steps:
-
Confirm Beta-Adrenoceptor Expression: Verify that your experimental system expresses beta-adrenergic receptors.
-
Measure ERK1/2 Phosphorylation: Perform a Western blot to assess the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 in response to Isamoltane treatment. (See Experimental Protocol 3).
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Use a Positive Control: Include a known activator of the MAPK pathway (e.g., a growth factor like EGF) to ensure your assay is working correctly.
-
Consider the Cellular Context: The effect of beta-blockade on MAPK signaling can be cell-type specific.
-
Issue 3: Inconsistent or unexpected results in binding assays.
-
Potential Cause: Issues with the radioligand, membrane preparation, or assay conditions.
-
Troubleshooting Steps:
-
Validate Radioligand: Ensure the radioligand is not degraded and has the expected specific activity.
-
Optimize Membrane Preparation: Prepare fresh cell membranes and determine the optimal protein concentration for your assay.
-
Establish Assay Conditions: Determine the optimal incubation time and temperature to reach binding equilibrium. (See Experimental Protocol 1).
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Include Appropriate Controls: Always include controls for total binding, non-specific binding, and vehicle effects.
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1B Receptor Affinity
This protocol is to determine the binding affinity of Isamoltane to the 5-HT1B receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT1B receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
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Wash the membrane pellet and resuspend in binding buffer.
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Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
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Add a fixed concentration of a suitable radioligand for the 5-HT1B receptor (e.g., [¹²⁵I]iodocyanopindolol).
-
Add varying concentrations of this compound.
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For non-specific binding, add a high concentration of a non-labeled 5-HT1B ligand.
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Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Detection:
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Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
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Wash the filters with ice-cold wash buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the specific binding as a function of the Isamoltane concentration and fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
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Protocol 2: cAMP Accumulation Assay
This protocol measures changes in intracellular cAMP levels.
-
Cell Culture:
-
Plate cells expressing the 5-HT1B receptor in a 96-well plate and grow to confluency.
-
-
Assay Procedure:
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Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Add varying concentrations of this compound.
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Stimulate the cells with a 5-HT1B receptor agonist.
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Lyse the cells to release intracellular cAMP.
-
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cAMP Detection:
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Use a commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE) to quantify cAMP levels in the cell lysates.
-
-
Data Analysis:
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Plot the cAMP concentration against the Isamoltane concentration.
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Determine the effect of Isamoltane on both basal and agonist-stimulated cAMP levels.
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Protocol 3: Western Blot for Phosphorylated ERK1/2 and CREB
This protocol assesses the activation state of the MAPK and cAMP signaling pathways.
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Cell Treatment and Lysis:
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Plate cells and treat with this compound for the desired time and concentration.
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates.
-
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SDS-PAGE and Protein Transfer:
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Separate the protein lysates by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST.
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Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated CREB (p-CREB).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Image the blot and perform densitometric analysis to quantify the levels of p-ERK1/2 and p-CREB.
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Strip the membrane and re-probe with antibodies for total ERK1/2 and total CREB to normalize the data.
-
Visualizations
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin - Wikipedia [en.wikipedia.org]
- 4. Adrenergic receptor stimulation of the mitogen-activated protein kinase cascade and cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual effect of beta-adrenergic receptors on mitogen-activated protein kinase. Evidence for a beta gamma-dependent activation and a G alpha s-cAMP-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Isamoltane hemifumarate
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Isamoltane hemifumarate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
There are differing recommendations for the storage of solid this compound. To ensure the integrity of the compound, it is crucial to refer to the Certificate of Analysis provided by the specific supplier. However, general guidance from various suppliers is summarized below.
Q2: How should I dissolve this compound?
This compound is reported to be soluble in water up to 10 mM, though this may require gentle warming.[1][2][3][4] One supplier suggests that for higher solubility, the tube can be warmed to 37°C and sonicated for a period of time.[4] Note that at least one supplier has reported the compound as insoluble in water.[5]
Q3: How long can I store this compound solutions?
It is recommended to prepare and use solutions on the same day to minimize degradation.[4] If storage of a stock solution is necessary, it should be sealed tightly and stored at or below -20°C for up to several months.[4]
Q4: What is the purity of commercially available this compound?
Commercially available this compound typically has a purity of ≥98%.[4] Purity levels of ≥99% have also been reported.[1][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Compound Degradation or Loss of Activity
If you suspect that your this compound has degraded, consider the following potential causes and solutions.
Troubleshooting Workflow for Compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Issue 2: Difficulty Dissolving the Compound
If you are experiencing issues with dissolving this compound, consult the following advice.
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Verify Solvent: Confirm that you are using an appropriate solvent. While water is commonly cited, solubility can be limited.
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Gentle Warming and Sonication: To aid dissolution in water, warm the solution to 37°C and use an ultrasonic bath.[4]
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Check for Precipitate: If the compound was previously dissolved and has since precipitated out of solution, this may be due to storage at a low temperature. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[4]
Data Presentation
Table 1: Summary of Supplier Recommendations for this compound
| Parameter | Supplier A (R&D Systems/Tocris) | Supplier B (APExBIO) | Supplier C (ChemicalBook) | Supplier D (BioCrick) |
| Storage Temperature (Solid) | Desiccate at +4°C[1][6] | Store at -20°C[5] | Store at -20°C[3] | Desiccate at -20°C[4] |
| Solubility in Water | Soluble to 10 mM with gentle warming[1] | Insoluble[5] | Soluble to 10 mM with gentle warming[3] | Soluble to 10 mM with gentle warming[4] |
| Purity | ≥99%[1][6] | Not specified | Not specified | >98%[4] |
Experimental Protocols
Protocol for Preparation of an Aqueous Stock Solution
This protocol is based on recommendations for achieving higher solubility.[4]
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Equilibration: Allow the vial of this compound to come to room temperature for at least one hour before opening.
-
Weighing: Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of purified water to achieve the desired concentration (e.g., up to 10 mM).
-
Dissolution:
-
Vortex the tube briefly.
-
Warm the tube to 37°C.
-
Place the tube in an ultrasonic bath and sonicate until the compound is fully dissolved.
-
-
Usage and Storage:
-
It is recommended to use the solution the same day it is prepared.
-
If storage is necessary, seal the container tightly and store at or below -20°C.
-
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing an aqueous solution of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | 874882-92-5 [m.chemicalbook.com]
- 4. This compound | CAS:874882-92-5 | 5-HT1B antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | CAS 874882-92-5 | Tocris Bioscience [tocris.com]
Technical Support Center: Isamoltane Hemifumarate & Baseline Physiological Parameters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the impact of isamoltane (B1196468) hemifumarate on baseline physiological parameters. Below you will find frequently asked questions (FAQs), troubleshooting guides for experimental measurements, and a summary of available data.
Frequently Asked Questions (FAQs)
Q1: What is isamoltane hemifumarate and what is its mechanism of action?
This compound is a compound that acts as both a beta-adrenoceptor antagonist and a selective 5-HT1B receptor antagonist. Its dual mechanism of action makes it a subject of interest for various research applications.
Q2: What is the expected impact of this compound on baseline heart rate?
In a clinical study involving healthy volunteers, isamoltane demonstrated a dose-dependent reduction in exercise-induced tachycardia. While specific data on resting baseline heart rate is limited in the available literature, as a beta-adrenoceptor antagonist, it is pharmacologically expected to have a heart rate-lowering effect. A study by Bauer K, et al. (1993) showed that 4 mg and 10 mg of isamoltane reduced exercise heart rate by 1% and 5%, respectively, compared to placebo.[1]
Q3: What is the effect of this compound on baseline blood pressure?
Currently, there is a lack of specific published data detailing the effects of this compound on baseline blood pressure in humans or preclinical models.
Q4: Does this compound affect baseline body temperature?
There is no available data from published preclinical or clinical studies on the impact of this compound on baseline body temperature.
Data Summary: Impact of this compound on Physiological Parameters
The following table summarizes the available quantitative data on the effect of this compound on physiological parameters.
| Physiological Parameter | Species | Dosage | Change from Baseline/Placebo | Reference |
| Heart Rate (Exercise) | Human | 4 mg | -1% | [1] |
| Human | 10 mg | -5% | [1] | |
| Blood Pressure (Baseline) | - | - | Data Not Available | - |
| Body Temperature (Baseline) | - | - | Data Not Available | - |
Experimental Protocols & Troubleshooting Guides
General Protocol for Measuring Baseline Physiological Parameters in Human Clinical Trials
This is a generalized protocol. Specific parameters should be adapted based on the study design.
-
Subject Preparation:
-
Subjects should be in a resting state for at least 10-15 minutes in a quiet, temperature-controlled room before any measurements are taken.
-
Subjects should avoid caffeine, nicotine, and strenuous exercise for a specified period (e.g., 12 hours) before the study visit.
-
Ensure the subject is in a comfortable, supine or seated position.
-
-
Heart Rate and Blood Pressure Measurement:
-
Use a validated automated oscillometric device or a manual sphygmomanometer and stethoscope.
-
For manual measurement, use an appropriately sized cuff for the subject's arm circumference.
-
Take at least two readings, spaced 1-2 minutes apart, and average the values.
-
-
Body Temperature Measurement:
-
Use a calibrated digital or tympanic (ear) thermometer for core body temperature.
-
Ensure the thermometer is used according to the manufacturer's instructions for accurate readings.
-
Troubleshooting Common Issues in Physiological Measurements
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Heart Rate Readings | - Subject anxiety or movement- Improper sensor placement- Arrhythmias | - Allow for a longer rest period.- Ensure the subject is calm and still.- Check and adjust the position of the ECG electrodes or pulse oximeter.- Document any observed arrhythmias. |
| Variable Blood Pressure Readings | - "White coat" hypertension- Incorrect cuff size or placement- Subject talking or moving during measurement | - Use an automated device for multiple readings over a period.- Ensure the cuff is the correct size and placed at heart level.- Instruct the subject to remain quiet and still during the measurement. |
| Inaccurate Body Temperature Readings | - Recent consumption of hot or cold beverages (for oral temperature)- Cerumen (earwax) impaction (for tympanic temperature)- Improper thermometer placement | - Wait at least 15 minutes after eating or drinking.- Visually inspect the ear canal before using a tympanic thermometer.- Ensure the thermometer probe is correctly positioned according to the device manual. |
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of a compound like isamoltane on baseline physiological parameters in a clinical trial setting.
Signaling Pathway Overview
This compound exerts its effects through the beta-adrenergic and 5-HT1B receptor pathways. The diagram below provides a simplified overview of these signaling cascades.
References
Validation & Comparative
Isamoltane Hemifumarate vs. Propranolol: A Comparative Analysis of Beta-Adrenergic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of isamoltane (B1196468) hemifumarate and propranolol (B1214883) in their capacity to block beta-adrenergic receptors. The information presented is collated from in vitro and in vivo studies to assist researchers in understanding the nuances of these two compounds.
Executive Summary
Propranolol is a well-characterized non-selective beta-adrenergic antagonist, exhibiting high affinity for both beta-1 (β1) and beta-2 (β2) receptors. Isamoltane hemifumarate also demonstrates beta-adrenergic blocking properties. In vivo studies in healthy volunteers indicate that propranolol is more potent in blocking both β1- and β2-mediated physiological responses compared to isamoltane at the doses tested. While quantitative in vitro data on isamoltane's differential affinity for β1 and β2 receptors is limited in publicly available literature, making a direct selectivity comparison challenging, in vivo evidence suggests it antagonizes both receptor subtypes.
In Vitro Receptor Binding and Potency
Propranolol's affinity for β1 and β2 receptors has been quantified in human heart tissue, demonstrating its non-selective profile.[1] Isamoltane has been identified as a beta-adrenoceptor ligand with a potent overall inhibitory concentration (IC50) for beta-adrenoceptors, though a specific breakdown for β1 and β2 subtypes is not specified in the cited study.[2] Isamoltane is also noted to have a higher affinity for 5-HT1B receptors than for beta-adrenoceptors.[3]
Table 1: In Vitro Receptor Affinity and Potency
| Compound | Receptor Subtype | Parameter | Value (nmol/L) | Tissue/Cell Line |
| Propranolol | β1-Adrenoceptor | Ki | ~2.5 | Human Myocardium |
| β2-Adrenoceptor | Ki | ~1.2 | Human Myocardium | |
| Isamoltane | Beta-Adrenoceptor (overall) | IC50 | 8.4[2] | Not Specified |
| 5-HT1A Receptor | Ki | 112[3] | Rat Brain Membranes | |
| 5-HT1B Receptor | Ki | 21[3] | Rat Brain Membranes |
Note: The lack of specific Ki or IC50 values for isamoltane at β1 and β2 receptors prevents a direct in vitro comparison of its selectivity against propranolol.
In Vivo Comparison of Beta-Blockade
A clinical study in healthy volunteers directly compared the effects of isamoltane and propranolol on physiological responses mediated by β1 and β2 receptors.[4]
Beta-1 Adrenergic Blockade: Attenuation of Exercise-Induced Tachycardia
The blockade of β1-adrenergic receptors in the heart leads to a reduction in heart rate, particularly during exercise. In a comparative study, propranolol demonstrated a more pronounced effect on reducing exercise-induced heart rate than isamoltane at the doses administered.[4]
Table 2: In Vivo Beta-1 Blockade - Reduction in Exercise Heart Rate
| Treatment | Dose | Mean Reduction in Exercise Heart Rate (%) |
| Propranolol | 20 mg | 11[4] |
| Isamoltane | 10 mg | 5[4] |
| Isamoltane | 4 mg | 1[4] |
| Placebo | - | - |
Beta-2 Adrenergic Blockade: Antagonism of Albuterol-Induced Effects
The antagonism of β2-adrenergic receptors can be assessed by measuring the blockade of responses to a β2-agonist like albuterol (salbutamol). Key measurable effects include the attenuation of skeletal muscle tremor and the prevention of bronchodilation. Propranolol was found to be a more potent antagonist of these β2-mediated effects compared to isamoltane.[4]
Table 3: In Vivo Beta-2 Blockade - Antagonism of Albuterol-Induced Responses
| Treatment | Dose | Provocative Dose of Albuterol Causing a 35% Increase in Tremor (µg) | Provocative Dose of Albuterol Causing a 50% Increase in Specific Airway Conductance (µg) |
| Propranolol | 20 mg | >1612[4] | 667[4] |
| Isamoltane | 10 mg | 1612[4] | 344[4] |
| Isamoltane | 4 mg | 1122[4] | 336[4] |
| Placebo | - | 464[4] | 337[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the experimental designs used to evaluate these compounds, the following diagrams illustrate the relevant pathways and workflows.
Experimental Protocols
Radioligand Competition Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity (Ki) of a compound for beta-adrenergic receptors.
-
Membrane Preparation: Cell membranes expressing the beta-adrenergic receptor subtype of interest (β1 or β2) are prepared from cultured cells or tissue homogenates through differential centrifugation.[5] The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-iodocyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (isamoltane or propranolol).[6] Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).[5]
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.[6]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[6]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor drug. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
In Vivo Assessment of Beta-Blockade in Healthy Volunteers[4]
This protocol describes a randomized, double-blind, crossover study to compare the in vivo beta-blocking effects of isamoltane and propranolol.
-
Study Population: Healthy male volunteers are recruited for the study.
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Study Design: A randomized, double-blind, crossover design is employed where each subject receives placebo, isamoltane (e.g., 4 mg and 10 mg), and propranolol (e.g., 20 mg) over separate treatment periods.
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Beta-1 Blockade Assessment (Exercise Test): On a designated day of each treatment period, subjects undergo a standardized exercise test (e.g., on a bicycle ergometer). Heart rate is continuously monitored, and the percentage reduction in exercise-induced tachycardia compared to placebo is calculated.
-
Beta-2 Blockade Assessment (Albuterol Challenge):
-
Tremor Measurement: Skeletal muscle tremor is quantified using an accelerometer attached to a finger. Cumulative doses of inhaled albuterol are administered, and the provocative dose of albuterol that produces a predefined increase in tremor (e.g., 35%) is determined.
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Airway Conductance Measurement: Specific airway conductance (sGaw) is measured using a body plethysmograph. The provocative dose of albuterol that causes a predefined increase in sGaw (e.g., 50%) is determined.
-
Conclusion
Propranolol is a potent, non-selective beta-adrenergic antagonist. This compound also demonstrates beta-blocking activity in vivo, antagonizing both β1- and β2-mediated effects, although it is less potent than propranolol at the doses compared. A definitive in vitro comparison of the selectivity of isamoltane for β1 versus β2 receptors is hampered by the lack of publicly available data. The additional serotonergic activity of isamoltane should also be considered in its overall pharmacological profile. This guide provides a foundation for researchers to compare these two compounds and highlights the need for further direct comparative studies to fully elucidate the beta-adrenergic blocking profile of isamoltane.
References
- 1. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Isamoltane Hemifumarate and Pindolol on Cardiac Chronotropy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the effects of isamoltane (B1196468) hemifumarate and pindolol (B1678383) on heart rate. The information is compiled from a comprehensive review of preclinical and clinical studies to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these two beta-adrenoceptor antagonists.
Introduction
Isamoltane hemifumarate and pindolol are both beta-adrenoceptor antagonists, a class of drugs known for their significant effects on the cardiovascular system, including the modulation of heart rate. However, their nuanced mechanisms of action result in distinguishable chronotropic effects. Pindolol is a non-selective beta-blocker that notably possesses intrinsic sympathomimetic activity (ISA), meaning it can exert a partial agonist effect at the beta-adrenoceptor.[1][2][3] Isamoltane, on the other hand, is a beta-adrenoceptor antagonist with a recognized affinity for 5-HT1B serotonin (B10506) receptors, adding another layer to its pharmacological profile. This guide will dissect and compare their effects on heart rate, supported by experimental data, detailed methodologies, and visual representations of their mechanisms.
Mechanism of Action
Pindolol: Non-Selective Beta-Blockade with Intrinsic Sympathomimetic Activity (ISA)
Pindolol exerts its primary effect by competitively blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors.[4] The blockade of β1-receptors in the heart is the principal mechanism for its heart rate-lowering effects, especially during periods of high sympathetic tone, such as exercise.[5] A key distinguishing feature of pindolol is its intrinsic sympathomimetic activity (ISA), which allows it to partially stimulate the beta-adrenoceptors it blocks.[1][2][6] This partial agonism becomes more apparent in states of low sympathetic activity, such as at rest or during sleep, where it can lead to a smaller reduction in heart rate compared to beta-blockers lacking ISA, and in some cases, may even slightly increase heart rate.[2][7]
This compound: Beta-Adrenoceptor Antagonism and Serotonin Receptor Affinity
Isamoltane also functions as a beta-adrenoceptor antagonist, and its effects on heart rate are primarily attributed to the blockade of cardiac β1-receptors. Limited publicly available data suggests it behaves as a typical beta-blocker in its ability to attenuate exercise-induced tachycardia. In addition to its beta-blocking properties, isamoltane has a notable affinity for 5-HT1B serotonin receptors. While the direct impact of this serotonergic activity on heart rate is not fully elucidated in the available literature, it represents a key difference in its overall pharmacological profile compared to pindolol.
Signaling Pathways
The following diagrams illustrate the fundamental signaling pathways associated with beta-adrenergic receptor stimulation and blockade.
Comparative Data on Heart Rate
The following tables summarize the quantitative effects of this compound and pindolol on heart rate from various studies.
Table 1: Effect on Resting Heart Rate
| Drug | Dosage | Subject Population | Change in Resting Heart Rate | Reference |
| Pindolol | 10 mg (chronic) | Healthy Volunteers | No significant change | [8] |
| Pindolol | 5 mg, 15 mg, 30 mg/day (14 days) | Healthy Volunteers | No significant effect on mean 24h heart rate; raised nocturnal heart rate | [6] |
| Pindolol | Mean 17 mg/day (8 weeks) | Patients with Angina | Higher resting heart rate (82 ± 4 bpm) vs. propranolol (B1214883) (70 ± 3 bpm) | [9] |
| Pindolol | N/A | Hypertensive Patients | Modest decrease in patients with high baseline HR; little change in patients with low baseline HR | [10] |
| Isamoltane | N/A | N/A | Data not available from searched literature | N/A |
Table 2: Effect on Exercise-Induced Heart Rate
| Drug | Dosage | Subject Population | Change in Exercise Heart Rate | Reference |
| Isamoltane | 4 mg | Healthy Volunteers | 1% reduction compared to placebo | [11] |
| Isamoltane | 10 mg | Healthy Volunteers | 5% reduction compared to placebo | [11] |
| Pindolol | 10 mg | Healthy Volunteers | Reduced exercise heart rate to the same extent as propranolol 160 mg | [8] |
| Pindolol | 5 mg, twice daily | Healthy Subjects | Reduced maximal exercise HR by 50 beats/min | [1] |
| Pindolol | N/A | Hypertensive Men | Significantly higher HR than propranolol at lower work rates; no difference at maximal exercise | [5] |
Experimental Protocols
Study of Isamoltane's Effect on Exercise Heart Rate
-
Study Design: A randomized, double-blind, crossover study was conducted with 15 healthy male volunteers.
-
Treatments: Subjects received placebo, 4 mg isamoltane, 10 mg isamoltane, or 20 mg propranolol over a 7-day period for each treatment arm.
-
Exercise Protocol: On day 5 of each treatment period, an exercise test was performed. While the specifics of the exercise protocol (e.g., treadmill speed and grade, or cycle ergometer workload) are not detailed in the abstract, it was designed to induce a significant increase in heart rate to assess the beta-blocking effect of the drugs.
-
Heart Rate Measurement: Heart rate was monitored during the exercise test, and the percentage reduction compared to placebo was calculated.[11]
Study of Pindolol's Effect on Circadian Heart Rate
-
Study Design: A study involving 8 healthy male volunteers who received different doses of pindolol over 14 days.
-
Treatments: Pindolol was administered at doses of 5, 15, and 30 mg/day.
-
Heart Rate Measurement: Heart rate was continuously recorded over a 24-hour period using electrocardiography (ECG) during a placebo phase and on multiple days during the treatment period. This allowed for the analysis of diurnal and nocturnal heart rate changes.[6]
Comparative Study of Pindolol and Propranolol on Exercise Performance
-
Study Design: A randomized, double-blind, crossover study was conducted with 12 hypertensive men.
-
Treatments: Subjects received pindolol, propranolol, and a placebo.
-
Exercise Protocol: Graded treadmill testing was performed by each subject while on each treatment. The exercise intensity was progressively increased.
-
Heart Rate Measurement: Heart rate, along with other cardiovascular parameters, was measured at 25%, 45%, 60%, and 75% of each subject's maximum oxygen consumption (VO2 max).[5]
Discussion and Comparison
The available data indicate that both isamoltane and pindolol effectively reduce exercise-induced tachycardia, a hallmark of beta-adrenoceptor blockade. A study on isamoltane demonstrated a dose-dependent reduction in exercise heart rate, with a 10 mg dose producing a 5% reduction compared to placebo.[11]
Pindolol's effect on heart rate is more complex due to its intrinsic sympathomimetic activity. During exercise, when sympathetic tone is high, its beta-blocking properties dominate, leading to a significant reduction in heart rate, comparable to that of propranolol.[1][8] However, at rest, pindolol tends to cause a smaller reduction in heart rate than beta-blockers without ISA.[9] One study even reported a slight but significant increase in nocturnal heart rate with pindolol, which is attributed to its ISA becoming more prominent during periods of low sympathetic activity.[6] This effect is also observed in hypertensive patients, where the impact of pindolol on resting heart rate depends on the individual's baseline sympathetic tone.[10]
A direct comparison of the two drugs is challenging without head-to-head clinical trials. However, based on the indirect evidence, we can infer some key differences. Pindolol's ISA results in a blunted effect on resting and nocturnal heart rate compared to what would be expected from a pure beta-blocker. Isamoltane, based on the available data, appears to act as a more conventional beta-blocker in its chronotropic effects, with its primary impact being the attenuation of sympathetically driven increases in heart rate. The clinical implications of isamoltane's additional 5-HT1B receptor affinity on heart rate regulation require further investigation.
Conclusion
Both this compound and pindolol are effective beta-adrenoceptor antagonists that modulate heart rate. Pindolol's defining characteristic is its intrinsic sympathomimetic activity, which leads to a less pronounced effect on resting and nocturnal heart rate compared to non-ISA beta-blockers. Isamoltane demonstrates a dose-dependent reduction in exercise-induced heart rate, consistent with its beta-blocking properties. For researchers and drug development professionals, the choice between these or similar agents would depend on the desired chronotropic profile. Pindolol may be advantageous in scenarios where a significant reduction in resting heart rate is to be avoided, while isamoltane's profile, including its serotonergic activity, may warrant further exploration for specific therapeutic applications. Further direct comparative studies are necessary to fully elucidate the relative effects of these two compounds on cardiac chronotropy.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Comparison of the effects of pindolol and propranolol on exercise performance in young men with systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect on heart rate over 24 hours of pindolol administered for 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of propranolol and pindolol on cardiac output during extended periods of low-intensity physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of pindolol and propranolol on exercise performance in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Isamoltane Hemifumarate and Cyanopindolol for 5-HT1B Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isamoltane (B1196468) hemifumarate and cyanopindolol (B1197883), two commonly used ligands in the study of the 5-hydroxytryptamine 1B (5-HT1B) receptor. This document aims to assist researchers in selecting the most appropriate tool for their specific experimental needs by presenting objective data on their binding affinities, selectivity, and functional activities, supported by detailed experimental protocols.
Introduction to 5-HT1B Receptor Ligands
The 5-HT1B receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), plays a crucial role in the central nervous system by modulating the release of serotonin (B10506) and other neurotransmitters. Its involvement in various physiological and pathological processes, including mood disorders, anxiety, and migraine, has made it a significant target for drug discovery and neuroscience research. Isamoltane and cyanopindolol are two antagonists frequently employed to probe the function of the 5-HT1B receptor. While both are recognized for their antagonist properties, they exhibit distinct pharmacological profiles.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for isamoltane hemifumarate and cyanopindolol, providing a direct comparison of their binding affinities and selectivity for the 5-HT1B receptor.
| Parameter | This compound | Cyanopindolol | Reference |
| 5-HT1B Binding Affinity (Ki) | ~21 nM (rat brain) | ~3 nM | [1][2] |
| 5-HT1B Binding Affinity (IC50) | 39 nM (rat brain membranes) | Not explicitly found | [3] |
| 5-HT1A Binding Affinity (Ki) | ~112 nM (rat brain) | ~2.1 nM | [1][2] |
| 5-HT1A Binding Affinity (IC50) | 1070 nM (rat brain membranes) | Not explicitly found | [3] |
| Selectivity (5-HT1A Ki / 5-HT1B Ki) | ~5.3-fold for 5-HT1B | ~0.7-fold (slightly higher affinity for 5-HT1A) | Calculated from[1][2] |
| Functional Activity at 5-HT1B | Antagonist | Antagonist | [1][4] |
| Other Receptor Affinities | β-adrenoceptor ligand (IC50 = 8.4 nM) | β-adrenoceptor antagonist | [2][3] |
Functional Activity at the 5-HT1B Receptor
Both isamoltane and cyanopindolol act as antagonists at the 5-HT1B receptor, meaning they block the receptor's activation by agonists like serotonin.
Isamoltane is characterized as a selective 5-HT1B receptor antagonist.[1] Its antagonist activity is demonstrated by its ability to increase the electrically evoked release of [3H]5-HT from prelabeled rat cortical slices, which is consistent with the blockade of presynaptic autoreceptors that normally inhibit serotonin release.[3]
Cyanopindolol is a potent antagonist at the presynaptic serotonin autoreceptor, which is now understood to be the 5-HT1B receptor.[4] Its antagonist properties are evident from its ability to increase the evoked overflow of [3H]serotonin from brain slices.[4] It is important to note that cyanopindolol also exhibits high affinity for the 5-HT1A receptor, acting as an antagonist there as well.[2]
Currently, there is a lack of definitive, publicly available studies that classify either isamoltane or cyanopindolol as a neutral antagonist or an inverse agonist at the 5-HT1B receptor. An inverse agonist would not only block agonist activity but also reduce the basal, constitutive activity of the receptor. Further functional studies, such as GTPγS binding assays in systems with known constitutive 5-HT1B receptor activity, would be required to elucidate this aspect of their pharmacology.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: 5-HT1B Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of isamoltane and cyanopindolol.
Radioligand Binding Assay for 5-HT1B Receptors (Adapted from Waldmeier et al., 1988)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT1B receptor in rat brain membranes.
-
Membrane Preparation:
-
Whole rat brains (minus cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin.
-
Following a second centrifugation, the final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is performed in a final volume of 250 µL containing:
-
50 µL of radioligand ([125I]iodocyanopindolol, [125I]ICYP) at a final concentration of ~50 pM.
-
50 µL of various concentrations of the test compound (e.g., isamoltane or cyanopindolol).
-
150 µL of the membrane preparation.
-
To mask β-adrenoceptors, 30 µM of isoprenaline is included.
-
-
Non-specific binding is determined in the presence of 1 µM of 5-HT.
-
The mixture is incubated for 60 minutes at 37°C.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed rapidly with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol outlines a method to assess the antagonist activity of test compounds at the Gi/o-coupled 5-HT1B receptor.
-
Cell Culture:
-
HEK293 cells (or another suitable cell line) stably expressing the human 5-HT1B receptor are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to near confluency.
-
-
Assay Procedure:
-
The growth medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Cells are pre-incubated with various concentrations of the antagonist (isamoltane or cyanopindolol) for a defined period (e.g., 20-30 minutes) at 37°C.
-
An agonist (e.g., 5-HT) at a concentration that produces a submaximal response (e.g., EC80) and a cAMP-stimulating agent (e.g., forskolin, typically 1-10 µM) are then added.
-
The incubation continues for another defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced decrease in forskolin-stimulated cAMP accumulation is quantified.
-
Dose-response curves are generated, and the IC50 value for the antagonist is calculated. This can be used to determine the antagonist's potency, often expressed as a pA2 value.
-
Conclusion
Both this compound and cyanopindolol are valuable tools for studying the 5-HT1B receptor. The choice between them will depend on the specific requirements of the research.
-
Isamoltane offers greater selectivity for the 5-HT1B receptor over the 5-HT1A receptor, which is a significant advantage when the specific involvement of the 5-HT1B subtype is being investigated.
-
Cyanopindolol exhibits higher affinity for the 5-HT1B receptor but also has high affinity for the 5-HT1A receptor. This makes it a potent, non-selective 5-HT1A/1B antagonist. It is also a well-established β-adrenoceptor antagonist.
Researchers should carefully consider the receptor selectivity profile of each compound in the context of their experimental system to ensure the accurate interpretation of their results. Further characterization of their functional profiles as neutral antagonists or inverse agonists will provide even greater clarity for their application in 5-HT1B receptor research.
References
- 1. Inverse agonist and neutral antagonist actions of synthetic compounds at an insect 5-HT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein dependent alterations in [125I]iodocyanopindolol and +/- cyanopindolol binding at 5-HT1B binding sites in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating Isamoltane Hemifumarate Binding Affinity: A Comparative Guide with Competitive Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isamoltane (B1196468) hemifumarate's binding affinity with established competitive antagonists for its primary targets: β-adrenergic receptors and serotonin (B10506) 5-HT1A and 5-HT1B receptors. The data presented is supported by detailed experimental protocols to aid in the design and execution of validation studies.
Isamoltane is recognized as a β-adrenoceptor antagonist that also exhibits significant affinity for 5-HT1B and 5-HT1A receptors.[1] Specifically, it has been shown to be approximately five times more potent as a ligand for the 5-HT1B receptor than for the 5-HT1A receptor.[1] The validation of its binding characteristics is crucial for understanding its pharmacological profile and therapeutic potential.
Comparative Binding Affinity Data
The following table summarizes the equilibrium dissociation constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) for Isamoltane and a selection of well-characterized competitive antagonists. These values are essential for designing competitive binding assays and interpreting the results. Lower values indicate higher binding affinity.
| Compound | Target Receptor | Ki (nmol/L) | IC50 (nmol/L) | Species/Tissue |
| Isamoltane | β-adrenoceptor | - | 8.4 | Rat Brain |
| 5-HT1A | 112 | 1070 | Rat Brain | |
| 5-HT1B | 21 | 39 | Rat Brain | |
| Propranolol | β1-adrenoceptor | - | - | Human Heart |
| β2-adrenoceptor | - | - | Human Heart | |
| ICI 118,551 | β1-adrenoceptor | 240 | - | Ferret Ventricular Myocardium |
| β2-adrenoceptor | 0.6 | - | Ferret Ventricular Myocardium | |
| CGP 20712A | β1-adrenoceptor | 9.4 | - | Ferret Ventricular Myocardium |
| β2-adrenoceptor | 16,000 | - | Ferret Ventricular Myocardium | |
| WAY-100635 | 5-HT1A | 0.087 (pM) | - | Rat Hippocampal Membranes[2] |
| (-)-Pindolol | 5-HT1A (Hippocampus) | 20.1 | 92 | Rat Brain Slices |
Note: Ki and IC50 values can vary based on experimental conditions, radioligand used, and tissue preparation. The data presented is a compilation from various studies for comparative purposes. Isamoltane demonstrates a 27-fold selectivity for 5-HT1B over 5-HT1A receptors based on IC50 values.[3] Propranolol is noted to be 2 to 3 times more potent in antagonizing effects mediated by β2-adrenoceptors than those by β1-adrenoceptors in the human heart.[4] The β2-adrenoceptor selectivity of ICI 118,551 is approximately 400-fold.[5]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity (Ki) of a test compound (e.g., Isamoltane) by measuring its ability to displace a specific radioligand from a receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex for 5-HT receptors, heart ventricles for β-adrenoceptors) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
The membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]ICYP for 5-HT1B, [3H]-CGP 12177 for β-adrenoceptors). The concentration of the radioligand should ideally be at or below its Kd for the receptor.
-
A range of concentrations of the unlabeled competing ligand (Isamoltane or a reference antagonist).
-
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known, non-labeled ligand to saturate the receptors.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C). The exact time and temperature should be optimized for each receptor and radioligand pair.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competing ligand.
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Visualizing the Process and Pathways
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
β-adrenergic receptors, when stimulated, couple to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8] In contrast, 5-HT1A and 5-HT1B receptors are coupled to inhibitory G-proteins (Gi/o) that inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels and leading to effects like decreased neuronal excitability.[9][10][11] Isamoltane, as an antagonist, blocks the activation of these pathways by their endogenous ligands.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kirj.ee [kirj.ee]
- 3. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Regulation of 5-HT(1A) and 5-HT(1B) receptor systems by phospholipid signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Isamoltane Hemifumarate: A Comparative Analysis of its Cross-Reactivity with Serotonin and Other Neurotransmitter Receptors
For Immediate Release
This guide provides a comprehensive comparison of Isamoltane (B1196468) hemifumarate's binding affinity and functional activity across a range of serotonin (B10506) (5-HT) and other key neurotransmitter receptors. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a clear perspective on Isamoltane's receptor interaction profile.
Summary of Receptor Binding Affinities
Isamoltane hemifumarate exhibits a notable affinity for the serotonin 5-HT1B receptor, with a Ki value of 21 nM.[1] Its affinity for the 5-HT1A receptor is approximately five-fold lower, with a reported Ki of 112 nM.[1] Isamoltane also functions as a ligand for beta-adrenergic receptors, demonstrating an IC50 of 8.4 nM.[2] Weaker interactions have been observed with 5-HT2 and alpha-1 adrenergic receptors, with reported IC50 values in the range of 3-10 µM.[2] Studies have indicated that Isamoltane is devoid of activity at the 5-HT1C receptor subtype.[2] Furthermore, functional studies have confirmed its role as an antagonist at both beta-1 and beta-2 adrenergic receptors.[3]
| Receptor Family | Receptor Subtype | Ligand | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference |
| Serotonin | 5-HT1A | Isamoltane | 112 nM | - | [1] |
| Serotonin | 5-HT1B | Isamoltane | 21 nM | - | [1] |
| Serotonin | 5-HT1C | Isamoltane | No activity reported | - | [2] |
| Serotonin | 5-HT2 | Isamoltane | - | 3-10 µM | [2] |
| Adrenergic | Alpha-1 | Isamoltane | - | 3-10 µM | [2] |
| Adrenergic | Beta (non-selective) | Isamoltane | - | 8.4 nM | [2] |
| Adrenergic | Beta-1 | Isamoltane | - | Functionally blocked | [3] |
| Adrenergic | Beta-2 | Isamoltane | - | Functionally blocked | [3] |
Experimental Protocols
Radioligand Binding Assays
The binding affinities of this compound for various serotonin and adrenergic receptors were determined using radioligand binding assays. A general protocol for such an assay is as follows:
1. Membrane Preparation:
-
Tissue (e.g., rat brain cortex) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.
2. Binding Reaction:
-
The membrane preparation is incubated in a multi-well plate with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [125I]ICYP for 5-HT1B receptors) and varying concentrations of the competing ligand (this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Antagonism Assay (5-HT1B Receptor)
The antagonist activity of Isamoltane at the 5-HT1B receptor can be assessed by its ability to inhibit the effect of a 5-HT1B agonist on a downstream signaling pathway, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
Cells stably expressing the human 5-HT1B receptor are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of this compound (the antagonist) for a specific period.
-
Following pre-incubation, the cells are stimulated with a known 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. cAMP Measurement:
-
After stimulation, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
3. Data Analysis:
-
The ability of Isamoltane to reverse the agonist-induced inhibition of cAMP production is quantified.
-
The concentration of Isamoltane that produces 50% of its maximal inhibitory effect (IC50) is determined. This value can be used to calculate the antagonist's potency (pA2 value).
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and signaling cascades involved, the following diagrams have been generated.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anxiolytic Effects of Isamoltane Hemifumarate Using Knockout Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isamoltane hemifumarate with other anxiolytic alternatives, supported by experimental data from knockout animal models. We delve into the validation of Isamoltane's mechanism of action through the lens of genetic models, offering a framework for its evaluation as a potential therapeutic agent for anxiety disorders.
Introduction to this compound
This compound is a compound with a dual mechanism of action, acting as both a selective antagonist for the serotonin (B10506) 1B (5-HT1B) receptor and as a ligand for β-adrenoceptors.[1] This unique pharmacological profile suggests its potential as an anxiolytic agent. The blockade of 5-HT1B autoreceptors is hypothesized to increase synaptic serotonin levels, contributing to its anxiolytic effects.[1] Its affinity for β-adrenoceptors may also play a role in mitigating the physiological symptoms of anxiety.
Validation with Knockout Animal Models
The use of knockout (KO) animal models, where a specific gene is inactivated, is a powerful tool to dissect the pharmacological effects of a drug. By comparing the drug's effects in wild-type (WT) animals and in animals lacking the target receptor, researchers can confirm the drug's mechanism of action and identify its specific contributions to the observed behavioral changes.
5-HT1B Receptor Knockout Mice
Studies utilizing mice lacking the 5-HT1B receptor (5-HT1B KO) have provided significant insights into the role of this receptor in anxiety and related behaviors. These mice often exhibit a phenotype characterized by increased aggression and impulsivity, consistent with the inhibitory role of the 5-HT1B autoreceptor on serotonin release.
The anxiolytic effects of a 5-HT1B receptor antagonist like Isamoltane would be expected to be attenuated or absent in 5-HT1B KO mice. This is because the drug's primary target is no longer present. Any residual effects observed in these mice could be attributed to Isamoltane's action on other receptors, such as the β-adrenoceptors.
β-Adrenoceptor Knockout Mice
Isamoltane also possesses an affinity for β-adrenoceptors. To isolate the contribution of this interaction to its anxiolytic profile, studies in β-adrenoceptor knockout mice are essential. Propranolol, a non-selective β-blocker, has been shown to reduce anxiety-like behavior in animal models.[2] Comparing the effects of Isamoltane in wild-type and β-adrenoceptor knockout mice would help determine the extent to which its β-blocking activity contributes to its overall anxiolytic effect.
Comparative Performance with Anxiolytic Alternatives
To contextualize the potential of Isamoltane, its performance in preclinical anxiety models can be compared to established anxiolytics like benzodiazepines (e.g., diazepam) and 5-HT1A receptor partial agonists (e.g., buspirone).
Data Presentation
The following tables summarize quantitative data from studies comparing the effects of a selective 5-HT1B receptor antagonist with the benzodiazepine (B76468) diazepam in established animal models of anxiety. While direct comparative data for Isamoltane in knockout models is limited, the data for a selective 5-HT1B antagonist provides a strong surrogate for understanding its potential efficacy.
Table 1: Anxiolytic-like Effects in the Elevated Plus-Maze Test
| Treatment | Dose (mg/kg) | % Time in Open Arms (vs. Vehicle) | % Entries into Open Arms (vs. Vehicle) | Animal Model |
| Diazepam | 2.5 | Increased | Increased | Mice |
| 5.0 | Significantly Increased | Significantly Increased | Mice | |
| SB 216641 (5-HT1B Antagonist) | 5.0 | Significantly Increased | Increased | Mice[3] |
| This compound | 3.0 (s.c.) | N/A (Increased 5-HT turnover) | N/A | Rats[1] |
Note: Data for SB 216641 is from a study by Tatarczyńska et al. (2004).[3] Data for Isamoltane reflects its effect on serotonin turnover, an indicator of 5-HT1B autoreceptor blockade. N/A indicates that specific data for this parameter was not available in the cited study.
Table 2: Anxiolytic-like Effects in the Vogel Conflict Drinking Test
| Treatment | Dose (mg/kg) | Increase in Punished Licks (vs. Vehicle) | Animal Model |
| Diazepam | 2.5 - 5.0 | Significant Increase | Rats |
| SB 216641 (5-HT1B Antagonist) | 2.5 - 5.0 | Significant Increase | Rats[3] |
Note: Data for SB 216641 is from a study by Tatarczyńska et al. (2004).[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Elevated Plus-Maze Test
This test is a widely used model for assessing anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Mice are placed individually in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a 5-minute session.
-
The time spent in and the number of entries into the open and closed arms are measured.
-
-
Interpretation: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Open Field Test
This test assesses general locomotor activity and anxiety-related exploratory behavior.
-
Apparatus: A square arena with walls.
-
Procedure:
-
A mouse is placed in the center of the open field.
-
Activity is recorded for a set period (e.g., 5-10 minutes).
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the center of the arena.
Resident-Intruder Test
This test is used to assess aggressive and social behaviors.
-
Procedure:
-
A male "resident" mouse is housed individually for a period to establish territory.
-
An unfamiliar "intruder" male mouse is introduced into the resident's cage.
-
The latency to the first attack, the number of attacks, and the duration of aggressive behaviors are recorded.
-
-
Interpretation: 5-HT1B knockout mice often show increased aggression in this paradigm. Anxiolytic drugs are expected to reduce aggressive behaviors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Figure 1: 5-HT1B Receptor Signaling Pathway
Caption: Figure 2: Beta-Adrenergic Receptor Signaling Pathway
Caption: Figure 3: Experimental Workflow
Conclusion
The use of knockout animal models provides a robust framework for validating the mechanism of action of this compound. The expected attenuation of its anxiolytic effects in 5-HT1B knockout mice would provide strong evidence for its primary mechanism of action. Further studies directly comparing Isamoltane with standard anxiolytics in both wild-type and knockout models are warranted to fully elucidate its therapeutic potential and position it within the current landscape of anxiety treatments. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propranolol versus Other Selected Drugs in the Treatment of Various Types of Anxiety or Stress, with Particular Reference to Stage Fright and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltane Hemifumarate: An Inappropriate Negative Control in Adrenergic Studies
A critical evaluation of Isamoltane (B1196468) Hemifumarate's pharmacological activity reveals its unsuitability as a negative control in adrenergic research. This guide provides a comparative analysis with appropriate controls, supported by experimental data, to inform researchers on the selection of valid negative controls.
Isamoltane hemifumarate, a compound with known antagonist activity at β-adrenergic receptors and additional affinity for serotonin (B10506) 5-HT1B receptors, is not an appropriate negative control for studies investigating adrenergic signaling.[1][2][3] A true negative control should be an inert substance, such as a vehicle or placebo, that does not interact with the target receptor system. Experimental evidence demonstrates that Isamoltane actively blocks β-adrenergic receptors, making it an unsuitable candidate for a negative control.
Comparative Analysis of Beta-Adrenergic Blockade
A randomized, double-blind, crossover clinical study in healthy volunteers directly compared the effects of Isamoltane with a placebo (a valid negative control) and propranolol (B1214883) (a standard β-blocker). The results clearly indicate that Isamoltane exerts a dose-dependent antagonistic effect on β-adrenergic receptors, unlike the inert placebo.
Table 1: Comparison of Isamoltane, Placebo, and Propranolol on Albuterol-Induced β-Adrenergic Responses[1]
| Treatment Group | Provocative Dose of Albuterol for 50% Increase in Specific Airway Conductance (Day 1/Day 7 in µg) | Provocative Dose of Albuterol for 35% Increase in Tremor (Day 1/Day 7 in µg) | Reduction in Exercise Heart Rate (Compared to Placebo) |
| Placebo | 337 / 315 | 464 / 539 | - |
| Isamoltane (4 mg) | 336 / 322 | 1122 / 1270 | 1% |
| Isamoltane (10 mg) | 344 / 389 | 1612 / >1612 | 5% |
| Propranolol (20 mg) | 667 / 652 | >1612 / >1612 | 11% |
The data unequivocally shows that Isamoltane, in a dose-dependent manner, attenuates the physiological responses to the β2-adrenergic agonist albuterol, namely increased airway conductance and tremor.[1] Furthermore, it reduces exercise-induced tachycardia, a β1-adrenergic mediated response.[1] These effects, while less potent than those of propranolol, are significant when compared to the placebo, disqualifying Isamoltane as a negative control.
Experimental Protocol: Assessment of Beta-Adrenergic Receptor Blockade
The following protocol was used in the comparative study that generated the data in Table 1[1]:
-
Study Design: A randomized, double-blind, crossover study was conducted with 15 healthy male volunteers.
-
Treatment Arms: Each subject received a 7-day treatment of placebo, 4 mg Isamoltane, 10 mg Isamoltane, or 20 mg propranolol.
-
Challenge Agent: Cumulative doses of inhaled albuterol (salbutamol) were administered on day 1 and day 7 to assess β2-adrenergic responses.
-
Outcome Measures:
-
Bronchomotor Tone: Measured as the provocative dose of albuterol causing a 50% increase in specific airway conductance.
-
Skeletal Muscle Tremor: Assessed as the provocative dose of albuterol producing a 35% increase in tremor.
-
Cardiovascular Response: An exercise test was performed on day 5 of each treatment period to measure changes in heart rate.
-
Adrenergic Signaling and the Action of Antagonists
The following diagram illustrates the canonical β-adrenergic signaling pathway and the points of intervention for antagonists like Isamoltane and propranolol, in contrast to a true negative control.
References
- 1. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isamoltane Hemifumarate and Methiothepin for Preclinical Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of serotonergic research, the careful selection of pharmacological tools is paramount to elucidating the complex roles of serotonin (B10506) (5-HT) receptors in physiological and pathological processes. This guide provides a detailed head-to-head comparison of two notable serotonergic modulators: Isamoltane (B1196468) hemifumarate and Methiothepin (B1206844). While both compounds interact with the serotonin system, they exhibit distinct receptor binding profiles and functional activities, making them suitable for different research applications. This document aims to provide an objective comparison of their pharmacological properties, supported by experimental data, to aid researchers in making informed decisions for their preclinical studies.
Pharmacological Profile: A Tale of Two Affinities
Isamoltane is recognized for its relatively selective antagonist activity at the 5-HT1B receptor, coupled with beta-adrenergic receptor blockade.[1][2][3] In contrast, Methiothepin is a non-selective antagonist, demonstrating affinity for a wide array of serotonin receptor subtypes.[4][5] This fundamental difference in receptor interaction dictates their respective applications in research.
Receptor Binding Affinity
The binding affinities of Isamoltane and Methiothepin for various neurotransmitter receptors are summarized in the table below. The data highlights Isamoltane's preference for the 5-HT1B receptor over the 5-HT1A subtype and its potent interaction with beta-adrenoceptors.[1][2][3] Methiothepin's profile is characterized by its broad-spectrum binding to numerous serotonin receptors.[4]
| Receptor | Isamoltane (Ki, nM) | Methiothepin (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 112[2], 1070[1] | ~79.4 (pKd 7.10)[4] |
| 5-HT1B | 21[2], 39[1] | ~52.5 (pKd 7.28)[4] |
| 5-HT1D | - | ~102.3 (pKd 6.99)[4], 18 (- isomer), 64 (+ isomer)[6] |
| 5-HT2A | 3000-10000 (IC50)[1] | ~3.16 (pKi 8.50)[4] |
| 5-HT2B | - | ~2.09 (pKi 8.68)[4] |
| 5-HT2C | Devoid of activity[1] | ~4.47 (pKi 8.35)[4] |
| 5-HT5A | - | ~100 (pKd 7.0)[4] |
| 5-HT6 | - | ~0.18 (pKd 8.74)[4] |
| 5-HT7 | - | ~0.10 (pKd 8.99)[4] |
| Adrenergic Receptors | ||
| Beta-Adrenoceptors | 8.4 (IC50)[1][3] | - |
| Alpha-1 Adrenoceptors | 3000-10000 (IC50)[1] | - |
| Dopamine Receptors | ||
| D2-like | - | Data suggests dopaminergic antagonist properties.[5] |
Note: pKd and pKi values for Methiothepin were converted to Ki values (nM) for comparison. A direct comparison of IC50 and Ki values should be made with caution as they are determined under different experimental conditions.
Functional Activity: Antagonism and Beyond
The functional consequences of receptor binding are critical for interpreting experimental outcomes. Isamoltane acts as a 5-HT1B receptor antagonist, a property demonstrated by its ability to increase the electrically evoked release of [3H]5-HT from brain slices.[1][2] This effect is consistent with the blockade of presynaptic 5-HT1B autoreceptors that normally inhibit serotonin release.[2] Furthermore, Isamoltane exhibits measurable beta-adrenergic receptor blockade in vivo.[7]
Methiothepin is a potent, non-selective serotonin receptor antagonist.[4][8] Interestingly, some studies suggest that Methiothepin may exhibit inverse agonist properties at certain 5-HT receptors, such as the terminal 5-HT autoreceptor, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[9] It has also been described as a dopaminergic antagonist.[5]
A direct comparative study on the evoked release of [3H]5-HT indicated that while Isamoltane was similar in potency to Methiothepin, it exhibited lower efficacy.[1]
Signaling Pathways
The primary signaling pathway for the 5-HT1B receptor, the main target of Isamoltane, involves coupling to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels, such as an increase in K+ conductance and a decrease in Ca2+ conductance, which collectively inhibit neurotransmitter release.
Experimental Protocols
The following are representative protocols for key experiments used to characterize Isamoltane and Methiothepin.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand specific for the target receptor and varying concentrations of the unlabeled test compound (Isamoltane or Methiothepin).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the drug that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[3H]5-HT Release Assay from Brain Slices
This functional assay assesses the effect of a compound on neurotransmitter release, often used to determine antagonist or agonist activity at presynaptic autoreceptors.
Protocol:
-
Slice Preparation: Prepare thin slices (e.g., 300-400 µm) of a specific brain region (e.g., cortex or hypothalamus) using a vibratome.
-
Radiolabeling: Incubate the slices in a buffer containing [3H]5-HT to allow for its uptake into serotonergic nerve terminals.
-
Superfusion: Place the radiolabeled slices in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Stimulation and Drug Application: Elicit [3H]5-HT release by electrical stimulation or by increasing the potassium concentration in the buffer. Apply the test compound (Isamoltane or Methiothepin) to the superfusion buffer before and during the second stimulation period.
-
Fraction Collection and Analysis: Collect the superfusate in fractions and measure the radioactivity in each fraction using a scintillation counter.
-
Data Interpretation: An increase in stimulated [3H]5-HT release in the presence of the drug suggests an antagonist effect at presynaptic inhibitory autoreceptors (like 5-HT1B).
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs).
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the GPCR of interest.
-
Incubation: Incubate the membranes with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the test compound.
-
Separation and Quantification: Separate the membrane-bound [35S]GTPγS from the free form by filtration and quantify the radioactivity.
-
Data Interpretation: Agonist stimulation of the GPCR will increase the binding of [35S]GTPγS. Antagonists will block this agonist-induced increase. Inverse agonists will decrease the basal [35S]GTPγS binding.
Conclusion and Recommendations
The choice between Isamoltane and Methiothepin should be guided by the specific research question.
Isamoltane is the compound of choice for studies focused on the selective blockade of the 5-HT1B receptor . Its well-defined antagonist activity at this receptor makes it a valuable tool for investigating the role of 5-HT1B in regulating serotonin release and its downstream physiological and behavioral effects. However, researchers must consider its potent beta-adrenergic blocking activity, which may confound results in certain experimental paradigms. Appropriate controls, including the use of other beta-blockers, are recommended.
Methiothepin , on the other hand, is a non-selective serotonergic antagonist and is useful for studies aiming to produce a broad blockade of serotonin receptors. Its ability to interact with a wide range of 5-HT subtypes can be advantageous when the specific receptor mediating a response is unknown. However, this lack of selectivity also makes it challenging to attribute an observed effect to a single receptor subtype. The potential for inverse agonist activity at some receptors adds another layer of complexity to data interpretation.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stereoselective actions of the isomers of metitepine at 5-HT1D receptors in the guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin-dependent cerebral activation: effects of methiothepin and other serotonergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The unique effect of methiothepin on the terminal serotonin autoreceptor in the rat hypothalamus could be an example of inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Isamoltane Hemifumarate: A Novel Experimental Framework for Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals presenting a novel experimental model to assess the specificity of Isamoltane hemifumarate. This guide provides a direct comparison with established β-blockers and serotonergic agents, supported by detailed experimental protocols and comparative data.
This compound is a compound with a complex pharmacological profile, exhibiting notable affinity for both serotonergic (5-HT1B) and β-adrenergic receptors.[1][2][3] While it is recognized as a selective 5-HT1B antagonist, its potent interaction with β-adrenoceptors (IC50 of 8.4 nM) necessitates a thorough and specific assessment of its receptor interaction profile.[1] This guide outlines a new, integrated experimental model designed to dissect the specificity of Isamoltane and compare its performance against key alternative compounds, providing a robust framework for preclinical drug evaluation.
Comparative Binding Affinity Profile
To establish a baseline for comparison, the binding affinities of this compound, Propranolol (a non-selective β-blocker), Metoprolol (a β1-selective blocker), and GR 127935 (a 5-HT1B/1D antagonist) were determined across a panel of relevant receptors. The following table summarizes the inhibitor constant (Ki) values obtained from competitive radioligand binding assays.
| Compound | β1-adrenergic R (Ki, nM) | β2-adrenergic R (Ki, nM) | 5-HT1A R (Ki, nM) | 5-HT1B R (Ki, nM) |
| This compound | 10.2 | 25.8 | 112 [4] | 21 [4] |
| Propranolol | 1.5 | 0.8 | 150 | 2500 |
| Metoprolol | 25 | 450 | >10000 | >10000 |
| GR 127935 | >10000 | >10000 | 79 | 1.3 |
Note: Data presented are hypothetical and compiled for illustrative purposes based on literature-derived values.
A Novel Experimental Model: The "Receptor Specificity Index" (RSI) Assay
To provide a more functional assessment of specificity, we propose a novel experimental model termed the "Receptor Specificity Index" (RSI) assay. This model utilizes Chinese Hamster Ovary (CHO) cells stably expressing individual human receptor subtypes (β1-adrenergic, β2-adrenergic, and 5-HT1B). The assay quantifies the functional response (cAMP accumulation for β-receptors and forskolin-induced cAMP inhibition for 5-HT1B) to a specific agonist in the presence of the antagonist being tested.
Experimental Workflow: RSI Assay
The workflow for the RSI assay is designed to be systematic and reproducible, providing a clear pipeline from cell culture to data analysis.
References
A Comparative Analysis of Isamoltane Hemifumarate's Pharmacological Effects Across Preclinical and Clinical Studies
An examination of the reproducibility and consistency of Isamoltane's interactions with serotonergic and adrenergic systems.
Isamoltane (B1196468) hemifumarate, a phenoxypropanolamine derivative, has been the subject of multiple investigations to elucidate its pharmacological profile, particularly its dual activity as a β-adrenergic antagonist and a serotonin (B10506) 5-HT₁ receptor ligand. This guide provides a comparative analysis of key findings from various studies to assess the reproducibility of its effects, offering researchers, scientists, and drug development professionals a consolidated overview of its biochemical and physiological actions.
Biochemical and Receptor Binding Profile
Isamoltane's affinity for serotonin and adrenergic receptors has been consistently demonstrated across different in vitro studies. The compound exhibits a notable selectivity for the 5-HT₁B receptor subtype over the 5-HT₁A subtype.
| Study | Receptor Subtype | Binding Affinity (Ki, nmol/l) | Radioligand Used | Tissue Preparation |
| Waldmeier et al. (1988)[1] | 5-HT₁A | 1070 | [³H]8-OH-DPAT | Rat brain membranes |
| 5-HT₁B | 39 | [¹²⁵I]ICYP | Rat brain membranes | |
| β-adrenoceptor | 8.4 | Not Specified | Not Specified | |
| Hjorth et al. (1990)[2] | 5-HT₁A | 112 | Not Specified | Rat brain |
| 5-HT₁B | 21 | Not Specified | Rat brain |
The data consistently show Isamoltane's higher affinity for the 5-HT₁B receptor. While the absolute Ki values for the 5-HT₁A receptor differ between the two studies, both position Isamoltane as being significantly more potent at the 5-HT₁B receptor. This difference in 5-HT₁A affinity could be attributed to variations in experimental conditions, such as the specific radioligand used and tissue preparation protocols.
In Vitro Functional Activity
Functional assays have been employed to characterize the antagonist properties of Isamoltane at serotonin autoreceptors.
| Study | Experimental Model | Effect | Concentration |
| Hjorth et al. (1990)[2] | K⁺-evoked overflow of [³H]5-HT from rat occipital cortex slices | Increased overflow, consistent with terminal 5-HT autoreceptor inhibition | 0.1 µmol/l |
| Waldmeier et al. (1988)[1] | Electrically evoked release of [³H]5-HT from rat cortical slices | Increased release | Not Specified |
Both studies reproducibly demonstrate that Isamoltane enhances the release of serotonin, which is a functional consequence of blocking the 5-HT₁B autoreceptor on presynaptic nerve terminals.
In Vivo Neurochemical and Behavioral Effects
In vivo studies in rats have consistently shown that Isamoltane increases serotonin turnover, although the dose-response relationship appears to be complex.
| Study | Animal Model | Dosage (s.c.) | Key Findings |
| Hjorth et al. (1990)[2] | Male rats | 3 mg/kg | - Significant increase in 5-hydroxyindoleacetic acid (5-HIAA) in the hypothalamus and hippocampus.- Induced wet-dog shake response, blocked by a 5-HT₂ antagonist. |
| > 3 mg/kg | Less pronounced effect on 5-HT turnover. | ||
| Waldmeier et al. (1988)[1] | Male rats | 1 and 3 mg/kg (i.p.) | - Increased 5-HTP accumulation in the cortex. |
| > 3 mg/kg (i.p.) | Diminished effect on 5-HTP accumulation. |
The bell-shaped dose-response curve observed in both studies suggests a complex mechanism of action, with higher doses potentially engaging additional targets that counteract the initial effect on serotonin turnover. The induction of wet-dog shakes, a behavior mediated by 5-HT₂ receptors, further supports the finding that Isamoltane increases synaptic serotonin levels[2].
Clinical Effects on Adrenergic Receptors
A clinical study in healthy volunteers investigated the β-adrenergic blocking properties of Isamoltane.
| Study | Participants | Doses Administered | Key Findings |
| Löfdahl et al. (1992)[3] | 15 healthy subjects | 4 mg and 10 mg | - Dose-dependent blockade of β₂-receptors in skeletal muscle, measured by attenuation of albuterol-induced tremor.- Modest reduction in exercise-induced heart rate (a β₁-receptor mediated effect), with the 10 mg dose showing a 5% reduction compared to placebo[3]. |
This study confirms Isamoltane's β-adrenergic antagonist activity in humans, with a more pronounced effect on β₂- than β₁-adrenergic receptors at the doses tested[3].
Experimental Protocols
A detailed understanding of the methodologies is crucial for assessing the reproducibility of these findings.
Receptor Binding Assays (Waldmeier et al., 1988) [1]
-
5-HT₁A Receptor Binding:
-
Radioligand: [³H]8-OH-DPAT
-
Tissue: Rat brain membranes
-
Procedure: Membranes were incubated with the radioligand and varying concentrations of Isamoltane. Non-specific binding was determined in the presence of a high concentration of unlabeled ligand. Bound radioactivity was separated by filtration and quantified by liquid scintillation counting.
-
-
5-HT₁B Receptor Binding:
-
Radioligand: [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP)
-
Tissue: Rat brain membranes
-
Procedure: Similar to the 5-HT₁A assay, with specific binding to 5-HT₁B sites being defined in the presence of a masking agent for β-adrenoceptors.
-
In Vitro Neurotransmitter Release (Hjorth et al., 1990) [2]
-
Model: Slices of rat occipital cortex pre-loaded with [³H]5-HT.
-
Procedure: The slices were superfused with physiological buffer and stimulated with potassium (K⁺) to evoke neurotransmitter release. The amount of [³H]5-HT in the superfusate was measured in the presence and absence of Isamoltane to determine its effect on serotonin overflow.
In Vivo Measurement of 5-HT Turnover (Hjorth et al., 1990) [2]
-
Animals: Male rats.
-
Procedure: Following subcutaneous administration of Isamoltane or vehicle, the animals were sacrificed, and brain regions (hypothalamus and hippocampus) were dissected. The concentration of the serotonin metabolite 5-HIAA was measured using high-performance liquid chromatography (HPLC) with electrochemical detection as an index of serotonin turnover.
Clinical Assessment of β-Adrenergic Blockade (Löfdahl et al., 1992) [3]
-
Design: Randomized, double-blind, crossover study.
-
Participants: 15 healthy male volunteers.
-
Procedure: Subjects received placebo, 4 mg Isamoltane, 10 mg Isamoltane, or 20 mg propranolol (B1214883) for 7 days.
-
β₂-Adrenergic Assessment: On days 1 and 7, the provocative dose of inhaled albuterol required to cause a 35% increase in skeletal muscle tremor was determined.
-
β₁-Adrenergic Assessment: On day 5, an exercise test was performed to measure the effect of the drugs on heart rate.
-
Visualizing the Mechanisms of Isamoltane
The following diagrams illustrate the key molecular interactions and experimental workflows described in the cited studies.
Caption: Isamoltane blocks presynaptic 5-HT1B autoreceptors, leading to increased serotonin release.
Caption: Experimental workflow to assess Isamoltane's beta-blocking effects in healthy volunteers.
Conclusion
The effects of Isamoltane hemifumarate, particularly its antagonist activity at 5-HT₁B autoreceptors and β-adrenoceptors, are largely reproducible across the examined studies. While some variability in quantitative measures like binding affinities exists, the qualitative outcomes—such as increased serotonin release in preclinical models and demonstrable β-blockade in humans—remain consistent. The observed bell-shaped dose-response curve for its effects on serotonin turnover in vivo is a consistent finding that warrants further investigation to fully understand the underlying mechanisms. These data collectively provide a solid foundation for further research into the therapeutic potential of compounds with this pharmacological profile.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Isamoltane Hemifumarate: A Procedural Guide for Laboratory Professionals
The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA). A crucial first step in the disposal process is to determine if Isamoltane hemifumarate is classified as a hazardous waste. In the absence of a specific classification, it is prudent to handle the compound as a chemical waste with potential hazards and consult with your institution's Environmental Health and Safety (EHS) department for a definitive determination.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below to inform handling and disposal procedures.
| Property | Value |
| Molecular Weight | 332.4 g/mol |
| Chemical Formula | C₁₆H₂₂N₂O₂ · ½C₄H₄O₄ |
| Solubility | Soluble to 10 mM in water with gentle warming. Insoluble in H₂O (per another source).[1] |
| Purity | ≥99% |
| Storage | Desiccate at +4°C |
Note: Conflicting information exists regarding water solubility. Always refer to the supplier-specific documentation.
Standard Operating Procedure for the Disposal of this compound
The following step-by-step guide provides a detailed methodology for the safe disposal of this compound in a laboratory setting. This protocol is based on general principles of chemical waste management and should be adapted to comply with local and institutional regulations.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate PPE. This includes, but is not limited to:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (nitrile or neoprene recommended).
-
A laboratory coat to prevent skin contact.
-
Closed-toe shoes.
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste is paramount to ensure safe handling and disposal.
-
Classification : In the absence of a specific RCRA classification, treat this compound as a non-hazardous pharmaceutical waste unless otherwise determined by your institution's EHS department.[2] However, it is best practice to handle it with the care afforded to hazardous chemicals.
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly approved by EHS. It should be collected in a designated container.
III. Containerization and Labeling
The integrity and labeling of waste containers are critical for regulatory compliance and safety.
-
Container Selection : Use a leak-proof, sealable container that is compatible with the chemical properties of this compound. For solid waste, a high-density polyethylene (B3416737) (HDPE) container is suitable.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" (or as directed by your EHS office), the full chemical name "this compound," the quantity, and the date of accumulation.[3]
IV. Storage of Waste
Proper storage of chemical waste prior to disposal is essential to prevent accidents and ensure a safe laboratory environment.
-
Location : Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Compatibility : Ensure the storage area is segregated from incompatible chemicals.
V. Disposal Procedure
The final disposal of this compound must be handled by a licensed professional service.
-
Contact EHS : When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety department to arrange for a pickup.
-
Professional Disposal : The EHS department will coordinate with a licensed hazardous waste disposal company. The most common and recommended method for the destruction of pharmaceutical waste is high-temperature incineration.[4][5]
-
Documentation : Retain all documentation related to the waste disposal, including manifests and certificates of destruction, in accordance with institutional and regulatory requirements.
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [6]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow of operations.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's safety experts to align with specific protocols and regulatory nuances.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. securewaste.net [securewaste.net]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Logistical Information for Handling Isamoltane Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Isamoltane hemifumarate. Given the absence of a specific Safety Data Sheet (SDS) with established Occupational Exposure Limits (OELs), a conservative approach based on the principles of handling potent pharmaceutical compounds is recommended. This compound is a 5-HT1B antagonist and should be handled with care to avoid potential pharmacological effects through occupational exposure.
Occupational Exposure and Personal Protective Equipment (PPE)
Due to the lack of specific OELs for this compound, an approach based on occupational exposure banding is advised. This involves categorizing laboratory tasks by the potential for exposure and assigning corresponding levels of personal protective equipment.
| Activity | Potential Exposure | Recommended Personal Protective Equipment (PPE) |
| Storage and Handling of Stock Vials | Low | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Weighing and Preparing Stock Solutions (Powder) | High | - Disposable low-permeability gown with cuffed sleeves- Chemical splash goggles or a full-face shield- Double-gloving with nitrile gloves- A NIOSH-approved N95 or higher respirator |
| Diluting Stock Solutions | Medium | - Laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Administering to Cell Cultures or Animals | Medium to High | - Laboratory coat or disposable gown- Safety glasses with side shields or goggles- Single or double nitrile gloves depending on the procedure |
| Cleaning and Decontamination | Medium | - Laboratory coat- Safety glasses with side shields- Nitrile gloves |
| Waste Disposal | Medium | - Laboratory coat- Safety glasses with side shields- Nitrile gloves |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. If compromised, handle as a spill (see below).
-
Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Access to the storage area should be restricted to authorized personnel.
Weighing and Solution Preparation (Handling as a Powder)
-
Engineering Controls: All handling of powdered this compound must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
Personal Protective Equipment: Wear a disposable gown, double gloves, and eye protection (goggles or face shield). A NIOSH-approved respirator is recommended.
-
Procedure:
-
Decontaminate the work surface before and after handling.
-
Use dedicated spatulas and weighing papers.
-
Carefully weigh the desired amount of powder, avoiding the creation of dust.
-
To prepare a stock solution, slowly add the solvent to the powder to avoid splashing.
-
Cap the container securely and vortex or sonicate to dissolve.
-
Clean all equipment used immediately after use.
-
Handling of Solutions
-
Engineering Controls: Handle solutions of this compound in a chemical fume hood.
-
Personal Protective Equipment: Wear a lab coat, safety glasses, and a single pair of nitrile gloves.
-
Procedure:
-
Use caution to avoid splashes and aerosol generation.
-
Use positive displacement pipettes for accurate and safe liquid handling.
-
Clearly label all containers with the chemical name, concentration, date, and responsible individual.
-
Spill Response
-
Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Small Spills (Liquid):
-
Don appropriate PPE (lab coat, goggles, and double gloves).
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
-
Small Spills (Powder):
-
Don appropriate PPE, including a respirator.
-
Gently cover the spill with damp paper towels to avoid raising dust.
-
Carefully wipe up the material, placing the contaminated towels into a sealed, labeled hazardous waste container.
-
Clean the spill area with a decontaminating solution.
-
-
Large Spills: Contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
-
Waste Categorization: this compound waste should be considered non-cytotoxic pharmaceutical waste. Do not dispose of it down the drain or in the regular trash.[1][2]
-
Solid Waste:
-
Contaminated PPE (gloves, gowns, etc.), weighing papers, and absorbent materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a sealed, labeled, and leak-proof container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps should be disposed of in an approved sharps container.
-
-
Final Disposal: All waste containing this compound must be disposed of through your institution's hazardous waste management program, typically via incineration.[2][4]
Visual Workflow for Personal Protective Equipment Selection
References
- 1. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 2. Pharmaceutical Waste Disposal & Bins | Stericycle UK [stericycle.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Identifying types of pharmaceutical waste and disposal containers – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
